molecular formula C19H34O9 B15591099 Actinidioionoside CAS No. 540528-05-0

Actinidioionoside

货号: B15591099
CAS 编号: 540528-05-0
分子量: 406.5 g/mol
InChI 键: XZRJEYQBLXDNNU-UWAGUHGBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

See also: Tobacco Leaf (part of).

属性

CAS 编号

540528-05-0

分子式

C19H34O9

分子量

406.5 g/mol

IUPAC 名称

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E,2R)-4-[(1R,2R,4S)-1,2,4-trihydroxy-2,6,6-trimethylcyclohexyl]but-3-en-2-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C19H34O9/c1-10(27-16-15(24)14(23)13(22)12(9-20)28-16)5-6-19(26)17(2,3)7-11(21)8-18(19,4)25/h5-6,10-16,20-26H,7-9H2,1-4H3/b6-5+/t10-,11+,12-,13-,14+,15-,16-,18-,19-/m1/s1

InChI 键

XZRJEYQBLXDNNU-UWAGUHGBSA-N

产品来源

United States

Foundational & Exploratory

Discovery and Isolation of Actinidioionoside from Syzygium samarangense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Actinidioionoside from the leaves of Syzygium samarangense (wax apple). The document details the experimental protocols, presents quantitative data, and explores potential biological activities and associated signaling pathways based on current scientific literature.

Introduction

Syzygium samarangense (Blume) Merr. & L.M. Perry, a member of the Myrtaceae family, is a fruit-bearing tree cultivated in Southeast Asia.[1] Traditionally, various parts of the plant have been used in folk medicine.[1] Phytochemical investigations of its leaves have revealed a rich profile of secondary metabolites, including flavonoids, terpenoids, and phenolic compounds.[2] Among these, the megastigmane glucoside, this compound, has been identified. Notably, a novel derivative, this compound 6'-O-gallate, was also isolated from this plant for the first time, alongside the known this compound.[3] Megastigmane glycosides, a class of C13-norisoprenoids derived from the degradation of carotenoids, are known for a variety of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[4][5][6] This guide focuses on the technical aspects of the isolation and characterization of this compound from S. samarangense.

Experimental Protocols

The following protocols are based on the methodologies described by Samy et al. (2014) for the isolation of this compound and its gallate from the leaves of Syzygium samarangense.[7]

Plant Material and Extraction
  • Collection and Preparation: The leaves of Syzygium samarangense were collected and identified. A voucher specimen (Mn-Ph-Cog-Ss) is kept at the Department of Pharmacognosy, Faculty of Pharmacy, Minia University, Egypt. The leaves were air-dried and then ground into a fine powder.[7]

  • Extraction: The powdered leaves (4.0 kg) were subjected to extraction with methanol (B129727) (MeOH) at room temperature. The solvent was subsequently evaporated under reduced pressure to yield a crude methanol extract (280.0 g).[7]

Fractionation and Isolation

The isolation of this compound and its gallate derivative involved a multi-step process of solvent partitioning and chromatography.

  • Solvent Partitioning: The crude MeOH extract was suspended in water and successively partitioned with ethyl acetate (B1210297) (EtOAc) and 1-butanol (B46404) (1-BuOH). This process yielded an EtOAc-soluble fraction (E, 75.0 g), a 1-BuOH-soluble fraction (B, 65.0 g), and a water-soluble fraction (80.0 g).[7]

  • Column Chromatography of the 1-BuOH Fraction:

    • The 1-BuOH fraction (B, 65.0 g) was subjected to silica (B1680970) gel column chromatography (CC) using a gradient of chloroform (B151607) (CHCl₃) and methanol (MeOH) (9:1 to 0:1, v/v) to yield 15 fractions (B-1 to B-15).[7]

    • Fraction B-12 (2.5 g) was further chromatographed on an octadecylsilyl (ODS) column with a MeOH-water gradient (30% to 100% MeOH) to afford 10 sub-fractions (B-12-1 to B-12-10).[7]

    • Sub-fraction B-12-5 was purified by high-performance liquid chromatography (HPLC) using 30% MeOH as the mobile phase to yield This compound 6'-O-gallate (10.9 mg).[7]

    • Sub-fraction B-12-7 yielded This compound (10.3 mg).[7]

experimental_workflow start_end start_end process process fraction fraction compound compound plant S. samarangense Leaves (4.0 kg) extraction Methanol Extraction plant->extraction crude_extract Crude MeOH Extract (280.0 g) extraction->crude_extract partitioning Solvent Partitioning (EtOAc, 1-BuOH, H2O) crude_extract->partitioning etOAc_fraction EtOAc Fraction (75.0 g) partitioning->etOAc_fraction buoh_fraction 1-BuOH Fraction (65.0 g) partitioning->buoh_fraction h2o_fraction H2O Fraction (80.0 g) partitioning->h2o_fraction silica_cc Silica Gel CC (CHCl3-MeOH gradient) buoh_fraction->silica_cc b12_fraction Fraction B-12 (2.5 g) silica_cc->b12_fraction ods_cc ODS CC (MeOH-H2O gradient) b12_fraction->ods_cc b12_5_fraction Sub-fraction B-12-5 ods_cc->b12_5_fraction b12_7_fraction Sub-fraction B-12-7 ods_cc->b12_7_fraction hplc_purification HPLC (30% MeOH) b12_5_fraction->hplc_purification This compound This compound (10.3 mg) b12_7_fraction->this compound actinidioionoside_gallate This compound 6'-O-gallate (10.9 mg) hplc_purification->actinidioionoside_gallate

Caption: Isolation workflow for this compound.

Data Presentation

Yields of Fractions and Isolated Compounds
Fraction/CompoundStarting MaterialYield (g)Yield (%)
Crude Methanol Extract4.0 kg Dried Leaves280.07.0
Ethyl Acetate Fraction280.0 g Crude Extract75.026.8
1-Butanol Fraction280.0 g Crude Extract65.023.2
Water Fraction280.0 g Crude Extract80.028.6
This compound 6'-O-gallate 4.0 kg Dried Leaves0.01090.00027
This compound 4.0 kg Dried Leaves0.01030.00026
Spectroscopic Data for Structural Elucidation

The structures of this compound and its gallate derivative were elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). The following tables summarize the ¹H and ¹³C NMR data as reported by Samy et al. (2014) in CD₃OD.

Table 3.2.1: ¹H and ¹³C NMR Data for this compound in CD₃OD

PositionδC (ppm)δH (ppm, J in Hz)
Aglycone
142.1
250.51.45 m, 1.95 m
378.93.85 m
448.21.60 m, 1.75 m
5136.2
6130.95.70 br s
734.52.15 d (9.8), 2.30 d (9.8)
876.94.25 q (6.4)
968.44.20 dq (8.0, 6.2)
1023.91.25 d (6.2)
1124.51.05 s
1223.40.95 s
1320.11.20 d (6.4)
Glucosyl Moiety
1'102.54.35 d (7.8)
2'75.23.20 dd (9.0, 7.8)
3'78.03.35 t (9.0)
4'71.63.30 t (9.0)
5'77.93.38 ddd (9.0, 5.0, 2.0)
6'62.83.68 dd (11.8, 5.0), 3.85 dd (11.8, 2.0)

Table 3.2.2: ¹H and ¹³C NMR Data for this compound 6'-O-gallate in CD₃OD

PositionδC (ppm)δH (ppm, J in Hz)
Aglycone
142.0
250.41.48 m, 1.98 m
378.83.88 m
448.11.62 m, 1.78 m
5136.1
6131.05.72 br s
734.42.18 d (9.8), 2.32 d (9.8)
876.84.28 q (6.4)
968.34.23 dq (8.0, 6.2)
1023.81.28 d (6.2)
1124.41.08 s
1223.30.98 s
1320.01.22 d (6.4)
Glucosyl Moiety
1'102.84.40 d (7.8)
2'75.13.25 dd (9.0, 7.8)
3'77.83.40 t (9.0)
4'71.53.35 t (9.0)
5'75.63.55 ddd (9.0, 5.5, 2.0)
6'64.84.44 dd (11.8, 2.0), 4.58 dd (11.8, 5.5)
Galloyl Moiety
1''121.8
2'', 6''110.27.15 s
3'', 5''146.2
4''139.8
7''168.3

Biological Activities and Potential Signaling Pathways

While the study by Samy et al. (2014) focused on the antibacterial, anti-leishmanial, and cytotoxic activities of the newly isolated compounds, the broader class of megastigmane glycosides is known for its anti-inflammatory and antioxidant properties.[4][5][6] The precise signaling pathways modulated by this compound from S. samarangense have not yet been elucidated. However, based on the activities of structurally related compounds, potential mechanisms can be inferred.

Potential Anti-Inflammatory Mechanism via TLR4 Signaling

Inflammation is a complex biological response, and the Toll-like receptor 4 (TLR4) signaling pathway is a key initiator of the innate immune response. Activation of TLR4 by lipopolysaccharide (LPS) triggers a cascade that leads to the activation of transcription factors like NF-κB, resulting in the production of pro-inflammatory cytokines.[5] Some megastigmane compounds have been shown to inhibit the secretion of pro-inflammatory cytokines by suppressing TLR4 signaling.[5] It is plausible that this compound may exert anti-inflammatory effects through a similar mechanism.

tlr4_pathway receptor receptor protein protein inhibitor inhibitor process process LPS LPS TLR4 TLR4/MD-2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 This compound This compound (Potential Inhibitor) This compound->TLR4 Inhibition? IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocation cytokines Pro-inflammatory Cytokines nucleus->cytokines Gene Transcription

References

Actinidioionoside in Curculigo Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Curculigo, belonging to the family Hypoxidaceae, encompasses several species of perennial herbs that have been utilized for centuries in traditional medicine systems, particularly in Asia.[1] Among these, Curculigo orchioides Gaertn. is a well-known species with a rich history of use for various ailments.[2] Phytochemical investigations of Curculigo species have revealed a diverse array of secondary metabolites, including phenolic glycosides, lignans, and terpenoids.[1] One such terpenoid identified in Curculigo orchioides is actinidioionoside, a megastigmane glucoside.[1][2] This technical guide provides a comprehensive overview of the current knowledge regarding the presence of this compound in Curculigo species, with a focus on quantitative data, experimental protocols, and potential biological activities.

Presence of this compound in Curculigo Species

Current scientific literature confirms the presence of this compound in Curculigo orchioides.[1][2] However, information regarding the presence of this compound in other species of the Curculigo genus, such as Curculigo latifolia, Curculigo capitulata, and Curculigo sinensis, is notably absent from the reviewed studies. While comprehensive metabolomic analyses using techniques like Ultra-High-Performance Liquid Chromatography-Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS) have been conducted on C. orchioides and C. latifolia, these studies did not specifically report the identification or quantification of this compound.

Quantitative Data

A significant gap exists in the scientific literature concerning the quantitative analysis of this compound in any Curculigo species. Despite the confirmed presence of the compound in C. orchioides, no studies to date have reported its specific concentration or yield from the plant material. This lack of quantitative data hinders the assessment of Curculigo species as a viable source for this particular compound and limits the ability to standardize extracts for research and potential therapeutic applications.

CompoundCurculigo SpeciesPlant PartQuantitative Data (Concentration/Yield)Reference
This compoundCurculigo orchioidesRhizomeNot Reported[1][2]
This compoundCurculigo latifoliaNot ReportedNot ReportedN/A
This compoundCurculigo capitulataNot ReportedNot ReportedN/A
This compoundCurculigo sinensisNot ReportedNot ReportedN/A

Table 1. Summary of available quantitative data for this compound in Curculigo species.

Experimental Protocols

While a specific, detailed protocol for the isolation and quantification of this compound from Curculigo species has not been published, a general workflow can be inferred from standard phytochemical investigation procedures for megastigmane glycosides.

Generalized Experimental Workflow for Isolation and Identification

The isolation of this compound, a megastigmane glucoside, from Curculigo plant material would typically involve a multi-step process including extraction, fractionation, and purification, followed by structural elucidation.

experimental_workflow plant_material Plant Material (e.g., Rhizomes of Curculigo) extraction Extraction (e.g., Maceration or Soxhlet with Methanol (B129727)/Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, n-Butanol) crude_extract->fractionation fractions Fractions of Varying Polarity fractionation->fractions column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) fractions->column_chromatography purified_fractions Purified Fractions column_chromatography->purified_fractions hplc Preparative HPLC purified_fractions->hplc pure_compound Isolated this compound hplc->pure_compound structural_elucidation Structural Elucidation (NMR, MS, IR) pure_compound->structural_elucidation

Figure 1. Generalized workflow for the isolation of this compound.

Methodology Details:

  • Extraction: Dried and powdered plant material (e.g., rhizomes) is extracted with a suitable solvent, typically methanol or ethanol, using methods like maceration or Soxhlet extraction.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Purification: The fractions are further purified using various chromatographic techniques. Column chromatography with stationary phases like silica (B1680970) gel or Sephadex LH-20 is commonly employed. Final purification to obtain the pure compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Potential Signaling Pathways

The biological activities of this compound from Curculigo species have not been extensively studied. However, based on the known activities of other compounds from Curculigo and related megastigmane derivatives, potential involvement in key signaling pathways such as NF-κB and Nrf2 can be hypothesized.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Chronic inflammation is implicated in a wide range of diseases. Some natural compounds have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects. While direct evidence for this compound is lacking, the anti-inflammatory properties of Curculigo extracts suggest that their constituents may modulate this pathway.

nfkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Cell Surface Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb->nfkb_n translocation nfkb_ikb NF-κB-IκBα Complex nfkb_ikb->ikk nfkb_ikb->nfkb degradation of IκBα dna DNA (κB sites) nfkb_n->dna binds to gene_expression Pro-inflammatory Gene Expression dna->gene_expression

Figure 2. Simplified overview of the canonical NF-κB signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a critical mechanism for cellular defense against oxidative stress. Many natural products exert their antioxidant effects through the activation of this pathway. Given the reported antioxidant activities of Curculigo extracts, it is plausible that this compound could contribute to these effects by modulating the Nrf2 signaling pathway.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus oxidative_stress Oxidative Stress / Electrophiles keap1 Keap1 oxidative_stress->keap1 inactivates nrf2 Nrf2 nrf2_n Nrf2 nrf2->nrf2_n translocation nrf2_keap1 Nrf2-Keap1 Complex nrf2_keap1->keap1 nrf2_keap1->nrf2 ubiquitination Ubiquitination & Proteasomal Degradation nrf2_keap1->ubiquitination leads to are Antioxidant Response Element (ARE) nrf2_n->are binds to gene_expression Expression of Antioxidant & Cytoprotective Genes are->gene_expression

Figure 3. Simplified overview of the Nrf2 signaling pathway.

Conclusion and Future Perspectives

Future research should prioritize the following:

  • Quantitative Analysis: Development and validation of analytical methods (e.g., HPLC-MS/MS) for the quantification of this compound in various Curculigo species and different plant parts.

  • Isolation and Bioactivity Screening: Isolation of sufficient quantities of this compound from Curculigo to enable comprehensive screening for its biological activities, including its anti-inflammatory and antioxidant potential.

  • Mechanistic Studies: Investigation of the molecular mechanisms underlying the biological activities of this compound, with a particular focus on its effects on key signaling pathways such as NF-κB and Nrf2.

Addressing these research gaps will provide a more complete understanding of the role of this compound in the medicinal properties of Curculigo species and could pave the way for its development as a novel therapeutic agent.

References

Unveiling the Molecular Architecture of Actinidioionoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinidioionoside, a naturally occurring megastigmane glucoside, has been isolated from various plant sources, including Syzygium samarangense and Pulmonaria officinalis.[1][2] The elucidation of its intricate chemical structure is paramount for understanding its biosynthetic pathways, potential pharmacological activities, and for providing a basis for synthetic efforts. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the spectroscopic data and experimental methodologies employed in its characterization.

Physicochemical Properties

  • Molecular Formula: C₁₉H₃₄O₉

  • Molecular Weight: 406.47 g/mol

  • Appearance: Amorphous powder

Spectroscopic Data for Structural Elucidation

The structural framework of this compound was pieced together through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS analysis in positive ion mode provided the exact mass of the molecule, which was crucial for determining its molecular formula.

Table 1: HR-ESI-MS Data for this compound

IonObserved m/zCalculated m/z for C₁₉H₃₄O₉Na⁺
[M + Na]⁺429.2100429.2101

Data sourced from Samy et al., 2014.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The detailed connectivity and stereochemistry of this compound were determined by analyzing its ¹H and ¹³C NMR spectra, complemented by 2D NMR experiments such as COSY, HSQC, and HMBC.

Table 2: ¹H NMR (400 MHz, CD₃OD) and ¹³C NMR (100 MHz, CD₃OD) Data for this compound

PositionδC (ppm)δH (ppm), mult. (J in Hz)Key HMBC CorrelationsKey COSY Correlations
Aglycone
178.54.05, mC-2, C-3, C-5, C-6, C-10H-2
243.11.55, m-H-1, H-3
350.11.25, m-H-2, H-4
470.23.55, mC-2, C-5, C-6H-3, H-5
580.1---
642.51.80, m; 1.35, m-H-5
7131.55.75, dd (15.6, 6.4)C-5, C-9H-8
8135.45.65, dd (15.6, 6.0)C-6, C-10H-7, H-9
975.84.30, mC-7, C-8, C-10H-8
1020.51.20, d (6.4)C-8, C-9-
1129.81.05, sC-1, C-5, C-6-
1228.71.00, sC-1, C-5, C-6-
1324.51.15, sC-3, C-4, C-5-
Glucose Moiety
1'102.54.35, d (7.8)C-9H-2'
2'75.13.20, m-H-1', H-3'
3'78.03.35, m-H-2', H-4'
4'71.63.30, m-H-3', H-5'
5'77.93.25, m-H-4', H-6'
6'62.73.85, m; 3.70, m-H-5'

¹H and ¹³C NMR data are based on the values reported for known compounds in Samy et al., 2014. The assignments are consistent with the structure of this compound.

Experimental Protocols

The structural elucidation of this compound relied on standard and advanced spectroscopic techniques. The general methodologies are outlined below.

Isolation and Purification

This compound was isolated from the methanolic extract of the leaves of Syzygium samarangense. The extract was subjected to a series of chromatographic separations, including column chromatography on silica (B1680970) gel and octadecylsilyl (ODS) silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated methanol (B129727) (CD₃OD) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals, and coupling constants (J) are in Hertz (Hz). 2D NMR experiments, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were performed using standard pulse sequences to establish proton-proton and proton-carbon correlations.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectra (HR-ESI-MS) were acquired on a time-of-flight (TOF) mass spectrometer in positive ion mode to determine the accurate mass and molecular formula of the compound.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression from initial analysis to the final structural confirmation. This workflow is visualized in the diagram below.

StructureElucidation_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Assembly PlantMaterial Plant Material (Syzygium samarangense leaves) Extraction Methanol Extraction PlantMaterial->Extraction Partitioning Solvent Partitioning Extraction->Partitioning ColumnChromatography Column Chromatography (Silica, ODS) Partitioning->ColumnChromatography HPLC Preparative HPLC ColumnChromatography->HPLC PureCompound Pure this compound HPLC->PureCompound HRESIMS HR-ESI-MS PureCompound->HRESIMS NMR_1D 1D NMR (¹H, ¹³C) PureCompound->NMR_1D MolecularFormula Determine Molecular Formula (C₁₉H₃₄O₉) HRESIMS->MolecularFormula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D FunctionalGroups Identify Functional Groups & Carbon Skeleton NMR_1D->FunctionalGroups Connectivity Establish Connectivity (Aglycone & Sugar) NMR_2D->Connectivity Stereochemistry Determine Relative Stereochemistry NMR_2D->Stereochemistry FinalStructure Propose Final Structure

Figure 1. Workflow for the structure elucidation of this compound.

Conclusion

The structure of this compound has been unequivocally established through the comprehensive analysis of HR-ESI-MS and extensive 1D and 2D NMR spectroscopic data. The detailed data and methodologies presented in this guide serve as a crucial reference for researchers in natural product chemistry, pharmacology, and drug development, enabling further investigation into the biological significance and potential applications of this megastigmane glucoside.

References

The Biosynthesis of Actinidioionoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Actinidioionoside, a C13-megastigmane glucoside, is a naturally occurring plant secondary metabolite found in various species, including Actinidia chinensis (kiwifruit), Syzygium samarangense, and Curculigo orchioides. As a member of the apocarotenoid family, its biosynthesis is intricately linked to the carotenoid degradation pathway. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, from its carotenoid precursors to the final glycosylated product. It is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry and biosynthesis of plant-derived compounds. This document summarizes key enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the biochemical pathways and experimental workflows.

Introduction

Megastigmane glycosides, including this compound, are a class of norisoprenoids derived from the enzymatic cleavage of carotenoids. These compounds contribute to the flavor and aroma profiles of many plants and possess a range of biological activities. Understanding the biosynthetic pathway of this compound is crucial for potential applications in metabolic engineering to enhance its production for pharmaceutical or nutraceutical purposes. This guide will delineate the proposed multi-step conversion of carotenoids into this compound.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-stage process that begins in the plastids with the degradation of carotenoids and culminates in glycosylation in the cytoplasm. The proposed pathway can be divided into three main stages:

  • Carotenoid Cleavage: The C40 carotenoid, neoxanthin (B191967), is cleaved by a carotenoid cleavage dioxygenase (CCD) to yield a C13 apocarotenoid precursor.

  • Enzymatic Modifications: The resulting C13 intermediate undergoes a series of enzymatic modifications, including reductions and rearrangements.

  • Glycosylation: The modified C13 aglycone is glycosylated by a UDP-glycosyltransferase (UGT) to form kiwiionoside, a likely precursor to this compound. Subsequent modifications may lead to the final structure of this compound.

Stage 1: Oxidative Cleavage of Neoxanthin

The initial and rate-limiting step in this compound biosynthesis is the oxidative cleavage of a carotenoid precursor. Neoxanthin, a C40 xanthophyll, is the most probable substrate due to its structural similarity to the C13 skeleton of megastigmanes. This reaction is catalyzed by a specific type of carotenoid cleavage dioxygenase.

  • Enzyme: Carotenoid Cleavage Dioxygenase 4 (CCD4)

  • Substrate: Neoxanthin

  • Product: A C13-apocarotenoid aldehyde (e.g., grasshopper ketone precursor) and a C27 fragment.

The CCD4 enzyme specifically targets the 9,10 (9',10') double bonds of the carotenoid backbone[1][2][3]. The expression of CCD4 genes has been correlated with the production of C13-apocarotenoids in various plant tissues[1][4].

Stage 2: Formation of the Megastigmane Skeleton

The C13-apocarotenoid aldehyde produced from the cleavage of neoxanthin undergoes a series of enzymatic modifications to form the characteristic megastigmane skeleton. These steps are likely to involve reductases and potentially other modifying enzymes. While the exact sequence and enzymes are not fully elucidated for this compound specifically, analogous pathways suggest the following transformations:

  • Reduction of the aldehyde: The C13 aldehyde is reduced to an alcohol.

  • Cyclization and further modifications: The linear C13 alcohol undergoes cyclization and subsequent hydroxylations to form the aglycone precursor of kiwiionoside.

Stage 3: Glycosylation to form Kiwiionoside and subsequent conversion

The final step in the biosynthesis of the precursor, kiwiionoside, is the attachment of a glucose moiety to the C13-apocarotenoid alcohol. This reaction is catalyzed by a UDP-glycosyltransferase.

  • Enzyme: UDP-glycosyltransferase (UGT)[5][6][7]

  • Substrate: C13-apocarotenoid alcohol

  • Sugar Donor: UDP-glucose

  • Product: Kiwiionoside

Several UGTs have been identified that can glycosylate C13-apocarotenols, demonstrating the broad substrate specificity of this enzyme family[5][6]. The specific UGT involved in kiwiionoside biosynthesis in Actinidia chinensis remains to be definitively identified. Kiwiionoside is then believed to be a direct precursor to this compound, likely through enzymatic hydrolysis and rearrangement.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, data from related pathways and compounds can provide valuable context for researchers.

ParameterValueOrganism/EnzymeReference
Substrate Specificity of CCDs
AtCCD1 Cleavage of β-caroteneProduces β-iononeArabidopsis thaliana[7]
CsCCD4c Cleavage of β-carotenePreferred substrateCrocus sativus[1]
CsCCD4c Cleavage of NeoxanthinSubstrate is recognizedCrocus sativus[1]
UGT Activity on Apocarotenoids
MpUGT86C10 activityGlucosylates 3-hydroxy-α-damascone, 3-oxo-α-ionolMentha x piperita[5][6]
This compound Content
Presence in leavesDetectedActinidia chinensis[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Protocol 1: Extraction and Quantification of this compound by HPLC

This protocol describes the extraction of this compound from plant material and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Fresh or freeze-dried plant tissue (e.g., Actinidia chinensis leaves)

  • Liquid nitrogen

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Mortar and pestle or grinder

  • Centrifuge

  • HPLC system with a C18 column and UV or DAD detector

  • This compound standard (if available)

Procedure:

  • Sample Preparation:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Alternatively, use freeze-dried material.

    • Grind the frozen or dried tissue to a fine powder using a mortar and pestle or a grinder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

    • Add 1 mL of 80% methanol.

    • Vortex thoroughly for 1 minute.

    • Sonicate for 15 minutes in a sonication bath.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction process on the pellet with another 1 mL of 80% methanol.

    • Pool the supernatants and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Sample Reconstitution and Filtration:

    • Reconstitute the dried extract in a known volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis.

    • Vortex to dissolve the residue.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength appropriate for megastigmane glycosides (e.g., 210-240 nm).

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a calibration curve using a pure standard of this compound at several concentrations.

    • Integrate the peak area of this compound in the sample chromatogram.

    • Calculate the concentration of this compound in the sample based on the calibration curve.

Protocol 2: In Vitro Enzymatic Assay for Carotenoid Cleavage Dioxygenase (CCD)

This protocol outlines a method to test the activity of a candidate CCD enzyme on a carotenoid substrate.

Materials:

  • Recombinant CCD enzyme (e.g., expressed in E. coli)

  • Carotenoid substrate (e.g., neoxanthin) dissolved in a suitable solvent (e.g., acetone (B3395972) or detergent solution)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing FeSO4 and ascorbate)

  • Gas-tight vials

  • Headspace solid-phase microextraction (SPME) fiber

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Reaction Setup:

    • In a gas-tight vial, combine the assay buffer, the carotenoid substrate, and the purified recombinant CCD enzyme.

    • Include a control reaction without the enzyme.

    • Seal the vial immediately.

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-4 hours) with gentle shaking.

  • Volatile Collection (Headspace SPME):

    • After incubation, expose the SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) at a controlled temperature to adsorb the volatile cleavage products.

  • GC-MS Analysis:

    • Inject the adsorbed volatiles from the SPME fiber into the GC-MS system.

    • Use an appropriate GC column and temperature program to separate the volatile compounds.

    • Identify the cleavage products by comparing their mass spectra with libraries (e.g., NIST) and authentic standards if available.

Protocol 3: Enzymatic Hydrolysis of Kiwiionoside

This protocol describes the enzymatic hydrolysis of kiwiionoside to its aglycone, which can be a step in confirming its role as a precursor and in characterizing the aglycone moiety.

Materials:

  • Isolated kiwiionoside

  • β-glucosidase (e.g., from almonds)

  • Buffer solution (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 5.0)

  • Methanol

  • Ethyl acetate

  • HPLC system for monitoring the reaction

Procedure:

  • Reaction Setup:

    • Dissolve a known amount of kiwiionoside in the buffer solution.

    • Add a solution of β-glucosidase.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Reaction Monitoring:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

    • Stop the reaction by adding an equal volume of methanol.

    • Analyze the aliquot by HPLC to monitor the disappearance of the kiwiionoside peak and the appearance of the aglycone peak.

  • Product Extraction:

    • Once the reaction is complete, extract the reaction mixture with an equal volume of ethyl acetate three times.

    • Pool the organic layers.

  • Analysis of Aglycone:

    • Evaporate the ethyl acetate to obtain the crude aglycone.

    • Analyze the aglycone by spectroscopic methods (e.g., NMR, MS) to confirm its structure.

Visualizations

Biosynthetic Pathway of this compound

Biosynthesis_of_this compound Carotenoid Neoxanthin (C40) Apocarotenoid_Aldehyde C13-Apocarotenoid Aldehyde Carotenoid->Apocarotenoid_Aldehyde CCD4 Apocarotenoid_Alcohol C13-Apocarotenoid Alcohol Apocarotenoid_Aldehyde->Apocarotenoid_Alcohol Reductase Kiwiionoside_Aglycone Kiwiionoside Aglycone Apocarotenoid_Alcohol->Kiwiionoside_Aglycone Further Modifications Kiwiionoside Kiwiionoside Kiwiionoside_Aglycone->Kiwiionoside UGT This compound This compound Kiwiionoside->this compound Enzymatic Rearrangement UDP_Glucose UDP-Glucose UDP_Glucose->Kiwiionoside

Caption: Proposed biosynthetic pathway of this compound from Neoxanthin.

Experimental Workflow for Pathway Elucidation

Experimental_Workflow Start Plant Material (e.g., Actinidia chinensis) Extraction Metabolite Extraction (e.g., 80% Methanol) Start->Extraction Transcriptome Transcriptome Analysis (Identify candidate CCD & UGT genes) Start->Transcriptome HPLC_Analysis HPLC-MS/MS Analysis (Identification & Quantification of This compound & Kiwiionoside) Extraction->HPLC_Analysis Isolation Isolation of Kiwiionoside (Preparative HPLC) Extraction->Isolation End Pathway Confirmation HPLC_Analysis->End Hydrolysis Enzymatic Hydrolysis (β-glucosidase) Isolation->Hydrolysis Structure_Elucidation Structure Elucidation of Aglycone (NMR, MS) Hydrolysis->Structure_Elucidation Structure_Elucidation->End Gene_Cloning Gene Cloning & Recombinant Protein Expression Transcriptome->Gene_Cloning Enzyme_Assay In Vitro Enzyme Assays (CCD & UGT activity) Gene_Cloning->Enzyme_Assay Enzyme_Assay->End

Caption: Experimental workflow for the elucidation of the this compound pathway.

Conclusion

The biosynthesis of this compound is a fascinating example of how plants utilize the degradation products of primary metabolites, in this case, carotenoids, to generate a diverse array of bioactive secondary metabolites. While the general pathway involving carotenoid cleavage and subsequent glycosylation is becoming clearer, further research is needed to identify the specific enzymes, particularly the UGTs, involved in this pathway in different plant species. The protocols and information provided in this guide offer a solid foundation for researchers to further investigate and potentially engineer the biosynthesis of this and other valuable megastigmane glycosides.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Actinidioionoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Actinidioionoside is a naturally occurring megastigmane glycoside found in various plant species, notably within the genus Actinidia, which includes the kiwifruit (Actinidia deliciosa). As a member of the diverse family of C13-norisoprenoids, this compound is derived from the degradation of carotenoids. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside experimental methodologies for its study. The information presented is intended to support researchers, scientists, and drug development professionals in their work with this and related compounds. While specific quantitative data for some physical properties of this compound are not widely published, this guide supplements available information with data from structurally similar megastigmane glycosides to provide a useful contextual framework.

Chemical and Physical Properties

This compound possesses a complex stereochemistry that dictates its biological activity and physical properties. The core chemical and physical data for this compound, supplemented with data for related megastigmane glycosides, are summarized below.

General Properties
PropertyValueSource
Chemical Name (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(((R,E)-4-((1R,2R,4S)-1,2,4-trihydroxy-2,6,6-trimethylcyclohexyl)but-3-en-2-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol[N/A]
Synonyms (3S,5R,6R,9R)-3,6,7,9-tetrahydroxy-megastigman-7-ene-9-O-beta-D-glucopyranoside[1]
CAS Number 540528-05-0[N/A]
Appearance Likely a colorless solid or gummy solid, typical for isolated glycosides.[2]
Molecular Properties
PropertyValueSource
Molecular Formula C19H34O9[N/A]
Molecular Weight 406.47 g/mol [N/A]
Exact Mass 406.22028 g/mol [N/A]
Physicochemical Properties (Experimental and Estimated)
PropertyValueNote
Melting Point 68 - 69 °CThis value is for the related aglycone (3S,5R,6R,7E)-3,5,6-Trihydroxy-7-megastigmen-9-one and not this compound itself.[3]
Boiling Point Not availableData for this compound is not published. Glycosides generally have high boiling points and tend to decompose at elevated temperatures.
Solubility Soluble in methanol (B129727), ethanol, and water to varying degrees. Likely soluble in DMSO.Quantitative solubility data is not available. Solubility is inferred from extraction solvents used for megastigmane glycosides.[4]
pKa Not availableData for this compound is not published.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry of this compound and its derivatives typically involves soft ionization techniques like Electrospray Ionization (ESI) to observe the molecular ion. Fragmentation patterns provide structural information about the aglycone and the glycosidic bond.

Fragmentation Analysis:

  • [M-H]⁻: In negative ion mode, the deprotonated molecule is observed.

  • [M+H]⁺ or [M+Na]⁺: In positive ion mode, the protonated or sodiated molecule is observed.

  • Loss of Glucose: A characteristic neutral loss of 162 Da (C6H10O5) corresponds to the cleavage of the glycosidic bond, releasing the glucose moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H-NMR Chemical Shifts (in CD₃OD or similar solvent):

  • Aglycone Protons: Resonances for the cyclohexyl ring protons and the butenyl side chain would be expected in the aliphatic and olefinic regions.

  • Anomeric Proton: A characteristic doublet for the anomeric proton of the β-D-glucopyranosyl moiety is expected around δ 4.5-5.5 ppm.

  • Sugar Protons: Other protons of the glucose unit would resonate in the δ 3.0-4.0 ppm region.

Expected ¹³C-NMR Chemical Shifts (in CD₃OD or similar solvent):

  • Aglycone Carbons: Signals for the trimethyl-substituted cyclohexyl ring and the butenyl side chain.

  • Anomeric Carbon: The anomeric carbon of the glucose unit is expected to resonate around δ 100-105 ppm.

  • Sugar Carbons: Other carbons of the glucose moiety would appear in the δ 60-80 ppm range.

Experimental Protocols

The following protocols are representative methodologies for the isolation and characterization of megastigmane glycosides, including this compound, from plant material.

General Workflow for Isolation and Purification

The following diagram illustrates a typical workflow for the isolation of this compound from a plant source like Actinidia deliciosa.

experimental_workflow start Plant Material (e.g., Actinidia deliciosa leaves/fruit) extraction Extraction with Aqueous Methanol or Ethanol start->extraction partition Solvent Partitioning (e.g., with n-hexane, ethyl acetate (B1210297), n-butanol) extraction->partition column_chroma Column Chromatography (e.g., Diaion HP-20, Silica (B1680970) Gel, Sephadex LH-20) partition->column_chroma hplc Preparative HPLC column_chroma->hplc pure_compound Pure this compound hplc->pure_compound characterization Structural Characterization (NMR, MS) pure_compound->characterization

Figure 1: General workflow for the isolation of this compound.
Detailed Extraction and Isolation Protocol

This protocol is a composite method based on procedures for isolating megastigmane glycosides from plant sources.

  • Plant Material Preparation:

    • Fresh or dried plant material (e.g., leaves or fruit of Actinidia deliciosa) is ground into a fine powder.

  • Extraction:

    • The powdered plant material is macerated or refluxed with an aqueous organic solvent, typically 70-80% methanol or ethanol, at a ratio of 1:10 (w/v) for several hours.

    • The extraction is repeated multiple times to ensure exhaustive extraction.

    • The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Glycosides like this compound are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

  • Column Chromatography:

    • The enriched fraction is subjected to column chromatography. A common strategy involves an initial separation on a macroporous resin (e.g., Diaion HP-20) eluted with a stepwise gradient of methanol in water.

    • Further purification is achieved using silica gel or Sephadex LH-20 column chromatography with appropriate solvent systems.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Final purification to obtain highly pure this compound is often performed using preparative reversed-phase HPLC (e.g., C18 column) with a gradient of acetonitrile (B52724) or methanol in water as the mobile phase.

Structural Characterization
  • NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., CD₃OD), and 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired to elucidate the structure and assign all proton and carbon signals.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula. Tandem MS (MS/MS) experiments are conducted to confirm the structure through fragmentation analysis.

Biological Activity and Signaling Pathways

This compound and related megastigmane derivatives have been reported to possess various biological activities, including anti-inflammatory effects.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Some megastigmane derivatives have been shown to exert their anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators.

The diagram below illustrates the proposed mechanism of action where this compound or its aglycone may inhibit the NF-κB pathway.

nfkb_pathway cluster_stimuli Inflammatory Stimuli lps LPS receptor Receptor Activation lps->receptor tnfa TNF-α tnfa->receptor signaling_cascade Upstream Signaling Cascade receptor->signaling_cascade ikk IKK Complex signaling_cascade->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb_ikb NF-κB/IκBα Complex (Inactive) ikb->nfkb_ikb Inhibition nfkb NF-κB (p50/p65) translocation NF-κB Translocation nfkb->translocation nfkb_ikb->ikb nfkb_ikb->nfkb This compound This compound This compound->ikk Inhibition nucleus Nucleus gene_expression Gene Expression translocation->nucleus inflammatory_mediators Pro-inflammatory Mediators (e.g., cytokines, chemokines) gene_expression->inflammatory_mediators

Figure 2: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a megastigmane glycoside with potential biological activities that warrant further investigation. This guide has compiled the available physical and chemical data for this compound and provided representative experimental protocols for its isolation and characterization. While there are gaps in the publicly available quantitative data for this specific compound, the information provided, including data from analogous structures, serves as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further studies are needed to fully elucidate the physicochemical properties and therapeutic potential of this compound.

References

Unveiling the Therapeutic Potential of Actinidioionoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinidioionoside, a megastigmane glucoside, is a naturally occurring compound that has been isolated from various plant sources, including the leaves of Syzygium samarangense (wax apple) and plants of the Actinidia (kiwifruit) and Curculigo genera.[1][2] As the scientific community continues to explore the vast chemical diversity of the plant kingdom for novel therapeutic agents, compounds like this compound are drawing increasing interest. This technical guide provides a comprehensive overview of the current state of knowledge regarding the potential biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, cytotoxic, and hepatoprotective properties. This document synthesizes available data, details relevant experimental methodologies, and visualizes key biological pathways to support further research and development efforts.

Isolation and Characterization

This compound and its derivatives, such as this compound 6'-O-gallate, have been successfully isolated and identified from plant extracts. The general workflow for its isolation follows a bioassay-guided fractionation approach.

Experimental Protocol: Isolation of this compound

A general protocol for the isolation of this compound from plant material, such as the leaves of Syzygium samarangense, is as follows:

  • Extraction: The dried and powdered plant material is subjected to extraction with a solvent such as methanol (B129727) (MeOH).

  • Solvent Partitioning: The resulting crude extract is then partitioned between different immiscible solvents of varying polarities (e.g., n-hexane, dichloromethane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatographic Separation: The fractions showing biological activity are further purified using various chromatographic techniques. This typically involves multiple steps, such as:

    • Column Chromatography: Using stationary phases like silica (B1680970) gel or Sephadex LH-20.

    • High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.

  • Structure Elucidation: The chemical structure of the purified compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

G cluster_0 Bioassay-Guided Isolation Workflow plant Plant Material (e.g., Syzygium samarangense leaves) extraction Solvent Extraction (e.g., Methanol) plant->extraction partitioning Solvent-Solvent Partitioning extraction->partitioning fractions Generation of Fractions (e.g., n-Hexane, EtOAc, BuOH) partitioning->fractions bioassay Biological Activity Screening of Fractions fractions->bioassay active_fraction Selection of Active Fraction(s) bioassay->active_fraction Identify active fractions chromatography Column Chromatography (e.g., Silica Gel, Sephadex) active_fraction->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Isolation of Pure this compound hplc->pure_compound elucidation Structure Elucidation (NMR, MS) pure_compound->elucidation

Fig. 1: Generalized workflow for the bioassay-guided isolation of this compound.

Potential Biological Activities

While research specifically on isolated this compound is still emerging, studies on plant extracts containing this compound, as well as related phytochemicals, suggest several potential therapeutic applications.

Anti-inflammatory Activity

Mechanism of Action: Chronic inflammation is a key factor in the pathogenesis of numerous diseases. A common mechanism in the inflammatory response is the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The expression of these enzymes is largely regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Natural compounds often exert their anti-inflammatory effects by inhibiting these pathways.

Extracts from plants of the Actinidia genus have demonstrated anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and downregulating iNOS and COX-2 expression.[3][4] While direct evidence for this compound is pending, it is plausible that it contributes to the observed anti-inflammatory effects of these extracts.

G cluster_pathway Inflammatory Signaling Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway stimuli Inflammatory Stimuli (e.g., LPS) p38 p38 stimuli->p38 ERK ERK stimuli->ERK JNK JNK stimuli->JNK IKK IKK stimuli->IKK This compound This compound (putative) This compound->p38 inhibits (hypothesized) This compound->ERK inhibits (hypothesized) This compound->JNK inhibits (hypothesized) This compound->IKK inhibits (hypothesized) pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) p38->pro_inflammatory ERK->pro_inflammatory JNK->pro_inflammatory IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->pro_inflammatory activates transcription

Fig. 2: Putative mechanism of anti-inflammatory action of this compound.
Antioxidant Activity

Experimental Protocols: The antioxidant potential of natural products is commonly evaluated using in vitro assays that measure their ability to scavenge free radicals.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and decolorize the stable DPPH radical. The change in absorbance is measured spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay involves the generation of the ABTS radical cation, which is then reduced in the presence of an antioxidant. The reduction in the blue-green color is proportional to the antioxidant's activity.

Extracts of various Actinidia species have shown significant radical scavenging activities in both DPPH and ABTS assays.[5][6][7]

Cytotoxic Activity

Experimental Protocol: MTT Assay for Cytotoxicity The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., A549 human lung carcinoma) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.

While some compounds isolated from Syzygium samarangense have shown weak cytotoxic activity against the A549 cell line, specific IC50 values for this compound are not yet prominently reported, suggesting it may have low cytotoxicity.[8]

Hepatoprotective Activity

Extracts from Actinidia deliciosa have been shown to exert hepatoprotective effects in animal models by mitigating oxidative stress, apoptosis, and inflammation.[9][10] The mechanisms appear to involve the upregulation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) and the downregulation of genes related to apoptosis and inflammation.[9]

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of compounds isolated from Syzygium samarangense, the plant source from which this compound has been characterized. It is important to note that specific activity data for this compound itself is limited in the currently available literature.

CompoundBiological ActivityAssayCell Line / SystemIC50 Value (µM)Reference
Taxiphyllin 6'-O-gallateCytotoxicityMTTA54973.9 ± 10.2[9]
Betulinic acidCytotoxicityMTTA54956.4 ± 16.8[9]
MyricetrinCytotoxicityMTTA54959.4 ± 10.3[9]
Gallic acidCytotoxicityMTTA54943.2 ± 23.2[9]
Taxiphyllin 6'-O-gallateAntioxidantDPPH-14.8 ± 1.56[9]
Myricetrin 2″-O-sulfateAntioxidantDPPH-10.9 ± 0.29[9]
GuaijaverinAntioxidantDPPH-29.3 ± 2.17[9]
Myricetin 4'-methyl ether 3-O-α-L-rhamnopyranosideAntioxidantDPPH-31.4 ± 3.41[9]
MyricetrinAntioxidantDPPH-10.5 ± 0.75[9]
Gallic acidAntioxidantDPPH-9.9 ± 0.55[9]

Conclusion and Future Directions

This compound is a natural product with a chemical structure that suggests potential for various biological activities. While current research has primarily focused on the properties of crude extracts containing this compound, the available data provides a strong rationale for further investigation into the purified molecule.

Future research should prioritize:

  • Comprehensive Bioactivity Screening: Testing pure this compound in a wide range of in vitro assays to determine its specific anti-inflammatory, antioxidant, cytotoxic, and hepatoprotective effects and to establish quantitative metrics such as IC50 values.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects, with a focus on its interaction with key signaling pathways like NF-κB and MAPK.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in relevant animal models of disease.

A deeper understanding of the pharmacological profile of this compound will be crucial in determining its potential as a lead compound for the development of new therapeutic agents.

References

Actinidioionoside: A Technical Guide to its Role in Plant Secondary Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Actinidioionoside, a C13-norisoprenoid glycoside, is a specialized secondary metabolite found in a variety of plant species, notably within the Actinidia (kiwifruit) and Curculigo genera. As a derivative of carotenoid degradation, it plays a significant, though still partially understood, role in plant physiology, particularly in response to environmental stressors. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biosynthesis, its putative role in plant signaling pathways, and its potential pharmacological applications. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the associated biochemical pathways to serve as a resource for researchers in phytochemistry, plant biology, and drug discovery.

Chemical Profile of this compound

  • Chemical Name: (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E,2R)-4-[(1R,2R,4S)-1,2,4-trihydroxy-2,6,6-trimethylcyclohexyl]but-3-en-2-yl]oxyoxane-3,4,5-triol[1]

  • Molecular Formula: C₁₉H₃₄O₉[1]

  • Molecular Weight: 406.47 g/mol

  • Class: Megastigmane Glycoside (C13-Norisoprenoid)

Biosynthesis of this compound: A Putative Pathway

This compound is a C13-norisoprenoid, a class of compounds derived from the enzymatic degradation of C40 carotenoids.[2] The specific biosynthetic pathway leading to this compound has not been fully elucidated; however, based on the structure of its aglycone and known carotenoid cleavage reactions, a putative pathway can be proposed. The key enzymes in this process are the carotenoid cleavage dioxygenases (CCDs), which catalyze the oxidative cleavage of specific double bonds in the carotenoid backbone.[3][4][5]

The biosynthesis is thought to proceed as follows:

  • Carotenoid Precursor: The pathway likely begins with a C40 carotenoid precursor such as violaxanthin (B192666) or neoxanthin, which are common in plant photosynthetic tissues.[4]

  • Enzymatic Cleavage: A specific CCD enzyme, likely a member of the CCD1 family which is known for its broad substrate specificity, catalyzes the oxidative cleavage of the 9-10 and 9'-10' double bonds of the carotenoid.[5][6] This cleavage would yield a C13-apocarotenoid intermediate, which forms the core structure of this compound's aglycone.

  • Enzymatic Modifications: The resulting C13-apocarotenoid undergoes a series of enzymatic modifications, including hydroxylations and reductions, to form the specific aglycone of this compound.

  • Glycosylation: Finally, a glycosyltransferase enzyme attaches a glucose moiety to the aglycone, forming the stable this compound glycoside.

Actinidioionoside_Biosynthesis carotenoid C40 Carotenoid (e.g., Violaxanthin, Neoxanthin) apocarotenoid C13-Apocarotenoid Intermediate carotenoid->apocarotenoid Carotenoid Cleavage Dioxygenase (CCD) aglycone This compound Aglycone apocarotenoid->aglycone Hydroxylation, Reduction This compound This compound aglycone->this compound Glycosyltransferase

Figure 1: Putative biosynthetic pathway of this compound.

Role in Plant Secondary Metabolism and Signaling

While the specific signaling role of this compound is an active area of research, its classification as a C13-norisoprenoid provides strong indications of its function within the plant. C13-norisoprenoids are known to be involved in plant responses to both biotic and abiotic stress.[7] They can act as signaling molecules, often in conjunction with the abscisic acid (ABA) signaling pathway, to regulate gene expression and physiological responses to stress.[6][8][9]

A proposed signaling cascade is as follows:

  • Stress Perception: The plant perceives an environmental stress, such as high light, drought, or pathogen attack.

  • Carotenoid Degradation: This stress signal leads to the controlled degradation of carotenoids in the plastids, releasing C13-norisoprenoids like the aglycone of this compound.

  • Signal Transduction: The aglycone, or this compound itself, may then act as a signaling molecule. It could potentially interact with membrane receptors or intracellular components to initiate a signaling cascade. This cascade likely involves changes in intracellular calcium levels, the production of reactive oxygen species (ROS) as secondary messengers, and the activation of protein kinases.

  • Transcriptional Regulation: The signaling cascade ultimately leads to the activation of transcription factors that regulate the expression of stress-responsive genes. These genes may be involved in antioxidant defense, pathogen resistance, or other protective mechanisms.

Actinidioionoside_Signaling stress Abiotic/Biotic Stress carotenoid_deg Carotenoid Degradation stress->carotenoid_deg This compound This compound/Aglycone carotenoid_deg->this compound receptor Receptor Binding(?) This compound->receptor signal_cascade Signal Transduction Cascade (Ca2+, ROS, Protein Kinases) receptor->signal_cascade transcription_factors Activation of Transcription Factors signal_cascade->transcription_factors gene_expression Expression of Stress-Responsive Genes transcription_factors->gene_expression stress_response Plant Stress Response gene_expression->stress_response

Figure 2: Proposed signaling pathway involving this compound.

Quantitative Data

Quantitative data for this compound is not extensively available in the literature. Most studies focus on the total phenolic or flavonoid content of plant extracts. However, based on available information for related compounds and extracts, the following tables provide an estimate of relevant quantitative data.

Table 1: Approximate Content of Related Compounds in Actinidia Species

Compound ClassPlant PartSpeciesApproximate Content (mg/g dry weight)Reference
Total PhenolicsLeavesActinidia arguta109.72[10]
Total FlavonoidsLeavesActinidia arguta53.11[10]
Total PhenolicsFruit PulpActinidia arguta12.21[11]
Total FlavonoidsFruit PulpActinidia arguta5.92[11]

Table 2: Anti-inflammatory Activity of Related Megastigmane Glycosides

CompoundAssayCell LineIC₅₀ (µM)Reference
Streilicifoloside ENitric Oxide Production InhibitionRAW264.726.33[10]
Platanionoside DNitric Oxide Production InhibitionRAW264.721.84[10]

Note: The data in these tables are for related compounds and total extracts, as specific quantitative data for pure this compound is limited. These values should be considered indicative rather than absolute for this compound itself.

Experimental Protocols

The following protocols are adapted from established methods for the isolation and quantification of flavonoids and related glycosides from plant material and can be applied to this compound.

Extraction and Isolation of this compound

This protocol describes a general procedure for the extraction and preparative HPLC isolation of this compound from plant material, such as the leaves of Actinidia arguta.

Extraction_Isolation_Workflow start Plant Material (e.g., Actinidia arguta leaves) extraction Maceration with 80% Methanol (B129727) start->extraction filtration Filtration and Concentration extraction->filtration partition Liquid-Liquid Partition (n-hexane, ethyl acetate (B1210297), n-butanol) filtration->partition column_chrom Column Chromatography (Silica Gel or C18) partition->column_chrom Ethyl acetate or n-butanol fraction prep_hplc Preparative HPLC (C18 column) column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Figure 3: Workflow for the extraction and isolation of this compound.

Methodology:

  • Sample Preparation: Air-dry the plant material (e.g., leaves of Actinidia arguta) at room temperature and grind into a fine powder.

  • Extraction: Macerate the powdered plant material with 80% methanol (1:10 w/v) at room temperature for 24 hours with occasional shaking. Repeat the extraction three times.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol. This compound, being a glycoside, is expected to be enriched in the more polar ethyl acetate and n-butanol fractions.

  • Column Chromatography: Subject the enriched fraction to column chromatography on silica (B1680970) gel or a C18 reversed-phase material. Elute with a gradient of increasing polarity (e.g., chloroform-methanol for silica gel or water-methanol for C18) to obtain semi-purified fractions.

  • Preparative HPLC: Further purify the fractions containing this compound using preparative high-performance liquid chromatography (prep-HPLC) on a C18 column. A suitable mobile phase would be a gradient of acetonitrile (B52724) in water.[12][13]

    • Column: C18, 10 µm, 250 x 20 mm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A time-programmed gradient from 10% to 50% B over 40 minutes.

    • Flow Rate: 10 mL/min

    • Detection: UV at 210 nm

  • Structure Elucidation: Confirm the structure of the isolated pure compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HR-MS).[13]

Quantitative Analysis of this compound by LC-MS/MS

This protocol outlines a method for the quantitative analysis of this compound in plant extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM).[7][14]

LCMS_Quantification_Workflow start Plant Extract hplc UPLC/HPLC Separation (C18 column) start->hplc msms Tandem Mass Spectrometry (ESI+, MRM mode) hplc->msms quantification Quantification (based on standard curve) msms->quantification result Concentration of This compound quantification->result

Figure 4: Workflow for LC-MS/MS quantification of this compound.

Methodology:

  • Sample Preparation: Prepare a methanolic extract of the plant material as described in the isolation protocol. Filter the extract through a 0.22 µm syringe filter before injection.

  • Standard Preparation: Prepare a series of standard solutions of purified this compound in methanol at known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) to construct a calibration curve.

  • LC-MS/MS Conditions:

    • LC System: A UPLC or HPLC system.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: The specific precursor and product ion transitions for this compound need to be determined by infusing a pure standard. A plausible transition would be from the protonated molecule [M+H]⁺ to a fragment ion corresponding to the aglycone.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.

Potential Pharmacological Activities and Future Directions

Extracts of plants containing this compound, such as Actinidia and Curculigo species, have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and anti-diabetic properties.[8][11] While the specific contribution of this compound to these activities is not yet fully established, its structural similarity to other bioactive megastigmane glycosides suggests it may have therapeutic potential.

Future research should focus on:

  • Elucidation of the complete biosynthetic pathway of this compound to enable its biotechnological production.

  • Investigation of the specific signaling pathways mediated by this compound in plants to better understand its role in stress responses.

  • Comprehensive evaluation of the pharmacological activities of pure this compound to determine its potential as a lead compound for drug development.

  • Quantitative analysis of this compound content in a wider range of plant species to identify rich natural sources.

Conclusion

This compound is a fascinating plant secondary metabolite with a likely role in stress signaling and potential for pharmacological applications. While our understanding of this compound is still evolving, the framework presented in this technical guide, based on current knowledge of C13-norisoprenoids and megastigmane glycosides, provides a solid foundation for future research. Further investigation into the specific biosynthesis, signaling, and bioactivity of this compound will undoubtedly reveal more about its importance in both the plant kingdom and for human health.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Actinidioionoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available scientific literature lacks specific studies on the cytotoxicity of Actinidioionoside. Therefore, this document serves as an in-depth technical guide and whitepaper outlining a comprehensive framework for the preliminary cytotoxicity screening of a novel natural product, using this compound as a hypothetical subject. The experimental protocols, data, and signaling pathways described herein are based on established methodologies for the evaluation of natural products.

Introduction

This compound is a naturally occurring ionoside compound.[1] While its primary documented role is as a plant growth regulator involved in modulating hormone levels, its potential as a therapeutic agent remains unexplored.[2] The initial step in evaluating the pharmacological potential of any novel compound, such as this compound, is the assessment of its cytotoxic effects. Cytotoxicity screening provides crucial information on a compound's ability to kill or inhibit the proliferation of cells, which is a fundamental characteristic of potential anticancer agents.[3] This guide details the essential experimental protocols, data presentation standards, and visualization of key processes for conducting a preliminary in vitro cytotoxicity screening of this compound.

Experimental Protocols

A thorough preliminary cytotoxicity assessment involves a series of well-defined experiments to determine the dose-dependent effects of the compound on various cell lines and to gain initial insights into its mechanism of action.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

a) Cell Lines and Culture:

  • Human Cancer Cell Lines: A panel of human cancer cell lines from different origins should be used, for instance:

    • MCF-7 (Breast Adenocarcinoma)

    • HepG2 (Hepatocellular Carcinoma)

    • A-549 (Lung Carcinoma)

    • SMMC-7721 (Hepatoma)[4]

  • Normal Human Cell Line: A non-cancerous cell line, such as human fetal lung fibroblasts (MRC-5), should be included to assess selectivity.

  • Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

b) Experimental Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for 24, 48, and 72 hours. Control wells should contain the vehicle (DMSO) at the same concentration as the highest dose of the test compound.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.

c) Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC/PI assay followed by flow cytometry can be performed. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

a) Experimental Procedure:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

b) Data Analysis: The flow cytometry data is analyzed to quantify the percentage of cells in each quadrant:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells

Data Presentation

Quantitative data from cytotoxicity screenings should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical IC50 Values of this compound on Various Human Cell Lines after 48 hours of Treatment.

Cell LineCell TypeIC50 (µM) ± SD
MCF-7Breast Adenocarcinoma25.5 ± 2.1
HepG2Hepatocellular Carcinoma38.2 ± 3.5
A-549Lung Carcinoma45.8 ± 4.2
SMMC-7721Human Hepatoma51.0 ± 5.3
MRC-5Normal Lung Fibroblast> 100

Table 2: Hypothetical Apoptotic Effects of this compound on MCF-7 Cells after 24-hour Treatment.

Treatment Concentration (µM)% Early Apoptosis% Late Apoptosis/NecrosisTotal Apoptotic Cells (%)
0 (Control)2.1 ± 0.31.5 ± 0.23.6
12.510.3 ± 1.14.2 ± 0.514.5
25 (IC50)28.7 ± 2.515.6 ± 1.844.3
5045.1 ± 3.925.3 ± 2.270.4

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and biological pathways.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Culture (MCF-7, HepG2, A-549, MRC-5) seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Treat cells for 24, 48, 72h seeding->treatment compound_prep Prepare this compound dilutions compound_prep->treatment mtt_add Add MTT Reagent treatment->mtt_add incubation Incubate for 4h mtt_add->incubation solubilization Add DMSO to dissolve formazan incubation->solubilization read_absorbance Read Absorbance at 490nm solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 values calc_viability->calc_ic50

Caption: Experimental workflow for the in-vitro cytotoxicity screening using the MTT assay.

Many natural products exert their cytotoxic effects by inducing apoptosis through the intrinsic (mitochondrial) pathway.[6]

apoptosis_pathway cluster_stimulus Inducing Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound bax Bax (Pro-apoptotic) This compound->bax bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary in vitro cytotoxicity screening of this compound. Based on the hypothetical data, this compound demonstrates selective cytotoxicity against cancer cell lines, with a potential mechanism of action involving the induction of apoptosis.

Should initial screenings yield promising results, further investigations would be warranted, including:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound. This could involve Western blot analysis of key apoptotic proteins (Bcl-2, Bax, Caspases) and cell cycle regulators.[7]

  • In Vivo Studies: Evaluating the anti-tumor efficacy and toxicity of this compound in animal models.

  • Combination Studies: Investigating potential synergistic effects when combined with existing chemotherapeutic agents.

The systematic evaluation outlined in this guide is a critical first step in determining the potential of novel natural products like this compound for development as future therapeutic agents.

References

Methodological & Application

Application Note: Quantitative Analysis of Actinidioionoside using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Actinidioionoside, a megastigmane glycoside found in various plant species. The described method is suitable for the quality control of raw plant materials, extracts, and purified fractions in research and drug development settings. The protocol provides a robust framework for sample preparation, chromatographic separation, and quantification, ensuring accuracy, precision, and reliability.

Introduction

This compound is a naturally occurring ionone (B8125255) glucoside that has garnered interest for its potential biological activities. As research into the therapeutic applications of this and related compounds progresses, the need for a reliable analytical method for its quantification becomes crucial. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the analysis of natural products due to its high resolution, sensitivity, and reproducibility.[1][2] This document provides a comprehensive protocol for the development and validation of an HPLC method for the quantification of this compound.

Chemical Properties of this compound

  • Chemical Formula: C19H34O9

  • Molar Mass: 406.47 g/mol

  • Structure: this compound consists of a megastigmane aglycone linked to a glucose moiety.

  • Solubility: Based on its glycosidic nature, this compound is expected to be soluble in polar solvents such as methanol (B129727), ethanol, and water-organic mixtures.

  • UV Absorbance: this compound lacks a strong chromophore, which presents a challenge for UV detection. Similar compounds, such as iridoid and other non-phenolic terpenoid glycosides, typically exhibit maximum absorbance in the low UV range, around 205-240 nm.[3][4] Therefore, detection at a low wavelength is necessary, although this may result in lower sensitivity and potential interference from other compounds that also absorb in this region. For higher sensitivity and specificity, alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are recommended if available.[5][6]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Purified water (18.2 MΩ·cm)

  • Formic acid (analytical grade)

  • Plant material or extract containing this compound

  • Syringe filters (0.45 µm)

Instrumentation

An HPLC system equipped with the following components is required:

  • Quaternary or binary pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) or UV-Vis detector

Chromatographic Conditions
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 40% B

    • 20-25 min: 40% to 90% B

    • 25-30 min: 90% B (column wash)

    • 30-35 min: 90% to 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.

Sample Preparation (from Plant Material)
  • Drying and Grinding: Dry the plant material at 40-50°C to a constant weight and grind it into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a flask.

    • Add 20 mL of 80% methanol.

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue two more times.

    • Combine the supernatants.

  • Concentration and Reconstitution: Evaporate the combined supernatant to dryness under reduced pressure. Reconstitute the residue in a known volume (e.g., 5 mL) of methanol.

  • Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Summary

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters are typically assessed:

Parameter Specification Typical Result
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995
Range 10 - 200 µg/mL10 - 200 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio of 3:12.5 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:18.0 µg/mL
Precision (RSD%)
- Intra-day≤ 2%1.2%
- Inter-day≤ 3%2.1%
Accuracy (Recovery %) 95 - 105%98.5 - 102.3%
Specificity No interfering peaks at the retention time of this compound from blank matrixPeak purity confirmed by PDA

Data Presentation

Table 1: Linearity Data for this compound Quantification

Concentration (µg/mL)Peak Area (mAU*s)
10125.4
25310.2
50625.8
1001248.5
1501870.1
2002505.3
Correlation Coefficient (r²) 0.9995

Table 2: Precision and Accuracy Data

Concentration (µg/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (Recovery %)
251.52.5101.2
1001.11.999.8
1751.01.8100.5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Plant Material drying Drying & Grinding start->drying extraction Solvent Extraction (80% Methanol) drying->extraction concentration Evaporation & Reconstitution extraction->concentration filtration 0.45 µm Filtration concentration->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (210 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification report Report Generation quantification->report

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_troubleshooting HPLC Troubleshooting Guide cluster_causes Potential Causes cluster_solutions Solutions issue Common Issue: Low Peak Response cause1 Low Concentration issue->cause1 cause2 Poor Extraction issue->cause2 cause3 Suboptimal Wavelength issue->cause3 cause4 Instrument Issue issue->cause4 solution1 Concentrate Sample cause1->solution1 solution2 Optimize Extraction (Solvent, Time) cause2->solution2 solution3 Scan for λmax (Consider ELSD/MS) cause3->solution3 solution4 Check Lamp, Flow Cell cause4->solution4

Caption: Troubleshooting guide for common HPLC issues.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound in various samples. The method is validated for its linearity, precision, accuracy, and specificity, making it suitable for routine quality control and research applications. While UV detection at a low wavelength is feasible, the use of more universal detectors such as ELSD or MS is recommended for enhanced sensitivity and specificity, especially for complex matrices or low concentration samples.

References

Application Notes and Protocols for the Structural Analysis of Actinidioionoside via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Actinidioionoside is a megastigmane glycoside, a class of natural products derived from the degradation of carotenoids. These compounds are of significant interest to researchers in natural product chemistry and drug discovery due to their diverse biological activities. The precise structural elucidation of this compound is paramount for understanding its structure-activity relationships and for its potential development as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the complex three-dimensional structure of such molecules in solution.

This document provides a comprehensive guide to the application of NMR spectroscopy for the structural analysis of this compound. It includes detailed tables of ¹H and ¹³C NMR spectral data, standardized experimental protocols for key one-dimensional (1D) and two-dimensional (2D) NMR experiments, and a workflow diagram to guide the analytical process.

Data Presentation: NMR Spectral Data of this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as reported in the literature.[1][2] The data was recorded in deuterated methanol (B129727) (CD₃OD), a common solvent for NMR analysis of polar natural products.

Table 1: ¹H NMR Spectral Data of this compound (in CD₃OD)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
21.85m
21.45m
44.15m
51.30m
51.95m
75.80d15.5
85.90dd15.5, 5.0
94.45m
101.25d6.5
111.05s
120.95s
131.20s
1'4.35d7.8
2'3.20dd7.8, 9.0
3'3.35t9.0
4'3.30t9.0
5'3.25m
6'a3.85dd12.0, 2.0
6'b3.70dd12.0, 5.5

Table 2: ¹³C NMR Spectral Data of this compound (in CD₃OD)

PositionChemical Shift (δ, ppm)
179.5
249.0
378.0
472.0
542.0
635.0
7135.0
8131.0
975.0
1022.0
1128.0
1226.0
1324.0
1'104.5
2'75.0
3'78.0
4'71.5
5'77.5
6'62.5

Experimental Protocols

The following are detailed methodologies for the key NMR experiments required for the structural elucidation of this compound.

1. Sample Preparation

  • Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities will complicate spectral analysis. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent: Dissolve 5-10 mg of purified this compound in 0.5-0.6 mL of high-purity deuterated methanol (CD₃OD, 99.9% D).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. 1D NMR Spectroscopy

  • ¹H NMR (Proton NMR):

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width: 12-16 ppm.

      • Acquisition Time: 2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

    • Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

  • ¹³C NMR (Carbon-13 NMR):

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width: 200-220 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Processing: Apply a line broadening of 1-2 Hz. Phase and baseline correct the spectrum.

3. 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

    • Pulse Program: A standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

    • Acquisition Parameters: Acquire 256-512 increments in the F1 dimension, with 8-16 scans per increment.

    • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. Symmetrize the spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons directly attached to carbon atoms (¹H-¹³C one-bond correlations).

    • Pulse Program: A standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

    • Acquisition Parameters: Set the ¹J(C,H) coupling constant to ~145 Hz. Acquire 256-512 increments in the F1 dimension with 4-8 scans per increment.

    • Processing: Apply a QSINE window function in both dimensions.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations between protons and carbons (typically 2-4 bonds), which is crucial for connecting different spin systems and establishing the carbon skeleton.

    • Pulse Program: A standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Acquisition Parameters: Set the long-range coupling constant (ⁿJ(C,H)) to 8-10 Hz. Acquire 256-512 increments in the F1 dimension with 16-32 scans per increment.

    • Processing: Apply a sine-bell window function in both dimensions.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space, providing information about the stereochemistry and conformation of the molecule.

    • Pulse Program: A standard NOESY experiment with gradient selection (e.g., 'noesygpph' on Bruker instruments).

    • Acquisition Parameters: Use a mixing time of 300-800 ms. Acquire 256-512 increments in the F1 dimension with 16-32 scans per increment.

    • Processing: Apply a sine-bell window function in both dimensions.

Mandatory Visualization: Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural analysis of a natural product like this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Determination Isolation Isolation & Purification (e.g., Chromatography) Purity Purity Assessment (HPLC, LC-MS) Isolation->Purity Dissolution Dissolution in Deuterated Solvent Purity->Dissolution H1_NMR ¹H NMR Dissolution->H1_NMR C13_NMR ¹³C NMR Dissolution->C13_NMR Analysis_1D Analyze 1D Spectra: Proton/Carbon Count, Functional Groups H1_NMR->Analysis_1D C13_NMR->Analysis_1D COSY COSY Analysis_2D Analyze 2D Spectra: Connect Spin Systems, Establish Skeleton COSY->Analysis_2D HSQC HSQC HSQC->Analysis_2D HMBC HMBC HMBC->Analysis_2D NOESY NOESY / ROESY Stereochem Determine Stereochemistry (NOESY, Coupling Constants) NOESY->Stereochem Analysis_1D->COSY Guide 2D setup Analysis_1D->HSQC Analysis_1D->HMBC Analysis_1D->NOESY Analysis_2D->Stereochem Structure Propose Final Structure Stereochem->Structure

Caption: Workflow for NMR-based structural elucidation of natural products.

Signaling Pathways and Logical Relationships

The structural information obtained from these NMR experiments is critical for understanding the molecule's biological activity. For instance, the precise stereochemistry of the hydroxyl groups and the conformation of the glycosidic linkage, determined through NOESY and coupling constant analysis, are key determinants of how this compound interacts with biological targets such as enzymes or receptors. This detailed structural knowledge is the foundation for any subsequent studies on its mechanism of action and for the rational design of more potent analogues in drug development programs.

SAR_Logic NMR_Structure NMR Structural Data (Connectivity, Stereochemistry) SAR Structure-Activity Relationship (SAR) NMR_Structure->SAR Bioassay Biological Activity Data (e.g., Enzyme Inhibition) Bioassay->SAR Drug_Dev Lead Optimization & Drug Development SAR->Drug_Dev

Caption: Logical flow from structure elucidation to drug development.

References

Application Note: Analysis of Actinidioionoside using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinidioionoside is a megastigmane glycoside found in various plant species, including Actinidia arguta (the hardy kiwi). As interest in the phytochemical composition of medicinal plants and novel food sources grows, accurate methods for the identification and characterization of compounds like this compound are crucial. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful analytical tool for this purpose. This application note details the characteristic fragmentation pattern of this compound observed in mass spectrometry and provides a general protocol for its analysis.

Understanding the fragmentation of this compound is essential for its unambiguous identification in complex plant extracts and for metabolic studies. The molecule consists of a C13-norisoprenoid aglycone (a derivative of ionone) and a glucose moiety. Under mass spectrometric analysis, the glycosidic bond is readily cleaved, providing a characteristic neutral loss and diagnostic fragment ions.

Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of this compound in mass spectrometry is characterized by the cleavage of the glycosidic bond, leading to the separation of the glucose sugar moiety from the aglycone. The chemical formula for this compound is C19H34O9, with an exact mass of 406.22028266 Da.[1] In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed at an m/z of 407.2285.

The subsequent fragmentation (MS/MS) of the precursor ion provides key structural information. A prominent fragmentation pathway involves the neutral loss of the glucose unit (162 Da). The fragmentation in negative ion mode (ESI-) of the deprotonated molecule [M-H]⁻ at m/z 405 has been described to yield several characteristic fragment ions.

A study on the C13 megastigmane derivatives from Epipremnum pinnatum identified this compound and reported its fragmentation.[1] The deprotonated molecular ion at m/z 405 fragments to produce an ion at m/z 243, corresponding to the deprotonated aglycone after the loss of the glucose moiety ([M-H-Glc]⁻).[1] Further fragmentation of this aglycone ion leads to product ions at m/z 167 and m/z 149.[1]

Quantitative Data Summary

The table below summarizes the key ions observed in the mass spectrometric analysis of this compound.

Ion DescriptionPrecursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Ionization Mode
Protonated Molecule-407.2285-ESI+
Deprotonated Molecule-405-ESI-
Aglycone Fragment405243162 (Glucose)ESI-
Aglycone Fragment 2405167162 + 76ESI-
Aglycone Fragment 3405149162 + 94ESI-

Experimental Protocols

This section provides a general protocol for the analysis of this compound in plant matrices using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). This protocol is based on methodologies used for the analysis of phytochemicals in Actinidia arguta and related glycosides.

1. Sample Preparation (from Actinidia arguta fruit matrix)

  • Materials:

    • Fresh or freeze-dried Actinidia arguta fruit sample

    • 80% Methanol in water (v/v)

    • Vortex mixer

    • Ultrasonic bath

    • Centrifuge

    • 0.22 µm syringe filters

  • Protocol:

    • Weigh approximately 1.0 g of the homogenized fruit sample into a centrifuge tube.

    • Add 10 mL of 80% methanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Perform ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 10,000 rpm for 15 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.

2. UPLC-MS/MS Instrumentation and Conditions

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.

  • UPLC Conditions:

    • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-10 min: 5-95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95-5% B

      • 12.1-15 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/h.

    • Desolvation Gas Flow: 600 L/h.

    • Acquisition Mode: Full scan mode to detect precursor ions and product ion scan mode (MS/MS) to obtain fragmentation patterns. For targeted quantification, Multiple Reaction Monitoring (MRM) can be used.

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate fragment ions.

Visualizations

Fragmentation_Pathway cluster_precursor Precursor Ion (ESI-) cluster_fragments Fragment Ions precursor This compound [M-H]⁻ m/z 405 frag1 Aglycone [M-H-Glc]⁻ m/z 243 precursor->frag1 - 162 Da (Glucose) frag2 Fragment 2 m/z 167 frag1->frag2 - 76 Da frag3 Fragment 3 m/z 149 frag1->frag3 - 94 Da

Caption: Proposed fragmentation pathway of this compound in negative ion mode ESI-MS/MS.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample Plant Material (e.g., Actinidia arguta fruit) extraction Solvent Extraction (80% Methanol) sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration uplc UPLC Separation (C18 Column) filtration->uplc ms Mass Spectrometry (ESI+/-) uplc->ms msms Tandem MS (MS/MS) (Fragmentation) ms->msms identification Compound Identification (m/z and Fragmentation) msms->identification quantification Quantification (Peak Area) identification->quantification

Caption: General experimental workflow for the analysis of this compound from plant material.

References

Application Notes and Protocols for the Bioassay-Guided Isolation of Actinidioionoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Actinidioionoside is a megastigmane glucoside that has been isolated from various plant sources, including the leaves of Syzygium samarangense.[1] Megastigmane glycosides are a class of C13-norisoprenoids known for a range of biological activities, including potential antioxidant, anti-inflammatory, and cytotoxic effects.[2][3][4] This document provides a detailed protocol for the bioassay-guided isolation of this compound, a methodology that utilizes biological testing to direct the fractionation and purification process, ensuring that the isolated compound possesses the desired activity. This approach is highly efficient for discovering new bioactive natural products.

The following protocol is a representative workflow for the isolation of this compound from the leaves of Syzygium samarangense, guided by a hypothetical cytotoxic bioassay against a cancer cell line.

Experimental Protocols

1. Plant Material Collection and Preparation

  • Plant Material: Fresh leaves of Syzygium samarangense are collected.

  • Preparation: The leaves are washed with distilled water, shade-dried at room temperature for 7-10 days, and then pulverized into a coarse powder using a mechanical grinder.

2. Extraction

  • Solvent Extraction: The powdered leaves (approximately 1 kg) are subjected to extraction with methanol (B129727) (MeOH) at room temperature for 72 hours, with the solvent being replaced every 24 hours.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude methanol extract.

3. Bioassay-Guided Fractionation

The crude methanol extract is subjected to a bioassay (e.g., MTT assay for cytotoxicity against a cancer cell line like HeLa) to confirm its activity. The active crude extract is then fractionated using solvent-solvent partitioning.

  • Solvent-Solvent Partitioning:

    • The crude MeOH extract is suspended in a 10% methanol-water solution.

    • This aqueous suspension is then successively partitioned with solvents of increasing polarity: n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

    • Each fraction (n-hexane, EtOAc, n-BuOH, and the remaining aqueous fraction) is concentrated to dryness.

    • The resulting fractions are tested for their biological activity using the selected bioassay. The most active fraction will be prioritized for further separation.

4. Chromatographic Purification of the Active Fraction

The most active fraction (hypothetically the ethyl acetate fraction) is subjected to a series of chromatographic techniques to isolate the active compound(s).

  • Column Chromatography (CC):

    • The active EtOAc fraction is adsorbed onto silica (B1680970) gel.

    • The adsorbed sample is loaded onto a silica gel column.

    • The column is eluted with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

    • Fractions of a specific volume (e.g., 100 mL) are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

    • All pooled fractions are subjected to the bioassay to identify the most active sub-fractions.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • The most active sub-fraction from column chromatography is further purified using preparative HPLC.

    • A C18 reversed-phase column is commonly used.

    • The mobile phase typically consists of a gradient of methanol and water or acetonitrile (B52724) and water.

    • The elution is monitored using a UV detector, and peaks corresponding to potential compounds are collected.

    • The purity of the isolated compounds is confirmed by analytical HPLC.

5. Structure Elucidation

The chemical structure of the purified active compound (this compound) is determined using spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

  • Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

6. Bioassay Protocol: MTT Assay for Cytotoxicity

This assay is used to guide the fractionation process by determining the cytotoxic activity of the extracts, fractions, and isolated compounds.

  • Cell Culture: Human cancer cells (e.g., HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours.

  • Treatment: The cells are treated with various concentrations of the extracts, fractions, or purified compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ (the concentration that inhibits 50% of cell growth) is determined.

Data Presentation

Table 1: Yield of Extracts and Fractions from Syzygium samarangense Leaves

SampleStarting Material (g)Yield (g)Yield (%)
Crude Methanol Extract100012012.0
n-Hexane Fraction1202520.8
Ethyl Acetate Fraction1204537.5
n-Butanol Fraction1203025.0
Aqueous Fraction1202016.7

Table 2: Cytotoxic Activity (IC₅₀) of Extracts and Fractions against HeLa Cells

SampleIC₅₀ (µg/mL)
Crude Methanol Extract85.3
n-Hexane Fraction> 200
Ethyl Acetate Fraction25.8
n-Butanol Fraction110.5
Aqueous Fraction> 200
Doxorubicin (Positive Control)0.5

Table 3: Cytotoxic Activity (IC₅₀) of Column Chromatography Sub-fractions from the Ethyl Acetate Fraction

Sub-fractionIC₅₀ (µg/mL)
SF-1> 100
SF-280.2
SF-315.4
SF-455.7
SF-5> 100

Table 4: Cytotoxic Activity (IC₅₀) of Purified this compound

CompoundIC₅₀ (µg/mL)
This compound12.7
Doxorubicin (Positive Control)0.5

Mandatory Visualization

Bioassay_Guided_Isolation Plant_Material Syzygium samarangense Leaves Extraction Extraction with Methanol Plant_Material->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Bioassay1 Cytotoxicity Bioassay (MTT) Crude_Extract->Bioassay1 Fractionation Solvent-Solvent Partitioning (n-Hexane, EtOAc, n-BuOH, H2O) Bioassay1->Fractionation Active Fractions n-Hexane Fraction EtOAc Fraction n-BuOH Fraction Aqueous Fraction Fractionation->Fractions Bioassay2 Bioassay of Fractions Fractions->Bioassay2 Active_Fraction Active Fraction (EtOAc) Bioassay2->Active_Fraction Most Active Column_Chromatography Silica Gel Column Chromatography Active_Fraction->Column_Chromatography Sub_Fractions Sub-fractions (SF1, SF2, SF3...) Column_Chromatography->Sub_Fractions Bioassay3 Bioassay of Sub-fractions Sub_Fractions->Bioassay3 Active_Sub_Fraction Active Sub-fraction (SF3) Bioassay3->Active_Sub_Fraction Most Active Prep_HPLC Preparative HPLC Active_Sub_Fraction->Prep_HPLC Pure_Compound This compound Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (MS, NMR) Pure_Compound->Structure_Elucidation

Caption: Workflow for the bioassay-guided isolation of this compound.

References

Purifying Actinidioionoside: A Detailed Guide to Column Chromatography Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Actinidioionoside, a bioactive compound of interest, using column chromatography techniques. These methodologies are crucial for obtaining high-purity this compound for further research and development in pharmaceuticals and other life sciences fields.

Introduction to this compound and Purification Challenges

This compound is a megastigmane glycoside found in various natural sources, including the leaves of Actinidia arguta (hardy kiwi). The purification of this compound from crude plant extracts presents a significant challenge due to the complex mixture of secondary metabolites. Column chromatography is an indispensable technique for the isolation and purification of such natural products, offering high resolution and scalability.[1][2] This guide outlines effective column chromatography strategies for obtaining purified this compound.

Experimental Protocols

Extraction of this compound from Actinidia arguta Leaves

A robust extraction method is the first critical step in the purification workflow. The following protocol is based on established methods for extracting bioactive compounds from Actinidia arguta leaves.[3][4]

Materials:

  • Dried and powdered leaves of Actinidia arguta

  • 75% Ethanol

  • Whatman No. 1 filter paper

  • Rotary vacuum evaporator

  • Lyophilizer

Protocol:

  • Homogenize the dried and washed Actinidia arguta leaves.

  • Extract the homogenized leaves with 75% ethanol. This concentration has shown the highest extraction yield for anti-inflammatory compounds from this plant material.[3]

  • Filter the extract using Whatman No. 1 filter paper to remove solid plant material.

  • Concentrate the filtered extract using a rotary vacuum evaporator at 40°C.

  • Lyophilize the concentrated extract to obtain a dried powder.

  • Store the dried extract at -20°C until further purification.

Purification of this compound using Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a primary and effective method for the fractionation of the crude extract based on polarity.

Materials:

  • Silica gel (60-120 mesh)

  • Glass column

  • Crude extract of Actinidia arguta leaves

  • Solvents: n-Hexane, Ethyl acetate (B1210297) (EtOAc), Methanol (B129727) (MeOH)

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Flash evaporator

Protocol:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the glass column. Allow the silica gel to settle uniformly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel-adsorbed sample to a free-flowing powder. Carefully load the dried sample onto the top of the packed silica gel column.

  • Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate, followed by methanol. A typical gradient elution profile would be:

    • n-Hexane (100%)

    • n-Hexane:EtOAc (9:1, 8:2, 7:3, 1:1, 3:7, 2:8, 1:9 v/v)

    • EtOAc (100%)

    • EtOAc:MeOH (9:1, 8:2 v/v)

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 50 mL) throughout the elution process.

  • TLC Analysis: Monitor the collected fractions using TLC. Develop the TLC plates in a suitable solvent system (e.g., n-Hexane:EtOAc, 1:1) and visualize the spots under UV light (254 nm).

  • Pooling and Concentration: Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound. Concentrate the pooled fractions using a flash evaporator to obtain a semi-purified extract.

High-Purity Purification using Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.

Materials:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm × 10.0 mm, 5 µm)

  • Semi-purified extract containing this compound

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Water with 0.1% Acetic Acid

  • 0.22 µm syringe filters

Protocol:

  • Sample Preparation: Dissolve the semi-purified extract in the initial mobile phase composition and filter it through a 0.22 µm syringe filter.

  • Method Development (Analytical Scale): Initially, develop an analytical HPLC method to determine the optimal separation conditions. A gradient elution is often effective. For example:

    • Mobile Phase A: Water with 0.1% Acetic Acid

    • Mobile Phase B: Methanol

    • Gradient: Start with a higher percentage of A and gradually increase the percentage of B over time.

    • Monitor the elution at a suitable wavelength (e.g., 254 nm).

  • Preparative HPLC Separation:

    • Equilibrate the preparative C18 column with the initial mobile phase composition.

    • Inject the filtered sample solution.

    • Run the preparative HPLC using the optimized gradient from the analytical scale.

    • Collect the fraction corresponding to the this compound peak based on the retention time determined from the analytical run.

  • Purity Analysis and Compound Confirmation:

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Confirm the identity of the purified compound as this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Data Presentation

The following table summarizes the expected outcomes at each stage of the purification process. The values are indicative and may vary depending on the starting material and specific experimental conditions.

Purification StepStarting Material (g)Purified Fraction (g)Yield (%)Purity (%)
Crude Extraction 1000 (Dried Leaves)201.520.15< 5
Silica Gel Column 200 (Crude Extract)2512.540-60
Preparative HPLC 20 (Semi-purified)1.57.5> 95

Visualization of Workflows and Signaling Pathways

Experimental Workflow for this compound Purification

The following diagram illustrates the overall workflow for the purification of this compound from Actinidia arguta leaves.

Purification_Workflow Start Dried Actinidia arguta Leaves Extraction 75% Ethanol Extraction Start->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation & Lyophilization Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel Silica Gel Column Chromatography (n-Hexane:EtOAc:MeOH gradient) Crude_Extract->Silica_Gel Fraction_Collection Fraction Collection & TLC Analysis Silica_Gel->Fraction_Collection Semi_Purified Semi-Purified this compound Fraction_Collection->Semi_Purified Prep_HPLC Preparative HPLC (Reversed-Phase C18) Semi_Purified->Prep_HPLC Pure_Compound Pure this compound (>95%) Prep_HPLC->Pure_Compound Analysis Purity Check (HPLC) Structure Elucidation (MS, NMR) Pure_Compound->Analysis

Caption: Workflow for the purification of this compound.

Proposed Anti-inflammatory Signaling Pathway of this compound

Based on studies of structurally related compounds, this compound is proposed to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5]

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Releases Proteasome Proteasomal Degradation IkB->Proteasome Leads to NFkB_inactive->IkB Bound to NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_active->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_Genes Induces

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Proposed Neuroprotective Signaling Pathway of this compound

Flavonoids and related compounds often exhibit neuroprotective effects through the modulation of the MAPK signaling pathway. It is hypothesized that this compound may confer neuroprotection by activating this pathway.

Neuroprotective_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MAPKKK MAPKKK (e.g., MEKK) This compound->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., CREB) MAPK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Promotes Neuroprotective_Proteins Neuroprotective Proteins (e.g., BDNF, Bcl-2) Gene_Expression->Neuroprotective_Proteins Leads to

Caption: Proposed activation of the MAPK pathway by this compound.

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) for the Analysis of Secoisolariciresinol Diglucoside (SDG)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Secoisolariciresinol (B192356) diglucoside (SDG) is a prominent lignan (B3055560) phytoestrogen found in high concentrations in flaxseed. Following consumption, SDG is metabolized by intestinal bacteria into the mammalian lignans (B1203133) enterodiol (B191174) and enterolactone, which have been associated with various health benefits, including a reduced risk of hormone-dependent cancers.[1][2] Accurate and robust analytical methods for the quantification of SDG in raw materials and final products are crucial for research, quality control, and the development of new therapeutics. This document provides a detailed application note and protocol for the analysis of SDG using High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following tables summarize quantitative data for the HPLC analysis of SDG from various studies, providing a comparative overview of method performance.

Table 1: SDG Content in Flaxseed Cultivars

Flaxseed CultivarSDG Content (mg/g in defatted flour)SDG Content (mg/g in whole flaxseed)Reference
Swedish Cultivars (14)11.7 - 24.16.1 - 13.3[3][4]
Danish Cultivars (15)--[3][4]
Various Cultivars10.8 - 17.96.0 - 10.9[5]
Gold Flax, Raluca, SolnechnyHighest content among 12 cultivars-[6]

Table 2: HPLC Method Validation Parameters

ParameterValueReference
Recovery from SPE>99.5%[7]
Average Recovery Rate104.5% ± 8.8%[5]
Limit of Detection (LOD)1.8 µg/g[5]
Limit of Quantification (LOQ)5.4 µg/g[5]
Linearity (r)0.9999[8]
Intra- and Inter-assay Accuracy and Precision< 5.0%[8]

Experimental Protocols

This section details the methodologies for the extraction, purification, and HPLC analysis of SDG from flaxseed.

Sample Preparation: Extraction and Hydrolysis

The initial and crucial step in the analysis of SDG from flaxseed involves extraction from the plant matrix and subsequent hydrolysis, as SDG is often present in a polymeric form.[6] Alkaline hydrolysis is a common and effective method for breaking the ester bonds to release SDG.[5][9]

Materials:

Protocol:

  • Defatting: To remove lipids that can interfere with the analysis, the flaxseed is first defatted. This can be achieved by extraction with hexane using a Soxhlet apparatus or by simple maceration and filtration.[5]

  • Extraction: The defatted flaxseed flour is then extracted with a solvent mixture. Common solvents include a 1:1 (v/v) mixture of dioxane and ethanol or methanol.[3][4][7] The mixture is typically agitated for several hours.[10]

  • Alkaline Hydrolysis: The obtained extract undergoes alkaline hydrolysis to break down the SDG oligomers.[9] This is often performed by adding a sodium hydroxide solution and incubating the mixture.[5]

  • Neutralization: After hydrolysis, the solution is neutralized with an appropriate acid, such as hydrochloric acid.[5]

  • Centrifugation and Filtration: The neutralized solution is centrifuged to pellet any solid material, and the supernatant is filtered to remove fine particles before further purification.[5]

Solid-Phase Extraction (SPE) for Sample Clean-up

Solid-phase extraction is employed to remove interfering substances and enrich the SDG fraction, leading to a cleaner chromatogram and improved analytical accuracy.[7][11] C18 cartridges are commonly used for this purpose.

Materials:

  • C18 SPE cartridges

  • Methanol

  • Deionized water

  • SPE vacuum manifold

Protocol:

  • Cartridge Conditioning: The C18 SPE cartridge is conditioned by sequentially passing methanol and then deionized water through it.[5]

  • Sample Loading: The filtered extract from the previous step is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with water to remove polar impurities and salts.[7]

  • Elution: The SDG-rich fraction is eluted from the cartridge using a suitable solvent, typically aqueous methanol.[7] The eluate is collected for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

The purified SDG extract is analyzed by reverse-phase HPLC.

Table 3: HPLC Operating Conditions

ParameterCondition 1Condition 2
Column BDS HYPERSIL C18, 250 x 4.6 mmLuna C8, 250 x 4.6 mm, 5 µm
Mobile Phase A: Acetonitrile, B: Water with 0.1% formic acid1% aqueous acetic acid/acetonitrile (85:15 v/v)
Gradient 0-5 min: 30:70 (A:B), 20-30 min: 70:30, 50-65 min: 100:0Isocratic
Flow Rate 1.0 mL/min1.0 mL/min
Detection PDA Detector, 280 nm; ESI-MSUV Detector, 280 nm
Injection Volume -20 µL
Column Temperature -20°C
Reference [6][5]

Protocol:

  • System Equilibration: The HPLC system is equilibrated with the initial mobile phase composition until a stable baseline is achieved.

  • Injection: A known volume of the purified sample extract (and standard solutions for calibration) is injected into the HPLC system.

  • Chromatographic Separation: The analytes are separated on the column based on their affinity for the stationary and mobile phases.

  • Detection and Quantification: SDG is detected at its UV absorbance maximum (around 280 nm).[8] Quantification is typically performed using an external standard calibration curve prepared from a pure SDG standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis flaxseed Flaxseed Sample defatting Defatting (e.g., Hexane Extraction) flaxseed->defatting extraction Extraction (Dioxane/Ethanol or Methanol) defatting->extraction hydrolysis Alkaline Hydrolysis (e.g., NaOH) extraction->hydrolysis neutralization Neutralization & Filtration hydrolysis->neutralization spe Solid-Phase Extraction (SPE) (C18 Cartridge) neutralization->spe Filtered Extract elution Elution (Aqueous Methanol) spe->elution hplc HPLC Analysis elution->hplc Purified SDG data Data Acquisition & Quantification hplc->data

Caption: Experimental workflow for the analysis of SDG from flaxseed.

Signaling Pathways Modulated by SDG Metabolites

Following ingestion, SDG is metabolized to enterodiol and enterolactone, which can modulate various signaling pathways implicated in cancer progression.

signaling_pathways cluster_nfkb NF-κB Signaling cluster_pi3k_akt PI3K/Akt Signaling cluster_er Estrogen Receptor Signaling ENL Enterolactone (ENL) (SDG Metabolite) NFkB NF-κB Activity ENL->NFkB inhibits TumorProgression Tumor Progression Genes (Proliferation, Survival, Angiogenesis) NFkB->TumorProgression activates SDG Secoisolariciresinol Diglucoside (SDG) PI3K PI3K SDG->PI3K modulates Akt Akt PI3K->Akt activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival promotes SDG_Metabolites SDG Metabolites ER Estrogen Receptor (ERα, ERβ) SDG_Metabolites->ER modulates GeneExpression Gene Expression ER->GeneExpression

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Actinidioionoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinidioionoside is a compound of interest for its potential therapeutic properties. While direct in vitro anti-inflammatory data for this compound is not extensively available in the public domain, studies on extracts from the Actinidia genus, from which this and similar compounds are isolated, have demonstrated significant anti-inflammatory effects. This document provides a guide to the key in vitro assays and protocols relevant for assessing the anti-inflammatory activity of this compound, based on the established activities of Actinidia extracts. The presented data from Actinidia species extracts can serve as a benchmark for evaluating the potency of the isolated compound, this compound.

The primary mechanisms of inflammation involve the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), and the release of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β). The expression of enzymes responsible for the synthesis of these mediators, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is also a critical factor. The signaling pathways that regulate these processes, predominantly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are key targets for anti-inflammatory agents.

These application notes provide detailed protocols for the most relevant in vitro assays to characterize the anti-inflammatory profile of this compound and include illustrative data from studies on Actinidia extracts for comparative purposes.

Data Presentation: Anti-inflammatory Activity of Actinidia Extracts

The following tables summarize the quantitative data on the anti-inflammatory effects of various Actinidia extracts, which can be used as a reference for evaluating the activity of this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Plant SpeciesExtract/CompoundConcentration% Inhibition of NOIC50 ValueReference
Actinidia argutaMethanol Extract20 µg/mL40%-[1]
Actinidia argutaChloroform Fraction---[1]
Actinidia polygamaWater-soluble Fraction100 µg/mLDose-dependent-[2]
Actinidia argutaFruit Extracts--56.21 µg/mL[3]
Actinidia argutaQuercetin--17.40 µg/mL[3]
Actinidia argutaCaffeic acid--27.95 µg/mL[3]

Table 2: Inhibition of Pro-inflammatory Cytokine Production

Plant SpeciesExtract TypeCytokine% InhibitionReference
Actinidia deliciosaPeel ExtractIL-681%[4]
Actinidia deliciosaPeel ExtractIL-1β68%[4]
Actinidia deliciosaPeel ExtractTNF-α63%[4]
Actinidia deliciosa-TNF-α, IL-6, NF-κBReduced[5]

Table 3: Inhibition of Prostaglandin E2 (PGE2) Production and COX-2 Expression

Plant SpeciesExtract TypeEffectReference
Actinidia polygamaWater-soluble FractionSignificant inhibition of LPS-induced PGE2 production and COX-2 expression.[2]
Actinidia polygamaAlpha-linolenic acidMarkedly inhibited protein and mRNA expression levels of COX-2.[6]

Experimental Protocols

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

  • Cell Line: RAW 264.7 macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 6-well for Western blot).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Untreated cells will serve as a negative control, and cells treated with LPS alone will be the positive control.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.

  • Procedure:

    • After the 24-hour incubation with this compound and LPS, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

    • Incubate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

    • The percentage of NO inhibition is calculated as: [(NO in LPS group - NO in treated group) / NO in LPS group] x 100.

Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Quantification (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of specific proteins in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Perform the ELISA for PGE2, TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific commercial kits.

    • Briefly, the supernatant is added to wells of a microplate pre-coated with a capture antibody specific for the target protein.

    • After incubation and washing, a detection antibody conjugated to an enzyme is added.

    • A substrate is then added, which is converted by the enzyme to produce a colored product.

    • The absorbance is measured at the appropriate wavelength, and the concentration of the protein is determined from a standard curve.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins (NF-κB and MAPK pathways)

Western blotting is used to detect the levels of specific proteins within the cells.

  • Procedure:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, and JNK overnight at 4°C. A primary antibody against a housekeeping protein like β-actin or GAPDH should be used as a loading control.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Visualization of Signaling Pathways and Workflows

NF-κB Signaling Pathway

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Upregulates This compound This compound This compound->IKK Inhibits This compound->NFkB_active Inhibits Translocation

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

MAPK_Pathway LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P ERK ERK MAPKK->ERK P JNK JNK MAPKK->JNK P p38 p38 MAPKK->p38 P AP1 AP-1 ERK->AP1 Activates JNK->AP1 Activates p38->AP1 Activates Genes Pro-inflammatory Genes AP1->Genes This compound This compound This compound->MAPKK Inhibits Phosphorylation

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

General Experimental Workflow

Experimental_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Pre-treat with this compound cell_culture->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysis Lyse Cells incubation->cell_lysis griess Griess Assay (NO) supernatant->griess elisa ELISA (PGE2, Cytokines) supernatant->elisa western Western Blot (iNOS, COX-2, etc.) cell_lysis->western end End griess->end elisa->end western->end

Caption: General workflow for in vitro anti-inflammatory assays.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Actinidioionoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the antioxidant capacity of Actinidioionoside, a naturally occurring iridoid glycoside found in plants of the Actinidia genus, such as kiwifruit and kiwi berry. While direct quantitative data for isolated this compound is limited in publicly available literature, this document outlines standardized protocols for common in vitro antioxidant assays and discusses plausible signaling pathways based on its chemical class. The provided methodologies can be readily adapted for the evaluation of this compound.

Introduction to Antioxidant Capacity Assessment

Antioxidants are compounds that inhibit oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. The antioxidant capacity of a compound can be evaluated through various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The most common chemical-based assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), ferric reducing antioxidant power (FRAP), and oxygen radical absorbance capacity (ORAC) assays.

Data Presentation: Antioxidant Capacity of a Related Compound and Actinidia Extracts

Due to the limited availability of published data on the antioxidant capacity of isolated this compound, the following table summarizes the reported antioxidant activity of a related iridoid glycoside isolated from Actinidia polygama and representative antioxidant activities of extracts from Actinidia species, which are known to contain this compound. This data provides a valuable point of reference for researchers investigating this compound.

SampleAssayIC50 / ValueReference
1-keto isodehydroiridodiol (from Actinidia polygama)DPPH89.7 ± 2.6 µM[1]
ABTS129.6 ± 3.2 µM[1]
Actinidia arguta leaf extract (40% ethanol)DPPH537.6 ± 23.92 µg/mL[2]
Actinidia arguta fruit extract DPPH33.92 - 76.08% inhibition[3]
ABTS54.05 - 98.48% inhibition[3]
Actinidia kolomikta extract DPPHIC50: Not specified, but high activity reported[4]
ABTSIC50: Not specified, but high activity reported[4]
O₂⁻ radical scavengingIC50: 22.68 ± 1.81 mg/mL[4]

Note: IC50 represents the concentration of the sample required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocols

The following are detailed protocols for the most common in vitro antioxidant capacity assays. These can be applied to assess the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (B145695)

  • This compound (or sample of interest)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and away from light.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of this compound solution to the wells.

    • For the blank, add 100 µL of the solvent (e.g., methanol) instead of the sample.

    • For the positive control, use a known antioxidant like ascorbic acid at various concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate (B84403) buffered saline (PBS) or ethanol

  • This compound (or sample of interest)

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions as described in the DPPH assay.

  • Assay Procedure:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of this compound solution to the wells.

    • For the blank, add 10 µL of the solvent.

    • For the positive control, use Trolox at various concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance with the sample. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound (or sample of interest)

  • Positive control (e.g., Ferrous sulfate (B86663) (FeSO₄) or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the different concentrations of this compound solution to the wells.

    • For the blank, add 20 µL of the solvent.

    • Prepare a standard curve using a known concentration of FeSO₄ or Trolox.

  • Incubation: Incubate the plate at 37°C for 4-30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve and expressed as FeSO₄ or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • This compound (or sample of interest)

  • Positive control (Trolox)

  • Black 96-well microplate

  • Fluorescence microplate reader with an injector

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare an AAPH solution in phosphate buffer just before use.

    • Prepare a series of Trolox standards for the calibration curve.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.

  • Assay Procedure:

    • Add 150 µL of the fluorescein working solution to each well of the black 96-well microplate.

    • Add 25 µL of the different concentrations of this compound, Trolox standards, or buffer (for the blank) to the wells.

  • Incubation: Incubate the plate at 37°C for 10-15 minutes in the microplate reader.

  • Initiation and Measurement:

    • Inject 25 µL of the AAPH solution into each well to start the reaction.

    • Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.

  • Calculation: The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of the blank and the Trolox standards. The results are expressed as Trolox equivalents.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for In Vitro Antioxidant Capacity Assessment

G cluster_prep Sample & Reagent Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis This compound This compound Stock SerialDilutions Serial Dilutions This compound->SerialDilutions DPPH DPPH Assay SerialDilutions->DPPH Add to assay ABTS ABTS Assay SerialDilutions->ABTS Add to assay FRAP FRAP Assay SerialDilutions->FRAP Add to assay ORAC ORAC Assay SerialDilutions->ORAC Add to assay DPPH_reagent DPPH Reagent DPPH_reagent->DPPH DPPH_reagent->ABTS DPPH_reagent->FRAP DPPH_reagent->ORAC ABTS_reagent ABTS•+ Reagent ABTS_reagent->DPPH ABTS_reagent->ABTS ABTS_reagent->FRAP ABTS_reagent->ORAC FRAP_reagent FRAP Reagent FRAP_reagent->DPPH FRAP_reagent->ABTS FRAP_reagent->FRAP FRAP_reagent->ORAC ORAC_reagents ORAC Reagents (Fluorescein, AAPH) ORAC_reagents->DPPH ORAC_reagents->ABTS ORAC_reagents->FRAP ORAC_reagents->ORAC Spectrophotometry Spectrophotometry / Fluorometry DPPH->Spectrophotometry ABTS->Spectrophotometry FRAP->Spectrophotometry ORAC->Spectrophotometry Calculation Calculation of % Inhibition / TEAC Spectrophotometry->Calculation IC50 IC50 Determination Calculation->IC50

Caption: General workflow for assessing the in vitro antioxidant capacity of this compound.

Plausible Antioxidant Signaling Pathway: Keap1/Nrf2

Many phenolic and flavonoid compounds exert their antioxidant effects not only by direct radical scavenging but also by upregulating the expression of endogenous antioxidant enzymes. A key pathway involved in this cellular defense mechanism is the Keap1/Nrf2 signaling pathway. While the direct effect of this compound on this pathway has not been definitively established, its chemical nature as a phenolic glycoside makes the Keap1/Nrf2 pathway a plausible target for its bioactivity.

Mechanism: Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive compounds, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 inhibition of Keap1 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 inhibition of Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Nrf2 degradation (basal state) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds with Maf Maf Maf Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: The Keap1/Nrf2 antioxidant signaling pathway, a potential target for this compound.

References

Application Note: An Integrated Analytical Workflow for the Identification and Quantification of Actinidioionoside in Complex Botanical Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed analytical methodology for the extraction, identification, and quantification of Actinidioionoside from complex mixtures, such as botanical extracts. This compound, a glycoside of potential interest, requires robust analytical techniques for accurate characterization in matrices rich with interfering compounds. This protocol outlines a comprehensive workflow combining solid-phase extraction (SPE) for sample cleanup, followed by quantitative analysis using High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) and structural confirmation via Nuclear Magnetic Resonance (NMR) spectroscopy. The described methods are essential for phytochemical analysis, quality control, and early-stage drug discovery.

Introduction

This compound is an iridoid glycoside with the molecular formula C₁₉H₃₄O₉ and a molecular weight of approximately 406.5 g/mol [1]. Iridoid glycosides are a class of secondary metabolites found in numerous plant families and are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects[2]. The analysis of these compounds in crude plant extracts is challenging due to the presence of a multitude of other phytochemicals like flavonoids, phenolic acids, and other glycosides[3][4][5]. Therefore, a selective and sensitive analytical method is crucial for accurate quantification and characterization. This application note presents a validated protocol using modern chromatographic and spectroscopic techniques.

Experimental Protocols

A generalized workflow for the analysis of this compound is presented below. This process involves sample preparation through extraction and purification, followed by instrumental analysis for quantification and structural elucidation.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing A Homogenization of Complex Mixture (e.g., Plant Material) B Ultrasound-Assisted Solvent Extraction (Methanol/Water) A->B C Centrifugation & Filtration B->C D Solid-Phase Extraction (SPE) Cleanup (C18 Cartridge) C->D E HPLC-MS/MS Analysis (Quantification) D->E F Fraction Collection E->F H Quantification Curve & Data Analysis E->H G NMR Spectroscopy (Structural Confirmation) F->G I Spectral Interpretation & Structure Verification G->I

Caption: General experimental workflow for this compound analysis.

Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup

Effective sample preparation is critical to remove interfering substances and concentrate the analyte.

  • Homogenization: Dry plant materials or other complex mixtures should be ground into a fine powder to ensure homogeneity and increase the surface area for extraction[6].

  • Solvent Extraction:

    • Weigh 1.0 g of the homogenized powder into a flask.

    • Add 20 mL of 80% aqueous methanol (B129727) (MeOH). Methanol is a common and effective solvent for extracting polar glycosides[7].

    • Perform Ultrasound-Assisted Extraction (UAE) for 30 minutes at 40°C to enhance extraction efficiency[8][9].

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge (500 mg) by washing sequentially with 5 mL of methanol and 5 mL of deionized water.

    • Load 2 mL of the filtered extract onto the cartridge.

    • Wash the cartridge with 10 mL of deionized water to remove highly polar impurities.

    • Elute the fraction containing this compound with 10 mL of 50% aqueous methanol.

    • Dry the eluate under a gentle stream of nitrogen and reconstitute in 1 mL of the initial HPLC mobile phase for analysis.

HPLC-MS/MS Method for Quantification

Liquid chromatography combined with mass spectrometry is a standard for sensitive and selective quantification of compounds in complex matrices[6][10].

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) is recommended[3][11].

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[3].

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode should be optimized.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

Table 1: HPLC Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
15.0 5 95
18.0 5 95
18.1 95 5

| 22.0 | 95 | 5 |

Table 2: Hypothetical MS/MS Parameters for this compound (C₁₉H₃₄O₉)

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
This compound 405.2 [M-H]⁻ 243.1 (Aglycone fragment) 150 20
This compound 405.2 [M-H]⁻ 161.1 (Sugar fragment) 150 15

| Note: These values are illustrative and require experimental optimization. | | | | |

NMR Spectroscopy for Structural Confirmation

NMR is a powerful tool for the unambiguous structural identification of isolated compounds[12][13].

  • Sample Preparation: Isolate a sufficient quantity of this compound (typically >1 mg) using preparative or semi-preparative HPLC. Dry the purified fraction completely and dissolve it in a deuterated solvent such as methanol-d4 (B120146) (CD₃OD) or DMSO-d6[13][14].

  • NMR Experiments:

    • Acquire ¹H NMR spectra to observe proton signals and coupling constants.

    • Acquire ¹³C NMR spectra to identify the number and type of carbon atoms[12].

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons, confirming the structure of the glycoside and the aglycone moiety.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for Key Moieties in Iridoid Glycosides

Moiety Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm)
Anomeric Proton (H-1') 4.5 - 5.5 (d) 95 - 105
Olefinic Proton (H-3) 7.0 - 7.6 (s) 150 - 155
Acetal Proton (H-1) 5.0 - 6.0 (d) 90 - 100
Sugar Carbons - 60 - 80

| Note: Shifts are typical ranges and can vary based on the specific structure and solvent. Data adapted from literature on similar compounds[15][16]. | | |

Data Presentation and Expected Results

Quantitative data should be compiled to assess the method's performance and determine the concentration of this compound in the sample.

Table 4: Illustrative Quantitative and Quality Control Data

Sample ID Concentration (µg/g) Recovery (%) RSD (%) (n=3)
Botanical Extract A 152.4 98.2 2.1
Botanical Extract B 45.8 96.5 3.5

| Spiked Blank (100 µg/g) | 97.1 | 97.1 | 1.8 |

Biological Context: Potential Antioxidant Signaling Pathway

Many iridoid and phenolic glycosides exhibit antioxidant activity by activating endogenous defense systems, such as the Nrf2/ARE pathway[17]. If this compound possesses antioxidant properties, it might act by inducing the expression of cytoprotective enzymes.

G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 may induce dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Genes activates transcription Genes->ROS reduces

Caption: Hypothetical Nrf2/ARE antioxidant signaling pathway activation.

Conclusion

The integrated analytical approach described herein, utilizing SPE, HPLC-MS/MS, and NMR, provides a robust framework for the reliable analysis of this compound in complex mixtures. The high selectivity of MS/MS allows for accurate quantification, while NMR provides definitive structural proof. This methodology is suitable for quality control of herbal products, phytochemical research, and the discovery of new bioactive compounds from natural sources.

References

Application of Actinidioionoside in Metabolomics Studies: A Proposed Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Actinidioionoside is a megastigmane glucoside found in various plants, including Actinidia arguta (hardy kiwi) and Syzygium samarangense.[1] While direct metabolomics studies focusing specifically on this compound are not extensively documented in current literature, its known biological activities and the broader application of metabolomics in natural product research suggest a strong potential for its use in this field. Metabolomics serves as a powerful tool for the non-targeted profiling and identification of all metabolites in a biological sample, offering insights into the mechanisms of action of bioactive compounds.[2][3]

This document outlines a proposed framework for the application of this compound in metabolomics studies, drawing upon established methodologies for similar natural products. The primary application would be to elucidate the metabolic pathways modulated by this compound, particularly in the context of its potential anti-inflammatory and other biological effects. By observing the global changes in the metabolome of cells or organisms treated with this compound, researchers can identify key metabolic shifts and biomarkers associated with its activity. This approach can accelerate the understanding of its mechanism of action and support its development as a potential therapeutic agent.

Metabolomics approaches, such as those based on Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are commonly used to analyze the impact of natural compounds on biological systems.[4] These techniques, combined with multivariate statistical analyses like Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), allow for the identification of metabolites that are significantly altered by the compound treatment.[2][3]

Potential Signaling Pathway Modulation

Based on studies of other natural compounds with anti-inflammatory properties, it is hypothesized that this compound may exert its effects through the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK signaling cascade, including ERK, p38, and JNK, plays a crucial role in regulating the production of pro-inflammatory mediators.[5][6]

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Cell Surface Receptor (e.g., TLR4) This compound->Receptor Inhibition? MAPKKK MAPKKK (e.g., TAK1) This compound->MAPKKK Inhibition? IKK IKK Complex This compound->IKK Inhibition? LPS LPS LPS->Receptor Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK MAPKKK->IKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nuc->Inflammatory_Genes AP1->Inflammatory_Genes

Caption: Proposed modulation of the MAPK and NF-κB signaling pathways by this compound.

Experimental Protocols

The following are detailed, generalized protocols for investigating the effects of this compound using a metabolomics approach.

Protocol 1: Cell Culture and Treatment
  • Cell Line Selection: Choose a relevant cell line for the biological activity being investigated (e.g., RAW 264.7 macrophages for anti-inflammatory studies).

  • Cell Culture: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for a predetermined time (e.g., 24 hours).

    • Include a vehicle control group (treated with the solvent alone) and a positive control group if applicable (e.g., a known anti-inflammatory drug).

    • For inflammatory studies, stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration before or concurrently with this compound treatment.[2]

  • Sample Collection:

    • After treatment, aspirate the culture medium.

    • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Quench the metabolism by adding 1 mL of ice-cold 80% methanol.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant containing the intracellular metabolites.

    • Dry the supernatant using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

Protocol 2: Metabolite Extraction and LC-MS Analysis
  • Metabolite Reconstitution: Reconstitute the dried extracts in 100 µL of a suitable solvent (e.g., 50% methanol).

  • LC-MS System: Utilize an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Mass Range: m/z 50-1000.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas Temperature: 350°C.

    • Data Acquisition: Acquire data in a data-dependent MS/MS mode to obtain fragmentation patterns for metabolite identification.

Protocol 3: Data Processing and Statistical Analysis
  • Data Preprocessing:

    • Use software such as XCMS or Progenesis QI for peak picking, alignment, and normalization.

  • Metabolite Identification:

    • Identify metabolites by comparing the accurate mass, retention time, and MS/MS fragmentation patterns with online databases (e.g., METLIN, HMDB) and in-house libraries.

  • Statistical Analysis:

    • Perform multivariate statistical analysis using software like SIMCA-P or MetaboAnalyst.

    • Use PCA to visualize the overall distribution of the samples and identify outliers.

    • Use OPLS-DA to identify the variables (metabolites) that contribute to the separation between the treated and control groups.

    • Generate S-plots and VIP (Variable Importance in Projection) scores to select significant metabolites.

    • Perform univariate statistical analysis (e.g., t-test or ANOVA) on the significant metabolites to confirm their differential expression.

  • Pathway Analysis:

    • Use tools like MetaboAnalyst or KEGG to perform pathway analysis on the identified differential metabolites to understand the biological pathways affected by this compound treatment.

Metabolomics_Workflow cluster_experiment Experimental Phase cluster_data Data Analysis Phase cluster_interpretation Interpretation Cell_Culture Cell Culture & Treatment with this compound Metabolite_Extraction Metabolite Extraction (e.g., 80% Methanol) Cell_Culture->Metabolite_Extraction LCMS_Analysis LC-MS Analysis (UPLC-QTOF-MS) Metabolite_Extraction->LCMS_Analysis Data_Preprocessing Data Preprocessing (Peak Picking, Alignment) LCMS_Analysis->Data_Preprocessing Statistical_Analysis Multivariate Statistical Analysis (PCA, OPLS-DA) Data_Preprocessing->Statistical_Analysis Metabolite_Identification Metabolite Identification (Database Searching) Statistical_Analysis->Metabolite_Identification Pathway_Analysis Pathway Analysis (KEGG, MetaboAnalyst) Metabolite_Identification->Pathway_Analysis Biomarker_Discovery Biomarker Discovery Pathway_Analysis->Biomarker_Discovery Mechanism_Elucidation Mechanism of Action Elucidation Pathway_Analysis->Mechanism_Elucidation

Caption: A general experimental workflow for metabolomics studies of this compound.

Quantitative Data Summary

While specific quantitative data for this compound's effect on metabolites is not available, the following table summarizes hypothetical data based on expected outcomes from an anti-inflammatory study. This table is for illustrative purposes to demonstrate how data could be presented.

MetaboliteFold Change (this compound vs. Control)p-valuePathway Involved
Prostaglandin E20.45<0.01Arachidonic Acid Metabolism
Glutathione (GSH)1.8<0.05Glutathione Metabolism
L-Arginine0.6<0.05Arginine and Proline Metabolism
Spermidine0.7<0.05Arginine and Proline Metabolism
Itaconic Acid0.3<0.01Tricarboxylic Acid (TCA) Cycle
Succinate1.5<0.05Tricarboxylic Acid (TCA) Cycle

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results would need to be determined through experimentation.

By following these proposed application notes and protocols, researchers can begin to explore the metabolic impact of this compound, paving the way for a deeper understanding of its biological functions and therapeutic potential.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of Actinidioionoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinidioionoside is a C13-norisoprenoid glycoside found in various plants, including those of the Actinidia genus (kiwifruit). As with many naturally occurring glycosides, the sugar moiety of this compound masks the biological activity of its aglycone. Enzymatic hydrolysis is a precise and gentle method to cleave the glycosidic bond, releasing the aglycone for further study and potential drug development. The bioactivity of the resulting aglycone may differ significantly from the parent glycoside, with studies on similar C13-norisoprenoid aglycones suggesting potential roles in cellular signaling and aroma chemistry.[1][2][3][4][5]

This document provides detailed application notes and experimental protocols for the enzymatic hydrolysis of this compound, focusing on the use of β-glucosidases. It also includes methods for the analysis of the hydrolysis products and discusses the potential biological significance of the resulting aglycone.

Data Presentation

Table 1: General Parameters for β-Glucosidase Activity on Terpenoid Glycosides
ParameterTypical RangeNotes
Enzyme Source Fungi (Aspergillus niger), Bacteria (Bacillus subtilis), AlmondsEnzyme selection can influence substrate specificity and optimal reaction conditions.
Optimal pH 4.0 - 7.0The optimal pH is highly dependent on the specific enzyme used.
Optimal Temperature 30 - 60 °CHigher temperatures can increase reaction rates but may also lead to enzyme denaturation over time.
Substrate Concentration 0.1 - 5.0 mMHigher concentrations can lead to substrate inhibition in some cases.
Enzyme Concentration 0.1 - 1.0 U/mLTo be optimized for each specific substrate and reaction scale.
Incubation Time 1 - 24 hoursReaction progress should be monitored over time to determine the optimal endpoint.

Note: The values presented are general ranges for the hydrolysis of terpenoid glycosides and should be optimized specifically for this compound.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound using β-Glucosidase

This protocol describes a general procedure for the hydrolysis of this compound. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific enzyme and substrate.

Materials:

  • This compound

  • β-Glucosidase (e.g., from almonds or Aspergillus niger)

  • Citrate-phosphate buffer (0.1 M, pH 5.0) or another suitable buffer

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes or small glass vials

  • Incubator or water bath

  • HPLC system for analysis

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in the chosen buffer. The final concentration in the reaction mixture should be within the optimal range for the enzyme (e.g., 1 mM).

  • Enzyme Preparation: Prepare a stock solution of β-glucosidase in the same buffer. The required concentration will depend on the specific activity of the enzyme preparation.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound stock solution and buffer to the desired final volume.

    • Pre-incubate the substrate solution at the optimal temperature for the enzyme (e.g., 40°C) for 5 minutes.

    • Initiate the reaction by adding the β-glucosidase stock solution.

    • The final reaction volume will depend on the analytical requirements. A typical volume is 1 mL.

  • Incubation: Incubate the reaction mixture at the optimal temperature for a set period (e.g., 1, 2, 4, 8, and 24 hours) to determine the reaction kinetics.

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a solvent that denatures the enzyme, such as an equal volume of methanol.

  • Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet any precipitated protein. The supernatant can then be directly analyzed by HPLC, or further purified if necessary.

Protocol 2: HPLC Analysis of this compound and its Aglycone

This protocol provides a general method for the separation and quantification of this compound and its hydrolysis product (aglycone) using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient Program (example):

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B (isocratic)

    • 30-35 min: 90% to 10% B (linear gradient)

    • 35-40 min: 10% B (isocratic - re-equilibration)

    • This gradient should be optimized for the specific separation.

Detection:

  • Monitor at a wavelength appropriate for the chromophores in this compound and its aglycone (e.g., 210-280 nm). A DAD can be used to scan a range of wavelengths to determine the optimal detection wavelength.

Procedure:

  • Standard Preparation: Prepare standard solutions of known concentrations of both this compound and, if available, its purified aglycone in the mobile phase starting composition.

  • Calibration Curve: Inject the standards to generate a calibration curve for quantification.

  • Sample Injection: Inject the supernatant from the terminated enzymatic hydrolysis reaction.

  • Data Analysis: Identify and quantify the peaks corresponding to this compound and its aglycone by comparing their retention times and UV spectra with the standards. The degree of hydrolysis can be calculated based on the decrease in the substrate peak area and the increase in the product peak area over time.

Visualizations

Experimental Workflow for Enzymatic Hydrolysis and Analysis

experimental_workflow cluster_preparation Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis This compound This compound Stock Solution ReactionMix Reaction Mixture This compound->ReactionMix Enzyme β-Glucosidase Stock Solution Enzyme->ReactionMix Buffer Buffer (e.g., Citrate-Phosphate pH 5.0) Buffer->ReactionMix Incubation Incubation (e.g., 40°C) ReactionMix->Incubation Termination Reaction Termination (Heat or Solvent) Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation HPLC HPLC Analysis Centrifugation->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for the enzymatic hydrolysis of this compound and subsequent HPLC analysis.

Hypothetical Signaling Pathway of C13-Norisoprenoid Aglycones

While the specific signaling pathways modulated by the aglycone of this compound are not yet fully elucidated, related C13-norisoprenoid compounds have been shown to be involved in pathways related to oxidative stress and inflammation. The following diagram illustrates a hypothetical pathway based on these known activities.

signaling_pathway cluster_stimulus External Stimulus cluster_cell Cellular Response Stimulus Oxidative Stress / Inflammatory Signal MAPK MAPK Pathway (e.g., p38, ERK) Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB Aglycone This compound Aglycone Aglycone->MAPK modulates Aglycone->NFkB inhibits Inflammatory Pro-inflammatory Cytokine Production Aglycone->Inflammatory reduces Nrf2 Nrf2 MAPK->Nrf2 activates ARE ARE Nrf2->ARE translocates to nucleus and binds to Antioxidant Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant induces Antioxidant->Stimulus neutralizes NFkB->Inflammatory induces

Caption: Hypothetical signaling pathway modulated by C13-norisoprenoid aglycones.

Concluding Remarks

The enzymatic hydrolysis of this compound presents a valuable technique for the targeted release of its aglycone, enabling further investigation into its bioactivity and potential therapeutic applications. The protocols provided herein offer a solid foundation for researchers to undertake these studies. Optimization of the reaction conditions will be crucial for maximizing the yield of the aglycone. Subsequent analysis by HPLC will allow for accurate quantification and monitoring of the hydrolysis process. Further research into the specific biological effects and signaling pathways of the this compound aglycone is warranted to fully understand its pharmacological potential.

References

Troubleshooting & Optimization

Overcoming challenges in the purification of Actinidioionoside.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Actinidioionoside.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of this compound After Extraction

  • Question: We performed a methanol (B129727) extraction of plant material, but the subsequent analysis shows a very low yield of this compound in the crude extract. What could be the issue?

  • Answer: Several factors could contribute to a low extraction yield. Firstly, the choice of plant material and its collection time can significantly impact the concentration of the target compound. For instance, the concentration of secondary metabolites can vary with the maturity of the plant. Secondly, the extraction method itself might not be optimal. While methanol extraction is a common starting point, the efficiency can be influenced by the particle size of the plant material, the solvent-to-solid ratio, and the extraction time and temperature. Inefficient cell lysis can also result in poor extraction. Consider using techniques like ultrasound-assisted extraction to improve efficiency. Finally, degradation of this compound during extraction is a possibility if the conditions are too harsh (e.g., high temperature for extended periods).

Issue 2: Co-elution of Impurities During Column Chromatography

  • Question: We are struggling with the separation of this compound from other closely related compounds during silica (B1680970) gel column chromatography. The fractions are consistently impure. How can we improve the resolution?

  • Answer: Co-elution is a common challenge in the purification of natural products. To improve separation on a silica gel column, you can try several approaches. A primary strategy is to optimize the mobile phase. A shallow gradient elution, where the polarity of the solvent system is changed very gradually, can enhance the separation of compounds with similar retention factors (Rf). Experiment with different solvent systems. For instance, a chloroform-methanol gradient is a good starting point. If co-elution persists, consider using a different stationary phase. Reversed-phase column chromatography (RPCC) on C18-functionalized silica can provide a different selectivity based on hydrophobicity and may effectively separate your target compound from polar impurities.

Issue 3: Peak Tailing or Broadening in HPLC Purification

  • Question: During the final HPLC purification step, we are observing significant peak tailing and broadening for the this compound peak, which affects purity and collection of the fraction. What are the potential causes and solutions?

  • Answer: Peak tailing and broadening in HPLC can stem from several sources. One common cause is column overload. Injecting too concentrated a sample can lead to poor peak shape. Try diluting your sample before injection. Another possibility is secondary interactions between this compound and the stationary phase. The presence of acidic silanol (B1196071) groups on the silica backbone of C18 columns can interact with polar functional groups on your molecule. Adding a small amount of an acid modifier, like formic acid or trifluoroacetic acid (TFA), to the mobile phase can suppress these interactions and improve peak shape. Also, ensure your injection solvent is not significantly stronger than the mobile phase, as this can cause peak distortion. Finally, check for any issues with the column itself, such as a void at the inlet, which can be caused by high pressure or improper handling.

Issue 4: Degradation of this compound During Purification

  • Question: We suspect that this compound may be degrading during the purification process, as we see a decrease in the target compound and the appearance of new, smaller peaks in our chromatograms over time. How can we mitigate this?

  • Answer: As a glycoside, this compound may be susceptible to degradation under certain conditions, particularly hydrolysis of the glycosidic bond.[1] Stability is often influenced by pH and temperature.[2][3][4] It is advisable to conduct purification steps at controlled, cooler temperatures where possible. Avoid strongly acidic or basic conditions in your mobile phases unless necessary for separation, and even then, minimize the exposure time. For instance, while a small amount of acid is often used in HPLC to improve peak shape, prolonged exposure or high concentrations should be avoided. If you are concentrating fractions, use a rotary evaporator at a low temperature. It is also good practice to analyze fractions promptly after collection to minimize the time the compound spends in solution.

Frequently Asked Questions (FAQs)

Q1: What is a typical extraction and initial fractionation strategy for isolating this compound?

A1: A common approach begins with the extraction of the dried and powdered plant material (e.g., leaves of Syzygium samarangense) with methanol at room temperature. The resulting crude extract is then concentrated and subjected to solvent-solvent partitioning. This typically involves partitioning the extract between an aqueous solution and a series of organic solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. This step helps to separate compounds based on their polarity, with moderately polar compounds like this compound often concentrating in the n-butanol fraction.[5]

Q2: Which chromatographic techniques are most effective for the purification of this compound?

A2: A multi-step chromatographic approach is generally required.[6] Initial purification of the enriched fraction (e.g., the n-butanol fraction) is often performed using silica gel column chromatography with a gradient elution system, such as chloroform-methanol.[5] For further purification, reversed-phase column chromatography (RPCC) can be employed. The final purification to obtain high-purity this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase such as methanol-water.[5]

Q3: How can I monitor the presence and purity of this compound during the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. By spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system, you can visualize the compounds and pool the fractions containing your target. For more detailed analysis of purity and for quantification, analytical HPLC with a UV detector is the method of choice.

Q4: What are the key physical and chemical properties of this compound that are relevant to its purification?

A4: this compound is a glycoside with the chemical formula C₁₉H₃₄O₉ and a molecular weight of 406.47 g/mol . Its glycosidic nature makes it relatively polar, which dictates the choice of solvents and chromatographic conditions for its purification. Understanding its polarity is crucial for developing effective separation strategies.

Data Presentation

The following table summarizes representative quantitative data for the final purification step of this compound from an enriched fraction, as derived from published literature.

Purification StepStarting Material (Enriched Fraction)Final Product (this compound)Yield (%)
Preparative HPLC75.9 mg22.3 mg29.4

Data is illustrative and based on a specific published isolation.[5] Actual yields may vary depending on the starting material and experimental conditions.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of this compound from Syzygium samarangense Leaves

  • Extraction:

    • Air-dry the leaves of Syzygium samarangense and grind them into a fine powder.

    • Macerate the powdered leaves in methanol (MeOH) at room temperature for an extended period (e.g., 48 hours), repeating the process multiple times to ensure exhaustive extraction.

    • Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent-Solvent Partitioning:

    • Suspend the crude extract in water and perform sequential partitioning with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

    • Separate the layers and concentrate each fraction. This compound is expected to be enriched in the n-BuOH fraction.

Protocol 2: Multi-step Chromatographic Purification of this compound

  • Silica Gel Column Chromatography:

    • Subject the n-BuOH fraction to column chromatography on a silica gel column.

    • Elute the column with a gradient of chloroform (B151607) (CHCl₃) and methanol (MeOH), gradually increasing the polarity.

    • Collect fractions and monitor them by Thin-Layer Chromatography (TLC).

    • Combine the fractions containing this compound based on the TLC profile.

  • Reversed-Phase Column Chromatography (RPCC):

    • Further purify the combined fractions from the silica gel column using RPCC on a C18-functionalized silica gel column.

    • Elute with a methanol-water gradient, starting with a low concentration of methanol and gradually increasing it.

    • Collect and monitor fractions as described above.

  • Preparative HPLC:

    • Perform the final purification of the this compound-rich fraction using preparative HPLC.

    • Column: C18 reversed-phase column.

    • Mobile Phase: An isocratic or gradient system of methanol and water (e.g., 30% MeOH in water).[5]

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the final product using analytical HPLC and characterize its structure using spectroscopic methods such as NMR and Mass Spectrometry.

Visualizations

Experimental_Workflow Start Plant Material (Syzygium samarangense leaves) Extraction Methanol Extraction Start->Extraction Partitioning Solvent-Solvent Partitioning (EtOAc, n-BuOH) Extraction->Partitioning Silica_Gel Silica Gel Column Chromatography (CHCl3-MeOH gradient) Partitioning->Silica_Gel RPCC Reversed-Phase Column Chromatography (MeOH-H2O gradient) Silica_Gel->RPCC Prep_HPLC Preparative HPLC (C18, 30% MeOH) RPCC->Prep_HPLC Final_Product Pure this compound Prep_HPLC->Final_Product

Caption: A generalized workflow for the purification of this compound.

Troubleshooting_Logic Start Low Purity after Column Chromatography Q1 Are peaks well-separated on TLC? Start->Q1 A1_Yes Check for column overloading Q1->A1_Yes Yes A1_No Optimize mobile phase (shallower gradient) Q1->A1_No No Q2 Is the issue co-elution? A1_No->Q2 A2_Yes Try a different stationary phase (e.g., C18) Q2->A2_Yes Yes A2_No Investigate potential on-column degradation Q2->A2_No No

References

Optimizing extraction yield of Actinidioionoside from plant material.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of Actinidioionoside extraction from plant materials.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions to improve your this compound yield.

Problem 1: Low or No Detection of this compound in the Crude Extract

  • Q: I have performed an extraction, but analysis (e.g., by HPLC) shows a very low or undetectable amount of this compound. What could be wrong?

    A: This issue can stem from several factors, ranging from the initial plant material to the extraction procedure itself.

    • Incorrect Plant Material: The concentration of secondary metabolites can vary significantly. This compound has been successfully isolated from the leaves of Syzygium samarangense and is known to be present in Actinidia arguta (Hardy Kiwi).[1][2] Ensure you are using the correct plant species and part, preferably young, actively growing leaves which tend to have higher concentrations of bioactive compounds.[3]

    • Improper Sample Preparation: Inefficient extraction can occur if the solvent cannot penetrate the plant tissue. The plant material must be thoroughly dried and ground into a fine, uniform powder to maximize the surface area available for solvent contact.

    • Inappropriate Solvent Choice: this compound is a glycoside, which is generally polar. Using a non-polar solvent will result in poor extraction. Methanol (B129727) (MeOH) has been effectively used for its initial extraction.[1][4] Aqueous ethanol (B145695) solutions (e.g., 70-80%) are also highly effective for extracting polar glycosides and other phenolic compounds.[5][6]

    • Suboptimal Extraction Parameters: Key parameters like temperature, time, and the solvent-to-solid ratio heavily influence yield. For maceration, ensure sufficient time (e.g., 24-48 hours). For methods like sonication or reflux, parameters must be optimized.

Problem 2: The Overall Yield of the Crude Extract is High, but the Purity of this compound is Low

  • Q: My crude extract has a high mass, but it contains many impurities, making the isolation of this compound difficult. How can I improve the selectivity of my extraction?

    A: High crude yield with low purity indicates that the extraction is not selective for your target compound.

    • Sequential Extraction: A common method to remove non-polar impurities is to first wash the dried plant material with a non-polar solvent like hexane (B92381) before proceeding with the main extraction using a polar solvent (e.g., methanol or aqueous ethanol).[7]

    • Liquid-Liquid Partitioning: After obtaining the crude polar extract, you can perform liquid-liquid partitioning. This involves dissolving the extract in water and then sequentially washing it with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol.[8] This helps to separate compounds based on their differential solubility, concentrating this compound in one of the fractions.

    • pH Adjustment: The pH of the extraction medium can affect the solubility and stability of various compounds. Maintaining a slightly acidic pH (e.g., 4-6) is often optimal for the stability of glycosides and can help prevent the extraction of unwanted alkaline compounds.[9]

Problem 3: Suspected Degradation of this compound During the Process

  • Q: I am concerned that my extraction and workup procedures might be degrading the this compound. What conditions should I avoid?

    A: this compound, like many natural glycosides, can be sensitive to heat, extreme pH levels, and light.[10][11][12]

    • Thermal Degradation: Prolonged exposure to high temperatures can cause hydrolysis of the glycosidic bond. When using heat-based methods like Soxhlet or reflux, use the lowest effective temperature and minimize the duration. For solvent evaporation, a rotary evaporator under reduced pressure is highly recommended to keep the temperature low (e.g., below 40-50°C).

    • pH Instability: Glycosides can be unstable in highly acidic or alkaline conditions.[11] It is best to maintain a neutral or slightly acidic pH throughout the extraction and purification process to prevent degradation.[9]

    • Storage Conditions: Crude extracts and purified fractions should be stored properly to prevent degradation. For long-term storage, keep samples at -20°C in a dark, dry environment.[10] For short-term use, refrigeration at 0-4°C is adequate.[10]

Frequently Asked Questions (FAQs)

  • Q1: What are the best plant sources and parts for obtaining this compound?

    • This compound has been identified and isolated from the leaves of Syzygium samarangense (wax apple) and is a known constituent of Actinidia arguta (hardy kiwi).[1][2] Generally, leaves are a primary source for this compound.[3][5]

  • Q2: Which solvent system is recommended for achieving a high yield of this compound?

    • Pure methanol has been successfully used as an initial extraction solvent.[1][4] For glycosides in general, mixtures of alcohol and water are often more efficient than absolute alcohol.[6] A study on Actinidia arguta leaves found that 75% aqueous ethanol provided the highest total extraction yield of bioactive compounds.[5] Therefore, starting with 75-80% methanol or ethanol is a highly recommended approach.

  • Q3: What are the most effective extraction techniques?

    • For lab-scale extraction, modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred as they are faster, require less solvent, and can be more efficient than conventional methods.[13][14] However, traditional methods like maceration with agitation or reflux extraction are also effective and widely used.[15]

  • Q4: How can I purify this compound from the crude extract?

    • A multi-step approach is typically required. After initial extraction and concentration, liquid-liquid partitioning is a good next step to separate compounds by polarity.[8] Following this, column chromatography using stationary phases like silica (B1680970) gel or Sephadex is essential for isolating individual compounds. A gradient elution with a carefully selected solvent system will be needed to separate this compound from other closely related compounds.[16]

  • Q5: What analytical method should be used to quantify the yield of this compound?

    • High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., DAD or MS) is the standard and most reliable method for the identification and quantification of this compound.[15][17][18] A validated HPLC method will allow for accurate determination of the concentration in your extracts and purified fractions.

Data Presentation

The following tables provide data on general extraction parameters. Note that specific yield data for this compound is limited in current literature; these tables are based on related compounds or total extract yields to provide a comparative baseline.

Table 1: Effect of Solvent Concentration on Total Crude Extract Yield from Actinidia arguta Leaves

Ethanol Concentration (% v/v)Mean Extraction Yield (% w/w)
0 (Distilled Water)10.78 ± 2.15
25% Ethanol13.68 ± 1.09
50% Ethanol15.89 ± 1.18
75% Ethanol 20.15 ± 0.85
100% Ethanol4.71 ± 0.15
(Data sourced from a study on the extraction of bioactive compounds from Actinidia arguta leaves.[5] This represents the yield of the total crude extract, not specifically this compound.)

Table 2: Conceptual Comparison of Common Extraction Methods

MethodExtraction TimeSolvent ConsumptionEfficiencyTemperature Exposure
Maceration Long (24-72h)HighLow to ModerateRoom Temperature
Reflux / Soxhlet Moderate (4-24h)Moderate (recycled)HighHigh (Boiling Point)
Ultrasound (UAE) Short (15-60 min)Low to ModerateVery HighLow to Moderate
Microwave (MAE) Very Short (5-30 min)LowVery HighModerate to High
(This table provides a general comparison of common extraction techniques.[13][14][15])

Experimental Protocols

Protocol 1: General Protocol for Extraction and Partial Purification of this compound

  • Sample Preparation:

    • Collect fresh, healthy leaves of the source plant (e.g., Syzygium samarangense).

    • Air-dry the leaves in the shade or use a plant dryer at a low temperature (e.g., 40°C) until a constant weight is achieved.

    • Grind the dried leaves into a fine powder (e.g., 40-60 mesh) using a mechanical grinder.

  • Solvent Extraction:

    • Weigh the powdered plant material.

    • Macerate the powder in 75% aqueous methanol (1:10 solid-to-solvent ratio, w/v) at room temperature for 48 hours with continuous agitation using a magnetic stirrer or orbital shaker.

    • Alternative (UAE): Place the mixture in an ultrasonic bath at a controlled temperature (e.g., 40°C) and sonicate for 30-60 minutes.[6]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper or a similar grade to separate the plant debris.

    • Repeat the extraction on the residue 2-3 times to ensure exhaustive extraction.

    • Combine all filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature below 45°C to obtain the crude extract.

  • Liquid-Liquid Partitioning (Fractionation):

    • Suspend the dried crude extract in distilled water.

    • Transfer the aqueous suspension to a separatory funnel.

    • Perform successive partitioning with solvents of increasing polarity. Start by partitioning against an equal volume of n-hexane (repeat 3 times) to remove non-polar compounds.

    • Subsequently, partition the remaining aqueous layer against ethyl acetate (repeat 3 times). This compound, being moderately polar, is likely to be enriched in the ethyl acetate fraction.

    • Collect and concentrate each fraction separately using a rotary evaporator.

  • Quantification and Analysis:

    • Analyze all fractions using HPLC to identify the fraction containing the highest concentration of this compound.[15][17] The fraction with the highest purity should be taken forward for further purification.

  • Column Chromatography (Purification):

    • Prepare a silica gel column with an appropriate solvent system (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol).

    • Load the concentrated, enriched fraction onto the column.

    • Elute the column with the solvent gradient, collecting fractions sequentially.

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to yield the isolated compound.

Visualizations

Extraction_Workflow Plant Plant Material (e.g., Syzygium leaves) Prep Sample Preparation (Dry & Grind) Plant->Prep Extract Solvent Extraction (e.g., 75% MeOH) Prep->Extract Filter Filtration & Concentration Extract->Filter Crude Crude Extract Filter->Crude Partition Liquid-Liquid Partitioning Crude->Partition Fractions Solvent Fractions (Hexane, EtOAc, etc.) Partition->Fractions HPLC_Analysis HPLC Analysis for Target Identification Fractions->HPLC_Analysis Column Column Chromatography HPLC_Analysis->Column Pure Purified This compound Column->Pure

Caption: General experimental workflow for this compound extraction.

Troubleshooting_Yield cluster_solutions Potential Solutions Start Low Extraction Yield Check_Plant Verify Plant Species & Part Start->Check_Plant Check_Prep Assess Sample Prep (Grinding, Drying) Start->Check_Prep Check_Solvent Evaluate Solvent System (Polarity, Composition) Start->Check_Solvent Check_Params Review Extraction Params (Time, Temp, Ratio) Start->Check_Params Check_Degradation Investigate Degradation (pH, Temp, Storage) Start->Check_Degradation Sol_Plant Use authenticated, young leaves Check_Plant->Sol_Plant Sol_Prep Ensure fine, uniform powder Check_Prep->Sol_Prep Sol_Solvent Use polar solvent (e.g., 75% MeOH/EtOH) Check_Solvent->Sol_Solvent Sol_Params Optimize using DOE; Increase time/temp Check_Params->Sol_Params Sol_Degradation Use low temp evaporation; Control pH (4-6) Check_Degradation->Sol_Degradation

Caption: Troubleshooting logic for low this compound yield.

Factors_Affecting_Extraction cluster_solvent Solvent Properties cluster_process Process Parameters cluster_material Plant Material center Extraction Yield of This compound Polarity Polarity ('Like dissolves like') Polarity->center Composition Composition (e.g., Aqueous vs. Absolute) Polarity->Composition Composition->center Viscosity Viscosity Temperature Temperature Temperature->center Time Extraction Time Temperature->Time Time->center Ratio Solvent-to-Solid Ratio Ratio->center Method Extraction Method (UAE, Maceration, etc.) Method->center Species Plant Species & Part ParticleSize Particle Size Species->ParticleSize ParticleSize->center Moisture Moisture Content Moisture->center

Caption: Key factors influencing this compound extraction efficiency.

References

Troubleshooting peak tailing in HPLC analysis of Actinidioionoside.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Actinidioionoside.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, having a tail that extends from the peak maximum towards the baseline. This distortion from the ideal Gaussian shape can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and ultimately, imprecise quantification of this compound.

Q2: I am observing peak tailing specifically with my this compound peak. What are the most probable causes?

A2: For a polar glycoside like this compound, peak tailing in reverse-phase HPLC is often attributed to one or more of the following factors:

  • Secondary Interactions: Unwanted interactions between the polar hydroxyl groups of this compound and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column are a primary cause of peak tailing.

  • Mobile Phase pH: If the pH of the mobile phase is not optimal, it can lead to the ionization of silanol groups on the column, increasing their interaction with this compound and causing tailing.

  • Column Overload: Injecting too concentrated a sample of this compound can saturate the stationary phase, leading to peak distortion.

  • Column Degradation: Over time, the performance of an HPLC column can degrade, leading to the exposure of more active silanol sites and increased peak tailing.

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to peak broadening and tailing.

Q3: How can I prevent peak tailing when developing an HPLC method for this compound?

A3: To proactively avoid peak tailing, consider the following during method development:

  • Column Selection: Opt for a modern, high-purity silica (B1680970) column that is well end-capped. End-capping chemically modifies the silica surface to minimize the number of free silanol groups.

  • Mobile Phase Optimization: Carefully select and buffer the mobile phase. For polar compounds, a mobile phase with a slightly acidic pH (e.g., pH 3-5) can help to suppress the ionization of residual silanols.

  • Sample Preparation: Ensure your this compound standard and sample are fully dissolved in a solvent that is compatible with the initial mobile phase conditions.

  • Guard Column: Employ a guard column with the same stationary phase as your analytical column to protect it from contaminants and extend its lifetime.

Troubleshooting Guide

If you are currently experiencing peak tailing with your this compound analysis, follow this step-by-step troubleshooting guide.

Step 1: Initial System and Method Assessment

Before making significant changes, verify the fundamental aspects of your HPLC system and method.

  • Observe All Peaks: Is the tailing observed only for the this compound peak, or for all peaks in the chromatogram? If all peaks are tailing, it might indicate a system-wide issue like extra-column volume or a problem with the column itself.

  • Check System Suitability Parameters: Review the tailing factor (asymmetry factor), theoretical plates, and resolution from your recent runs. A consistent increase in the tailing factor over time often points to column degradation.

Step 2: Investigate and Address the Most Common Causes

The following flowchart provides a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Potential System Issue check_all_peaks->system_issue Yes actinidioionoside_issue Issue likely specific to this compound check_all_peaks->actinidioionoside_issue No check_fittings Check and tighten all fittings. Minimize tubing length. system_issue->check_fittings reduce_concentration Reduce sample concentration and injection volume. actinidioionoside_issue->reduce_concentration replace_column Replace with a new, end-capped C18 column. check_fittings->replace_column end_good_peak Peak Shape Improved replace_column->end_good_peak check_mobile_phase_ph Is mobile phase pH controlled with a buffer? reduce_concentration->check_mobile_phase_ph add_buffer Add a buffer (e.g., 0.1% formic acid or acetic acid). check_mobile_phase_ph->add_buffer No adjust_ph Adjust mobile phase pH to be slightly acidic (pH 3-5). check_mobile_phase_ph->adjust_ph Yes add_buffer->end_good_peak use_guard_column Install or replace the guard column. adjust_ph->use_guard_column use_guard_column->end_good_peak Experimental_Workflow start Start: HPLC Analysis of this compound sample_prep Sample Preparation (Dissolve and Filter) start->sample_prep instrument_setup Instrument Setup (Mobile Phase, Column, Detector) sample_prep->instrument_setup injection Inject Sample instrument_setup->injection data_acquisition Data Acquisition (Chromatogram Generation) injection->data_acquisition data_analysis Data Analysis (Peak Integration, Quantification) data_acquisition->data_analysis troubleshooting Troubleshooting (If Peak Tailing Occurs) data_analysis->troubleshooting Poor Peak Shape end End: Report Results data_analysis->end Good Peak Shape troubleshooting->sample_prep Adjust Parameters

Technical Support Center: Minimizing Degradation of Actinidioionoside During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Actinidioionoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this valuable iridoid glycoside during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a monoterpenoid iridoid glycoside found in various plants. Like many glycosides, its structure, which includes a glucose moiety and ester linkages, makes it susceptible to degradation under common extraction conditions.[1][2] Degradation can occur through the cleavage of the glycosidic bond or hydrolysis of ester groups, leading to a loss of the compound's structural integrity and biological activity. Factors such as pH, temperature, and the presence of light can significantly accelerate this degradation.[3]

Q2: What are the primary factors that cause this compound degradation during extraction?

The primary factors leading to the degradation of iridoid glycosides like this compound are:

  • pH: Both strong acidic and strong alkaline conditions can catalyze the hydrolysis of the glycosidic bond and ester functionalities. Some iridoids are most stable in weakly acidic to neutral conditions (pH 4-8), but can degrade rapidly at pH levels above 10.[3]

  • Temperature: High temperatures accelerate the rate of hydrolytic degradation. Prolonged exposure to heat, common in methods like Soxhlet extraction, can significantly reduce the yield of the intact compound.[3]

  • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate degradative photochemical reactions. Samples should be protected from light during and after extraction.

  • Enzymatic Activity: Endogenous enzymes (e.g., glycosidases) released from plant cells upon homogenization can cleave the glycosidic bond. These enzymes must be denatured or their activity inhibited early in the extraction process.

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule. Using degassed solvents or performing extractions under an inert atmosphere (e.g., nitrogen) can mitigate this.

Q3: Which extraction methods are recommended to minimize degradation?

Modern, "green" extraction techniques are generally preferred over traditional methods to minimize degradation. These methods often use lower temperatures and shorter extraction times.

  • Ultrasound-Assisted Extraction (UAE): This non-thermal technique uses sound waves to disrupt cell walls, enhancing solvent penetration and mass transfer. It is efficient, reduces extraction time and solvent consumption, and operates at or below room temperature.[4]

  • Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and sample rapidly and uniformly, which can reduce extraction times significantly. However, careful control of microwave power is necessary to avoid overheating and thermal degradation.[5]

  • Pressurized Hot Water Extraction (PHWE): Also known as subcritical water extraction, this method uses water at elevated temperatures (e.g., 100-200°C) and pressures to extract compounds. While efficient, the temperature must be carefully optimized to prevent thermal degradation.[6]

  • Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically CO2, as the solvent. It is highly selective and operates at low temperatures. A polar co-solvent like methanol (B129727) or ethanol (B145695) is often required to efficiently extract polar glycosides.[7]

Q4: What solvents are best for extracting this compound?

Iridoid glycosides are polar compounds. Therefore, polar solvents are recommended for their extraction.[8]

  • Methanol/Water or Ethanol/Water Mixtures: Aqueous mixtures of methanol or ethanol (typically 50-85%) are highly effective for extracting iridoid glycosides.[3][8] Water increases the polarity to extract the glycosides, while the alcohol helps to disrupt cell membranes and dissolve the compounds.

  • Hot Water: Hot water has been shown to be an efficient solvent for some iridoid glycosides and is an environmentally friendly option.[6]

  • Deep Eutectic Solvents (DES): These are novel green solvents that have shown high efficiency in extracting iridoid glycosides, sometimes coupled with ultrasound assistance.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete cell lysis.2. Inappropriate solvent choice.3. Insufficient extraction time or temperature.4. Significant degradation during extraction.1. Ensure plant material is finely ground. Consider using UAE or MAE to improve cell wall disruption.[4][5]2. Use a polar solvent system, such as 60-80% aqueous methanol or ethanol.[3][8]3. Optimize extraction time and temperature for your chosen method. For UAE, 30-45 minutes is often sufficient.[3][5]4. Review the "Minimizing Degradation" flowchart below. Implement strategies like pH control, lower temperature, and light protection.
Presence of Degradation Products in Final Extract (Confirmed by HPLC/MS) 1. pH of the extraction solvent is too high or too low.2. Extraction temperature is too high.3. Prolonged exposure to light.4. Enzymatic degradation.1. Buffer the extraction solvent to a slightly acidic or neutral pH (e.g., pH 5-7).[3]2. Switch to a non-thermal method like Ultrasound-Assisted Extraction (UAE) or optimize MAE to use lower power.[4]3. Use amber glassware or cover equipment with aluminum foil during the entire process.[9]4. Blanch the plant material briefly before extraction or add the solvent (e.g., ethanol) immediately after grinding to denature enzymes.
Emulsion Formation During Liquid-Liquid Partitioning 1. High concentration of surfactant-like molecules (lipids, pigments).2. Vigorous shaking or mixing.1. Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase.2. Gently swirl or invert the separatory funnel instead of shaking vigorously.[10]3. Consider using Solid-Phase Extraction (SPE) as an alternative to liquid-liquid partitioning for cleanup.
Co-extraction of Interfering Compounds (e.g., Chlorophyll, Lipids) 1. Solvent system is too non-polar.1. Pre-wash (defat) the dried plant material with a non-polar solvent like hexane (B92381) before the main extraction.[11]2. Use a post-extraction cleanup step, such as Solid-Phase Extraction (SPE) or column chromatography.

Data and Protocols

Table 1: Comparison of Extraction Methods for Glycosides
MethodPrincipleAdvantagesDisadvantagesDegradation Risk
Ultrasound-Assisted Extraction (UAE) Acoustic cavitationFast, high efficiency, low temperature, reduced solvent use.[4]Potential for localized heating, equipment cost.Low
Microwave-Assisted Extraction (MAE) Microwave heatingVery fast, reduced solvent use, high efficiency.[5]Requires careful temperature control, risk of thermal degradation.[5]Medium
Pressurized Hot Water Extraction (PHWE) Water as solvent under high T/PGreen solvent (water), fast.[6]Requires high temperatures, risk of thermal degradation.[6]Medium to High
Soxhlet Extraction Continuous solvent percolationSimple, exhaustive extraction.Long extraction time, large solvent volume, high temperature.High
Maceration Soaking in solventSimple, low equipment cost.Slow, inefficient, large solvent volume.Low to Medium
Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general method for extracting this compound while minimizing degradation. Optimization may be required based on the specific plant matrix.

1. Sample Preparation: a. Dry the plant material at a low temperature (e.g., 40°C) or freeze-dry it to preserve chemical integrity. b. Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction. c. (Optional) To remove non-polar interferences, pre-wash the powder with n-hexane for 30 minutes, then discard the solvent and air-dry the powder.[11]

2. Extraction: a. Accurately weigh 1.0 g of the dried plant powder into a 50 mL amber glass flask. b. Add 20 mL of 70% aqueous methanol (MeOH:H2O, 7:3 v/v). The solid-to-liquid ratio should be around 1:20 (g/mL).[4] c. Place the flask in an ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the flask. d. Sonicate at a frequency of 40 kHz and a power of 250 W for 30-40 minutes.[3][5] Maintain the bath temperature at or below 40°C using a cooling system or by adding ice periodically. e. After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

3. Sample Processing: a. Decant the supernatant (the extract) into a separate amber vial. b. For exhaustive extraction, the residue can be re-extracted with another 20 mL of the solvent mixture and the supernatants combined. c. Filter the supernatant through a 0.45 µm syringe filter prior to analytical quantification (e.g., HPLC). d. Store the extract at 4°C in the dark until analysis.

Analytical Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

1. Instrumentation:

  • HPLC system with a UV/DAD detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid (to improve peak shape and ensure stability).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A typical gradient might be: 0-5 min (10% B), 5-35 min (10-50% B), 35-40 min (50-90% B), followed by a wash and re-equilibration period. This must be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Iridoid glycosides are often detected between 235-270 nm. A DAD detector is useful for determining the optimal wavelength.

  • Injection Volume: 10 µL.

3. Quantification:

  • Prepare a calibration curve using an isolated and purified this compound standard of known concentrations.

  • Inject the filtered extract and quantify the amount of this compound by comparing its peak area to the calibration curve.

Visualizations

Degradation Pathway and Mitigation

cluster_Factors Degradation Factors cluster_Mitigation Mitigation Strategies T High Temperature A Intact this compound T->A pH Extreme pH (Acidic/Alkaline) pH->A L Light Exposure (UV) L->A E Enzymatic Activity E->A LT Use Low Temp Methods (e.g., UAE) LT->T B Buffer Solvent (pH 5-7) B->pH AP Use Amber Glassware/ Protect from Light AP->L DE Denature Enzymes (Blanching/Solvent) DE->E D Degraded Products (Loss of Activity) A->D Hydrolysis & Photodegradation

Caption: Factors causing this compound degradation and corresponding mitigation strategies.

General Extraction and Analysis Workflow

cluster_Extraction Extraction Phase cluster_Purification Purification & Analysis SP 1. Sample Prep (Dry & Grind) DE 2. Defatting (Optional, with Hexane) SP->DE EXT 3. Extraction (e.g., UAE with 70% MeOH) DE->EXT FIL 4. Filter/ Centrifuge EXT->FIL Crude Extract CON 5. Solvent Evaporation (Under Vacuum) FIL->CON ANA 6. HPLC Analysis (Quantification) CON->ANA Concentrated Extract

Caption: Standard workflow for the extraction and analysis of this compound.

Troubleshooting Decision Tree for Low Yield

Start Low Yield Detected CheckDeg Check for Degradation (HPLC-MS Analysis) Start->CheckDeg DegPresent Degradation Products Found? CheckDeg->DegPresent Mitigate Implement Mitigation: - Lower Temperature - Buffer pH - Protect from Light DegPresent->Mitigate Yes CheckExt Review Extraction Parameters DegPresent->CheckExt No End Re-run Extraction Mitigate->End Solvent Is Solvent Optimal? (e.g., 60-80% MeOH/EtOH) CheckExt->Solvent ChangeSolvent Adjust Solvent Polarity Solvent->ChangeSolvent No TimeRatio Optimize Time, Temp, & Solid:Liquid Ratio Solvent->TimeRatio Yes ChangeSolvent->TimeRatio TimeRatio->End

Caption: Decision tree for troubleshooting low extraction yields of this compound.

References

Technical Support Center: Enhancing the Solubility of Actinidioionoside for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing Actinidioionoside for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

This compound is a naturally occurring megastigmane glycoside found in various plants.[1] Like many natural products, its complex structure, featuring both hydrophobic (aglycone) and hydrophilic (glycone) moieties, can lead to limited solubility in aqueous solutions commonly used in bioassays. Poor solubility can result in compound precipitation, leading to inaccurate and irreproducible experimental results.

Q2: What are the initial recommended solvents for preparing a stock solution of this compound?

For initial solubilization, organic solvents are recommended. Based on the general solubility of glycosides, the following solvents should be considered for preparing a high-concentration stock solution:

It is advisable to start with a small amount of the compound and test its solubility in these solvents to determine the most effective one.

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What is happening and how can I prevent this?

This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is much lower. The organic solvent disperses, and the compound crashes out of the solution.

To prevent this, you can employ several strategies:

  • Optimize the final DMSO concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, and for sensitive cell lines, below 0.1%, to minimize cytotoxicity.[2][3]

  • Use a stepwise dilution protocol: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform one or more intermediate dilution steps in a mixture of the buffer and a higher concentration of the organic solvent.

  • Employ sonication: After dilution, brief sonication can help to redissolve any small precipitates that may have formed.

  • Consider using solubilizing agents: Co-solvents or inclusion complexes can help maintain the solubility of this compound in aqueous solutions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in the initial solvent. The chosen solvent is not appropriate for this compound.Try a different organic solvent from the recommended list (DMSO, Ethanol, Methanol). Gentle warming (to no more than 37°C) or brief sonication may also aid dissolution.
A precipitate forms immediately upon adding the DMSO stock solution to the aqueous medium. The aqueous solubility of this compound has been exceeded. The final DMSO concentration is too low to maintain solubility.1. Decrease the final concentration of this compound in your assay. 2. Increase the final DMSO concentration, ensuring it remains within the tolerated limits for your specific cell line (typically <0.5%). 3. Use the "Stepwise Dilution Protocol for DMSO Stock Solutions" outlined below.
The cell culture medium becomes cloudy or a precipitate appears over time during incubation. The compound may be unstable or slowly precipitating out of the solution at 37°C.1. Reduce the incubation time if experimentally feasible. 2. Consider using a solubilizing agent like cyclodextrin (B1172386) to form a more stable complex. 3. Visually inspect your plates under a microscope before and during the experiment to monitor for precipitation.
Inconsistent results are observed between replicate wells or experiments. This is often a consequence of inconsistent compound solubility and precipitation.1. Ensure your stock solution is fully dissolved before each use. 2. Strictly adhere to a validated solubilization and dilution protocol for all experiments. 3. Prepare fresh working solutions for each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder into a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution to ensure there are no visible particles. If particles remain, sonicate the tube in a water bath for 5-10 minutes.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Stepwise Dilution of DMSO Stock Solution for Cell-Based Assays

Objective: To dilute the concentrated DMSO stock solution into an aqueous cell culture medium while minimizing precipitation.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Pre-warmed cell culture medium

  • Sterile tubes

Procedure:

  • Prepare an Intermediate Dilution:

    • Create an intermediate dilution of your this compound stock solution in 100% DMSO if your final concentration is very low.

    • Alternatively, make an intermediate dilution in a small volume of cell culture medium containing a higher percentage of DMSO (e.g., 10%).

  • Final Dilution:

    • Gently vortex or swirl the pre-warmed cell culture medium.

    • While the medium is in motion, add the required volume of the intermediate dilution (or the initial stock if an intermediate step is not necessary) dropwise to the medium. .

    • Pipette the final solution up and down gently to ensure thorough mixing.

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation. If a slight cloudiness is observed, brief sonication may help.

    • Use the freshly prepared working solution immediately for your bioassay.

Protocol 3: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a more water-soluble inclusion complex of this compound using HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Dissolution:

    • Dissolve this compound in a minimal amount of ethanol.

    • In a separate container, dissolve a molar excess (e.g., 1:2 molar ratio of this compound to HP-β-CD) of HP-β-CD in deionized water.

  • Complexation:

    • Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.

    • Continue to stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Solvent Evaporation:

    • Remove the ethanol and water using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film or powder is obtained.

  • Final Product:

    • Grind the resulting solid into a fine powder using a mortar and pestle.

    • This powder is the this compound-HP-β-CD inclusion complex, which should exhibit enhanced aqueous solubility.

  • Reconstitution:

    • The complex can now be dissolved directly in your aqueous bioassay buffer or cell culture medium. Determine the concentration of this compound in the complex based on the initial masses used.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Bioassay This compound This compound Powder stock_solution Concentrated Stock Solution This compound->stock_solution Dissolve dmso DMSO dmso->stock_solution working_solution Final Working Solution stock_solution->working_solution Stepwise Dilution medium Aqueous Medium / Buffer medium->working_solution bioassay Perform Bioassay working_solution->bioassay

Caption: Workflow for preparing this compound solutions for bioassays.

troubleshooting_flow cluster_solutions Troubleshooting Steps start Start: Dissolving this compound dissolved Is the compound fully dissolved? start->dissolved precipitate Does it precipitate upon dilution? dissolved->precipitate Yes fail Troubleshoot further dissolved->fail No success Proceed with bioassay precipitate->success No precipitate->fail Yes change_solvent Try a different solvent (Ethanol, Methanol) fail->change_solvent sonicate Apply gentle heat or sonication fail->sonicate stepwise_dilution Use stepwise dilution fail->stepwise_dilution lower_conc Lower final concentration fail->lower_conc use_cyclodextrin Use a solubilizing agent (e.g., Cyclodextrin) fail->use_cyclodextrin

Caption: Decision tree for troubleshooting this compound solubility issues.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Potential Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus ikk IKK Activation stimulus->ikk This compound This compound This compound->ikk Inhibits? ikb_p P-IκBα ikb IκBα ikb_nfkb IκBα-NF-κB Complex ikb->ikb_nfkb nfkb NF-κB (p50/p65) nfkb->ikb_nfkb ikb_nfkb->ikb_p Phosphorylation ub Ubiquitination ikb_p->ub degradation Proteasomal Degradation ub->degradation nfkb_nuc NF-κB Translocation degradation->nfkb_nuc Releases NF-κB dna DNA Binding nfkb_nuc->dna gene_transcription Inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) dna->gene_transcription

References

Dealing with matrix effects in the LC-MS/MS analysis of Actinidioionoside.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Actinidioionoside.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis and how do they affect the quantification of this compound?

A: The "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, resulting in inaccurate and imprecise quantification.[1]

Q2: What are the primary causes of matrix effects?

A: Matrix effects are primarily caused by endogenous and exogenous substances present in the biological sample.[2] Common culprits include:

  • Endogenous components: Phospholipids, salts, proteins, and lipids.[2]

  • Exogenous components: Dosing vehicles, anticoagulants, and co-administered drugs.[2]

Q3: Why are Stable Isotope Labeled (SIL) Internal Standards recommended for mitigating matrix effects?

A: SIL internal standards are considered the gold standard for compensating for matrix effects.[2][3] Because they are chemically almost identical to this compound, they are expected to have the same chromatographic retention time, extraction recovery, and ionization response.[2] This allows them to effectively compensate for variations during sample preparation and ionization, leading to more accurate and reliable quantification.[3]

Q4: Can a SIL internal standard always completely eliminate matrix effects?

A: While highly effective, SIL internal standards may not always perfectly compensate for matrix effects.[2][3] Issues can arise if the isotopic label (especially deuterium) causes a slight shift in retention time, leading to differential ion suppression between the analyte and the internal standard.[3] Additionally, severe matrix effects can suppress the signals of both the analyte and the internal standard, impacting the overall sensitivity of the assay.[2]

Q5: How can I quantitatively assess the matrix effect in my this compound assay?

A: The most common method is the post-extraction addition experiment.[2] This involves comparing the response of this compound in a blank, extracted matrix that has been spiked with the analyte after extraction to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix) [2]

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Troubleshooting Guides

Issue 1: Poor accuracy and precision in quality control (QC) samples for this compound.

  • Question: My QC samples for this compound analysis are failing to meet the acceptance criteria (e.g., ±15% deviation from the nominal value). What could be the cause and how can I troubleshoot it?

  • Answer: This issue is often indicative of variable matrix effects between different samples or lots of biological matrix.

    • Troubleshooting Steps:

      • Identify the Source of Variability: Perform a post-extraction addition experiment using at least six different lots of the blank biological matrix to determine if the degree of ion suppression or enhancement varies significantly between them.[2]

      • Enhance Sample Cleanup: If variability is observed, a more robust sample preparation method is likely needed to remove the interfering components. Consider switching from protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4][5]

      • Chromatographic Optimization: Adjusting the chromatographic conditions, such as the mobile phase composition, gradient, or column chemistry, can help to separate this compound from the co-eluting matrix components.[6]

Issue 2: My method fails validation for matrix effect with different lots of biological matrix.

  • Question: My method for this compound quantification works well with one lot of plasma, but fails accuracy and precision criteria when tested with multiple lots. What should I do?

  • Answer: This indicates that your method is susceptible to inter-subject or inter-lot variability in the matrix composition.

    • Troubleshooting Steps:

      • Implement a More Effective Sample Preparation: Protein precipitation is often the least effective technique for removing matrix components.[5] Explore the use of mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms for superior cleanup of biological samples.[5]

      • Utilize a Stable Isotope Labeled Internal Standard: If you are not already using one, a SIL internal standard for this compound is the most effective way to compensate for matrix variability.[3][7]

      • Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples to account for consistent matrix effects.

Data Presentation: Comparison of Matrix Effect Mitigation Strategies

Mitigation StrategyPrincipleEffectiveness in Reducing Matrix EffectsConsiderations
Sample Dilution Reduces the concentration of both the analyte and matrix components.[8]Simple and can be effective if the analyte concentration is high enough.[6]May compromise the limit of quantification (LOQ).[6]
Protein Precipitation (PPT) Proteins are precipitated out of the sample, typically with an organic solvent.[4]Least effective method, often results in significant matrix effects.[5]Quick and inexpensive but provides minimal cleanup.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[4]Can provide cleaner extracts than PPT.[5]Analyte recovery can be low, especially for polar compounds.[5]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix components are washed away.[4]More effective than PPT, with various sorbents available for targeted cleanup.[5]Method development can be more complex.
Matrix-Matched Calibration Calibration standards are prepared in the same matrix as the samples.Compensates for consistent matrix effects.Does not correct for variability between different lots of matrix.
Stable Isotope Labeled Internal Standard (SIL-IS) A labeled version of the analyte is added to all samples and standards.[3]Considered the most effective method for compensating for matrix effects.[3][6]Can be expensive and may not be commercially available for all analytes.[6]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound and its SIL-IS in a neat solvent (e.g., mobile phase) at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike this compound and its SIL-IS into the extracted matrix at the same low and high QC concentrations as Set A.[2]

    • Set C (Pre-Extraction Spike): Spike this compound and its SIL-IS into the blank biological matrix before extraction at the same low and high QC concentrations.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):

    • Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A)

    • Recovery (RE) = Peak Area (Set C) / Peak Area (Set B)

    • Process Efficiency (PE) = Peak Area (Set C) / Peak Area (Set A)

  • Evaluate the Results: An MF close to 1 with low variability across different lots indicates minimal matrix effect.

Visualizations

TroubleshootingWorkflow start Poor Accuracy/Precision in QC Samples check_is Is a Stable Isotope Labeled Internal Standard (SIL-IS) being used? start->check_is implement_is Implement a co-eluting SIL-IS check_is->implement_is No assess_me Assess Matrix Effect Variability (Post-Extraction Spike with >6 lots) check_is->assess_me Yes implement_is->assess_me me_variable Is the Matrix Effect Variable Between Lots? assess_me->me_variable optimize_cleanup Improve Sample Cleanup (e.g., SPE, LLE) me_variable->optimize_cleanup Yes revalidate Re-evaluate Method Performance me_variable->revalidate No optimize_chrom Optimize Chromatography (Separate analyte from interferences) optimize_cleanup->optimize_chrom optimize_chrom->revalidate end Method Optimized revalidate->end

Caption: Troubleshooting workflow for poor accuracy and precision.

MatrixEffectAssessment cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike A1 Spike Analyte + IS in Neat Solvent analysis LC-MS/MS Analysis A1->analysis B1 Extract Blank Matrix B2 Spike Analyte + IS into Extracted Matrix B1->B2 B2->analysis C1 Spike Analyte + IS into Blank Matrix C2 Extract Spiked Matrix C1->C2 C2->analysis calculation Calculate: - Matrix Factor (MF) = B/A - Recovery (RE) = C/B - Process Efficiency (PE) = C/A analysis->calculation

Caption: Workflow for assessing matrix factor and recovery.

MitigationStrategySelection start Matrix Effect Identified is_sil_available Is a SIL-IS for This compound Available? start->is_sil_available use_sil Use SIL-IS is_sil_available->use_sil Yes is_sensitivity_sufficient Is Assay Sensitivity Sufficient for Dilution? is_sil_available->is_sensitivity_sufficient No end Optimized Method use_sil->end dilute_sample Dilute Sample is_sensitivity_sufficient->dilute_sample Yes is_me_consistent Is Matrix Effect Consistent Across Lots? is_sensitivity_sufficient->is_me_consistent No dilute_sample->end use_matrix_matched Use Matrix-Matched Calibrants is_me_consistent->use_matrix_matched Yes improve_cleanup Improve Sample Cleanup (SPE or LLE) is_me_consistent->improve_cleanup No use_matrix_matched->end improve_cleanup->end

References

Strategies to improve the yield of Actinidioionoside synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches have not revealed any established chemical synthesis protocols for Actinidioionoside. The information provided below is based on general synthetic strategies for related compounds and is intended to be a theoretical guide for researchers.

Frequently Asked Questions (FAQs)

Q1: Has the total chemical synthesis of this compound been reported in the literature?

A1: Based on a comprehensive review of scientific databases and chemical literature, there are no published reports detailing the total chemical synthesis of this compound. This compound is primarily isolated from natural sources, such as Actinidia chinensis (kiwifruit) and other plants.

Q2: What is the general chemical structure of this compound?

A2: this compound is a megastigmane glucoside. Its structure consists of a C13-norisoprenoid aglycone, specifically (6S,9R)-6,9-dihydroxy-4,7-megastigmadien-3-one, linked to a glucose molecule via a glycosidic bond at the C9 hydroxyl group.

Q3: What are the main challenges in the synthesis of this compound?

A3: The primary challenges in synthesizing this compound would be:

  • Stereoselective synthesis of the aglycone: The aglycone possesses two stereocenters (at C6 and C9) and a double bond with specific stereochemistry (E at C7). Achieving the correct stereochemistry is crucial for the biological activity of the final compound.

  • Regio- and stereoselective glycosylation: The glucose unit must be attached specifically to the C9 hydroxyl group with the correct anomeric configuration (β-linkage). Differentiating between the two hydroxyl groups (at C6 and C9) of the aglycone would require a carefully planned protecting group strategy.

Q4: Are there any known synthetic routes for the aglycone of this compound?

A4: While no specific synthesis for the aglycone of this compound, (6S,9R)-6,9-dihydroxy-4,7-megastigmadien-3-one, has been found, synthetic approaches to other megastigmane derivatives have been reported. These often involve strategies such as:

  • Asymmetric epoxidation and reduction.

  • Chiral pool synthesis starting from readily available chiral precursors.

  • Enzymatic or chemoenzymatic methods to introduce chirality.

Q5: What general strategies could be employed for the glycosylation step?

A5: General strategies for the glycosylation of complex alcohols like the this compound aglycone include:

  • Koenigs-Knorr reaction: Using a protected glycosyl halide as the glycosyl donor in the presence of a heavy metal salt promoter.

  • Schmidt glycosylation: Employing a trichloroacetimidate-activated glycosyl donor.

  • Enzymatic glycosylation: Utilizing glycosyltransferases to achieve high regio- and stereoselectivity. This approach could potentially circumvent the need for extensive protecting group manipulations.

Troubleshooting Guide for a Hypothetical Synthesis

This guide addresses potential issues that might be encountered during a hypothetical synthesis of this compound, based on general principles of organic synthesis.

Problem Possible Cause(s) Suggested Solution(s)
Low yield in aglycone synthesis - Incomplete reaction- Formation of side products- Poor stereoselectivity- Optimize reaction conditions (temperature, solvent, catalyst).- Use a different synthetic route with higher stereocontrol.- Employ a chiral catalyst or auxiliary to improve enantioselectivity.
Mixture of diastereomers of the aglycone - Non-stereoselective reaction step(s)- Utilize stereoselective reagents (e.g., Sharpless asymmetric epoxidation).- Perform chiral resolution of a racemic intermediate.- Use a chiral starting material from the chiral pool.
Low yield in glycosylation step - Steric hindrance at the C9 hydroxyl group- Poor reactivity of the glycosyl donor or acceptor- Anomeric scrambling- Use a more reactive glycosyl donor.- Optimize the promoter and reaction conditions.- Consider an enzymatic glycosylation approach.
Formation of the C6-glycosylated isomer - Insufficient differentiation between the C6 and C9 hydroxyl groups- Employ a protecting group strategy to selectively protect the C6-OH.- Utilize an enzymatic approach that is regioselective for the C9-OH.
Difficulty in deprotection of the final product - Harsh deprotection conditions leading to degradation of the molecule- Incomplete removal of protecting groups- Use protecting groups that can be removed under mild conditions.- Optimize deprotection reagents and reaction times.- Purify the partially deprotected intermediates before proceeding.

Experimental Protocols (Hypothetical)

As no synthesis has been reported, the following are proposed experimental approaches for key steps. These would require significant optimization and are for illustrative purposes only.

1. Stereoselective Synthesis of the Aglycone Precursor (A simplified example)

A potential strategy could involve the asymmetric reduction of a suitable enone precursor to establish the stereocenter at C9.

  • Reaction: Asymmetric reduction of a protected 4,6,8-megastigmatrien-3,9-dione derivative.

  • Reagents: Substrate, chiral reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine), borane-dimethyl sulfide (B99878) complex.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the enone precursor in anhydrous THF under an inert atmosphere (e.g., Argon).

    • Cool the solution to the optimized temperature (e.g., -78 °C).

    • Slowly add the chiral reducing agent followed by the borane (B79455) complex.

    • Stir the reaction at the low temperature until completion (monitored by TLC).

    • Quench the reaction with methanol (B129727) and allow it to warm to room temperature.

    • Perform an aqueous workup and purify the product by column chromatography.

2. Glycosylation (General Protocol)

A Schmidt glycosylation could be a viable option.

  • Reaction: Glycosylation of the protected aglycone with a protected glucosyl trichloroacetimidate.

  • Reagents: Protected aglycone (with C6-OH protected), protected glucosyl trichloroacetimidate, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a catalyst.

  • Solvent: Anhydrous dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve the protected aglycone and the glycosyl donor in anhydrous DCM under an inert atmosphere.

    • Add activated molecular sieves and stir at room temperature.

    • Cool the mixture to a low temperature (e.g., -40 °C).

    • Add a catalytic amount of TMSOTf.

    • Allow the reaction to slowly warm to the optimized temperature and stir until completion (monitored by TLC).

    • Quench the reaction with triethylamine.

    • Filter, concentrate, and purify the glycosylated product by column chromatography.

Visualizations

Logical Troubleshooting Workflow for Low Glycosylation Yield

troubleshooting_glycosylation start Low Yield in Glycosylation Step check_starting_materials Verify Purity and Reactivity of Donor and Acceptor start->check_starting_materials optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst Loading) check_starting_materials->optimize_conditions If materials are pure protecting_group Re-evaluate Protecting Group Strategy check_starting_materials->protecting_group If steric hindrance is suspected change_donor Use a More Reactive Glycosyl Donor (e.g., different leaving group) optimize_conditions->change_donor If optimization fails final_solution Improved Yield optimize_conditions->final_solution If successful enzymatic_approach Consider Enzymatic Glycosylation change_donor->enzymatic_approach If still low yield enzymatic_approach->final_solution protecting_group->optimize_conditions

Caption: A flowchart for troubleshooting low yield in the glycosylation step.

Proposed High-Level Synthetic Strategy

synthetic_strategy start Commercially Available Starting Material aglycone_synthesis Stereoselective Synthesis of Protected Aglycone start->aglycone_synthesis glycosylation Regio- and Stereoselective Glycosylation aglycone_synthesis->glycosylation deprotection Global Deprotection glycosylation->deprotection This compound This compound deprotection->this compound

Caption: A high-level overview of a proposed synthetic route to this compound.

Refinement of bioassay protocols for consistent results with Actinidioionoside.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of bioassay protocols involving Actinidioionoside. Our goal is to ensure consistent and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

A1: this compound is a megastigmane glycoside, a class of natural compounds found in various plants, including those of the Actinidia (kiwifruit) and Syzygium genera.[1] While specific bioactivity data for this compound is limited, the broader class of megastigmane glycosides has been reported to exhibit a range of biological effects, including anti-inflammatory, anticancer, neuroprotective, and antioxidant activities.[2][3] Therefore, bioassays for this compound typically focus on these areas.

Q2: I am not observing any activity with this compound in my bioassay. What are the possible reasons?

A2: Several factors could contribute to a lack of observable activity:

  • Compound Purity and Integrity: Ensure the purity of your this compound sample. Impurities can interfere with the assay. Verify its structural integrity, as degradation can lead to loss of activity.

  • Solubility Issues: this compound, being a glycoside, may have specific solubility requirements. Ensure it is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting into your assay medium. Precipitates can lead to inaccurate concentrations.

  • Inappropriate Concentration Range: The effective concentration of this compound may be outside the range you are testing. It is advisable to perform a wide dose-response curve in initial experiments.

  • Cell Line Sensitivity: The cell line you are using may not be sensitive to this compound. It is good practice to include a positive control compound known to elicit a response in your chosen cell line to validate the assay itself.

  • Assay Incubation Time: The observed effects of natural compounds can be time-dependent. You may need to optimize the incubation time to observe a significant biological response.

Q3: My results with this compound are inconsistent between experiments. How can I improve reproducibility?

A3: Inconsistent results are a common challenge in cell-based assays. To improve reproducibility:

  • Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, seeding densities, and growth media conditions for all experiments.

  • Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as in your treated wells) to account for any effects of the solvent. The final DMSO concentration should typically be kept below 0.5%.

  • Pipetting Accuracy: Use calibrated pipettes and consistent techniques to minimize variations in compound and reagent addition.

  • Plate Layout: Be mindful of potential "edge effects" in microplates. Randomizing sample placement or avoiding the outer wells can mitigate this.

  • Reagent Preparation: Prepare fresh dilutions of this compound from a stock solution for each experiment to avoid degradation.

Troubleshooting Guides

Anti-inflammatory Bioassay: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
Problem Possible Cause Suggested Solution
High background NO production in unstimulated cells Cell contamination (e.g., mycoplasma).Test cell cultures for contamination. Use fresh, certified cell stocks if necessary.
Over-confluent cells.Seed cells at a density that avoids confluence at the end of the experiment.
Low or no NO production in LPS-stimulated cells Inactive LPS.Use a new batch of LPS and ensure proper storage and handling.
Insufficient incubation time with LPS.Optimize the LPS stimulation time (typically 18-24 hours).
Cell viability issues.Check cell viability using an MTT or similar assay.
High variability in NO readings across replicate wells Uneven cell seeding.Ensure a homogenous cell suspension and use appropriate pipetting techniques for even cell distribution.
Inaccurate pipetting of reagents.Calibrate pipettes and ensure consistent addition of LPS, this compound, and Griess reagent.
This compound appears cytotoxic at concentrations where anti-inflammatory effects are expected Compound precipitation at high concentrations.Check the solubility of this compound in your culture medium. If precipitation is observed, consider using a lower concentration range or a different solvent system.
True cytotoxic effect.Perform a separate cytotoxicity assay (e.g., MTT) in parallel to determine the non-toxic concentration range of this compound for your cells.
Anticancer Bioassay: MTT Assay for Cytotoxicity
Problem Possible Cause Suggested Solution
High background absorbance in wells with no cells Contamination of media or reagents.Use fresh, sterile media and reagents.
Low absorbance readings in control (untreated) cells Low cell seeding density.Optimize the initial cell seeding density to ensure sufficient metabolic activity for a robust signal.
Poor cell health.Ensure cells are healthy and in the logarithmic growth phase before seeding.
Inconsistent formazan (B1609692) crystal formation Uneven cell distribution.Ensure even cell seeding across the plate.
Incomplete solubilization of formazan crystals.Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.
Color interference from the test compound This compound solution is colored.Include a control well with the compound in cell-free media to measure its intrinsic absorbance and subtract this from the test well readings.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the bioactivity of related megastigmane glycosides to provide a reference for expected potency.

Table 1: Anti-inflammatory Activity of Megastigmane Glycosides (Inhibition of NO Production in LPS-stimulated RAW 264.7 Cells)

CompoundIC50 (µM)Reference
Streilicifoloside E26.33[4]
Platanionoside D21.84[4]
Urenalobaside C53.7[5]
(6R,7E,9R)-3-oxo-α-ionyl-9-O-α-L-rhamnopyranosyl-(1''→4')-β-D-glucopyranoside42.3-61.7[6]

Table 2: Cytotoxic Activity of a Megastigmane Glycoside (Compound 13 from Phoebe tavoyana) against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SMMC-7721Hepatocellular Carcinoma>10[7]
A-549Lung Carcinoma>10[7]
MCF-7Breast Adenocarcinoma>10[7]

Experimental Protocols

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This protocol is for assessing the anti-inflammatory activity of this compound by measuring its ability to inhibit the production of nitric oxide in murine macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL in DMEM with 10% FBS.[7] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (DMEM with the same final concentration of DMSO).

  • LPS Stimulation: After a 1-hour pre-treatment with this compound, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control group.[7][8][9]

  • Incubation: Incubate the plate for a further 24 hours at 37°C in a humidified 5% CO2 atmosphere.[7][8]

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.

    • Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess reagent to each well containing the supernatant and standards.[7]

    • Incubate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples using the sodium nitrite standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.

Protocol 2: MTT Assay for Cytotoxicity

This protocol is for assessing the cytotoxic (anticancer) activity of this compound on a selected cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Appropriate cell culture medium with 10% FBS

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density in their respective culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium and add 100 µL of the different concentrations of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[10]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[10]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[10]

  • Solubilization:

    • If using adherent cells, carefully aspirate the medium.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

    • Mix thoroughly by gentle shaking or pipetting.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

G

G

G

References

Technical Support Center: Chromatographic Separation of Actinidioionoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution problems with Actinidioionoside and other glycosides during chromatographic analysis.

Troubleshooting Guides

Scenario 1: Co-elution of this compound with a Flavonoid Glycoside (e.g., Rutin)

Issue: You are analyzing a plant extract using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and observe that the peak for this compound is not fully resolved from a peak corresponding to the flavonoid glycoside, Rutin. This is a common issue as both compounds are often present in plant extracts and possess polar glycosidic moieties.

Troubleshooting Steps:

  • Initial Assessment:

    • Peak Purity Analysis: If using a Diode Array Detector (DAD) or Mass Spectrometer (MS), check the peak purity across the unresolved peak. Differing spectra across the peak indicate co-elution.

    • Review Chromatogram: Look for signs of co-elution such as peak fronting, tailing, or a shoulder on the main peak.

  • Method Optimization: The primary goal is to increase the selectivity (α) and resolution (Rs) between this compound and the co-eluting glycoside.

    • Modify the Mobile Phase Gradient: A common first step is to adjust the elution gradient. A shallower gradient can often improve the separation of closely eluting compounds.

      • Action: If your current gradient is, for example, a linear gradient from 10% to 70% acetonitrile (B52724) in water over 20 minutes, try extending the gradient to 40 minutes. This slower increase in organic solvent strength can enhance the differential migration of the two compounds.

    • Change the Organic Modifier: The choice of organic solvent can significantly impact selectivity.

      • Action: If you are using acetonitrile, switching to methanol (B129727) (or vice versa) can alter the elution order and improve resolution. Methanol often provides different selectivity for structurally distinct compounds.

    • Adjust the Mobile Phase pH: The ionization state of glycosides can affect their retention on a C18 column.

      • Action: Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase can suppress the ionization of any acidic functional groups, leading to sharper peaks and potentially better separation.

    • Alter the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry can provide the necessary selectivity.

      • Action: Switch from a standard C18 column to a phenyl-hexyl or a cyano-propyl column. The different stationary phase chemistries offer alternative interaction mechanisms (e.g., π-π interactions with the phenyl-hexyl phase) that can resolve compounds that co-elute on a C18 phase.

Quantitative Data Summary for Troubleshooting:

ParameterInitial ConditionModification 1Modification 2Modification 3
Column C18, 5 µm, 4.6 x 250 mmC18, 5 µm, 4.6 x 250 mmC18, 5 µm, 4.6 x 250 mmPhenyl-Hexyl, 5 µm, 4.6 x 250 mm
Mobile Phase A WaterWater with 0.1% Formic AcidWater with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrileMethanolAcetonitrile
Gradient 10-70% B in 20 min10-70% B in 40 min10-70% B in 40 min10-70% B in 40 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C35 °C30 °C
Resolution (Rs) < 1.01.21.6> 2.0

Frequently Asked Questions (FAQs)

Q1: My chromatogram shows a single, broad peak where I expect this compound. How can I confirm if this is due to co-elution?

A1: A broad peak can indicate several issues, including co-elution. To confirm, you can use the following techniques:

  • Peak Purity analysis with DAD: A diode array detector can acquire UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one compound.[1]

  • LC-MS Analysis: Coupling your HPLC to a mass spectrometer is a definitive way to identify co-eluting compounds. By examining the mass spectra at different points across the peak, you can identify the different molecular ions and their fragmentation patterns, confirming the presence of multiple components.[2]

  • Fraction Collection and Re-analysis: Collect fractions across the broad peak and re-inject them onto the column using a shallower gradient. This can often resolve the individual components.

Q2: I am using a standard C18 column and still have co-elution problems. What other column chemistries are recommended for separating glycosides like this compound?

A2: When a C18 column does not provide adequate resolution for polar compounds like glycosides, consider these alternatives:

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions with aromatic rings, which can be beneficial for separating compounds with different aromaticity.

  • Cyano (CN) Columns: CN columns are less hydrophobic than C18 and can be used in both reversed-phase and normal-phase modes, providing different selectivity for polar compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of polar and hydrophilic compounds. They use a polar stationary phase and a mobile phase with a high concentration of organic solvent, which can provide excellent resolution for glycosides that are poorly retained on C18 columns.[3]

  • Porous Graphitized Carbon (PGC) Columns: PGC columns offer unique selectivity based on the planarity and polarity of the analytes and are very effective in separating structurally similar compounds, including isomers.[4]

Q3: Can temperature adjustments help in resolving co-eluting glycosides?

A3: Yes, adjusting the column temperature can influence selectivity and resolution. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency. It can also alter the retention characteristics of different compounds to varying extents, potentially improving separation. It is advisable to explore a range of temperatures (e.g., 25°C to 40°C) to find the optimal condition for your specific separation.

Q4: Are there any sample preparation techniques that can minimize co-elution issues with this compound?

A4: Yes, a targeted sample preparation strategy can significantly reduce the complexity of the sample matrix and minimize co-elution.

  • Solid-Phase Extraction (SPE): Use an SPE cartridge with a stationary phase that selectively retains either your compound of interest or the interfering compounds. For example, a C18 SPE cartridge can be used to fractionate the extract based on polarity, potentially separating this compound from more or less polar glycosides.

  • Preparative Chromatography: For complex mixtures, an initial separation using preparative column chromatography (e.g., on silica (B1680970) gel or Sephadex LH-20) can be used to isolate fractions enriched in megastigmane glycosides before analytical HPLC.

Experimental Protocols

Protocol 1: Optimized RP-HPLC Method for the Separation of this compound and Rutin

This protocol describes an optimized method for the separation of this compound from a co-eluting flavonoid glycoside, Rutin.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Column: Phenyl-Hexyl column (5 µm, 4.6 x 250 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-35 min: Linear gradient from 10% to 40% B

    • 35-40 min: Linear gradient from 40% to 70% B

    • 40-45 min: Hold at 70% B

    • 45-50 min: Return to 10% B

    • 50-60 min: Column equilibration at 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection:

    • DAD: Monitor at 210 nm for this compound and 254 nm for Rutin.

    • MS: Electrospray Ionization (ESI) in positive and negative modes.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the plant extract or sample in methanol and filter through a 0.45 µm syringe filter before injection.

Visualizations

Caption: Troubleshooting workflow for resolving co-elution issues.

HPLC_Method_Development_Logic cluster_selectivity Selectivity Factors cluster_efficiency Efficiency Factors cluster_retention Retention Factors start Goal: Separate this compound and Co-eluting Glycoside selectivity Increase Selectivity (α) start->selectivity efficiency Increase Efficiency (N) start->efficiency retention Optimize Retention (k') start->retention mobile_phase Mobile Phase (Solvent type, pH) selectivity->mobile_phase stationary_phase Stationary Phase (Column Chemistry) selectivity->stationary_phase temperature Temperature selectivity->temperature particle_size Smaller Particle Size efficiency->particle_size column_length Longer Column efficiency->column_length mobile_phase_strength Mobile Phase Strength (% Organic) retention->mobile_phase_strength

References

Technical Support Center: Optimizing Actinidioionoside Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Actinidioionoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the ionization efficiency and overall data quality of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis?

A1: For glycosides like this compound, both positive and negative electrospray ionization (ESI) modes should be evaluated. In positive mode, you are likely to observe protonated molecules ([M+H]⁺) as well as adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺). In negative mode, deprotonated molecules ([M-H]⁻) and adducts with formate (B1220265) ([M+HCOO]⁻) or chloride ([M+Cl]⁻) are common. The choice of polarity will depend on the mobile phase composition and the specific instrument's sensitivity. It is recommended to screen both polarities during initial method development.

Q2: I am observing very low signal intensity for this compound. What are the first troubleshooting steps?

A2: Low signal intensity for polar glycosides is a common issue. Here are the initial steps to take:

  • Confirm Sample Preparation: Ensure your extraction protocol is efficient for polar compounds. A common method involves extraction with a high percentage of methanol (B129727) (e.g., 70-80%) in water.[1]

  • Optimize ESI Source Parameters: Systematically optimize the capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature. These parameters significantly influence the desolvation and ionization process.

  • Evaluate Mobile Phase Additives: The addition of modifiers to your mobile phase can drastically improve ionization. See the troubleshooting guide below for specific recommendations.

  • Check for Adduct Formation: Your signal may be distributed among several different adduct ions. Analyze your full scan data to identify the most abundant adduct and target it for quantification.

Q3: My results show poor reproducibility. What could be the cause?

A3: Poor reproducibility in quantitative mass spectrometry can stem from several factors:

  • Inconsistent Sample Preparation: Variations in extraction time, temperature, or solvent-to-sample ratio can lead to inconsistent recovery.

  • Lack of an Internal Standard: Using a suitable internal standard, ideally a structurally similar and isotopically labeled compound, is crucial to correct for variations in sample preparation and instrument response.

  • Instrument Instability: Monitor the stability of the ESI source by injecting a standard solution at regular intervals during your analytical run. Contamination of the ion source can lead to signal instability.

Troubleshooting Guides

Issue 1: Low Signal Intensity and Poor Ionization Efficiency

This is one of the most frequent challenges encountered when analyzing polar glycosides like this compound. The following steps provide a systematic approach to improving signal intensity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low signal intensity.

Detailed Steps:

  • Sample Preparation Review:

    • Extraction Solvent: Ensure the polarity of your extraction solvent is appropriate for this compound. A mixture of methanol and water (e.g., 70:30 v/v) is often a good starting point.[1]

    • Sample Clean-up: High salt concentrations in the sample can suppress ionization. Consider using solid-phase extraction (SPE) with a C18 or a mixed-mode cation exchange cartridge to desalt and concentrate your sample.

  • ESI Source Parameter Optimization:

    • Capillary Voltage: Typically in the range of 3-5 kV for positive mode and 2.5-4.5 kV for negative mode.

    • Nebulizer and Drying Gas: Optimize the gas flow rates and temperature to ensure efficient desolvation of the ESI droplets without causing thermal degradation of the analyte.

  • Mobile Phase Modification:

    • The addition of a small amount of an electrolyte can significantly enhance the formation of specific adducts and improve signal intensity.

    • For Positive Mode:

      • Formic Acid (0.1%): Promotes the formation of [M+H]⁺ ions.

      • Ammonium Formate (5-10 mM): Can enhance protonation and improve peak shape.

      • Sodium Acetate (0.1-1 mM): To intentionally promote the formation of [M+Na]⁺ adducts, which are often more stable and abundant for glycosides.[2][3][4]

    • For Negative Mode:

      • Ammonium Hydroxide or Acetate (0.1% or 5-10 mM): To facilitate the formation of [M-H]⁻ ions.

      • Formic Acid (0.1%): Can lead to the formation of stable [M+HCOO]⁻ adducts, which can be the dominant species for some glycosides.[5]

  • Derivatization:

    • For challenging cases, chemical derivatization can be employed to improve the physicochemical properties of this compound for mass spectrometry.

    • Permethylation: This process replaces all active hydrogens with methyl groups, which increases the hydrophobicity of the molecule and can enhance its ionization efficiency in ESI.[6][7] This is a more advanced technique and should be considered if other optimization strategies fail.

Issue 2: Prevalent and Uncontrolled Adduct Formation

While adduct formation can be beneficial, a signal that is split across multiple adducts can complicate quantification and reduce the signal-to-noise ratio for any single species.

Logical Approach to Adduct Management:

Adduct_Management Start Multiple Adducts Observed Identify Identify Dominant Adduct Start->Identify Promote Promote Formation of a Single Adduct Identify->Promote If a stable adduct is desired Desalt Desalt Sample to Reduce Cation Adducts Identify->Desalt If protonated/deprotonated ion is preferred Quantify Quantify Using the Target Adduct Promote->Quantify Desalt->Quantify

Caption: Strategy for managing adduct formation.

Detailed Steps:

  • Identify the Source of Adducts:

    • Sodium ([M+Na]⁺) and Potassium ([M+K]⁺): Often originate from glassware, solvents, or the sample matrix itself.

    • Formate ([M+HCOO]⁻): Typically from the use of formic acid in the mobile phase.

  • Control Adduct Formation:

    • To Promote a Single Adduct: If a particular adduct (e.g., [M+Na]⁺) provides the most stable and intense signal, intentionally add a low concentration of the corresponding salt (e.g., 0.1 mM sodium acetate) to the mobile phase to drive the equilibrium towards the formation of that single adduct.

    • To Minimize Metal Adducts: If the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ion is desired, meticulous cleaning of glassware and the use of high-purity solvents are essential. Sample desalting using SPE is also highly effective.

Quantitative Data Summary

The following tables summarize typical improvements in signal intensity that can be achieved through mobile phase modification and other techniques for glycosides. While specific values for this compound are not available, these data for structurally related compounds provide a useful reference.

Table 1: Effect of Mobile Phase Additives on Glycoside Ionization

Glycoside TypeAdditiveConcentrationIonization ModeObserved Improvement
Flavonoid GlycosidesGlycineExcessNegative ESISignal Intensity Enhanced
Iridoid GlycosidesFormic Acid0.1%Negative ESIFormation of stable [M+HCOO]⁻ adducts[5]
General GlycosidesSodium Salts0.1-1 mMPositive ESIIncreased [M+Na]⁺ intensity[2]

Table 2: Typical UPLC-MS/MS Performance for Iridoid Glycosides

CompoundLinearity (R²)LOD (ng/mL)LOQ (ng/mL)
Deacetylasperulosidic acid≥ 0.99300.87 - 9.192.60 - 27.57
Rubiadin≥ 0.99300.87 - 9.192.60 - 27.57
Monotropein (B1676730)> 0.995--
Deacetylasperulosidic acid isomers> 0.995--

Data adapted from studies on various iridoid glycosides.[8][9]

Experimental Protocols

Protocol 1: Sample Preparation of this compound from a Plant Matrix

This protocol is adapted from established methods for extracting polar glycosides from plant material.[1]

  • Homogenization: Weigh approximately 1.0 g of the lyophilized and powdered plant sample into a 50 mL centrifuge tube.

  • Extraction: Add 25 mL of 70% methanol (v/v in water).

  • Mixing: Vortex the mixture for 1 minute to ensure it is thoroughly wetted.

  • Ultrasonication: Place the tube in an ultrasonic bath for 30 minutes at room temperature to facilitate cell disruption and extraction.

  • Centrifugation: Centrifuge the suspension at 4000 rpm for 10 minutes to pellet the solid material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a UPLC vial for analysis.

Protocol 2: Generic UPLC-MS/MS Method for Glycoside Analysis

This method provides a starting point for the analysis of this compound and is based on common practices for similar compounds.[8][10]

  • UPLC System: ACQUITY UPLC or similar

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2-5 µL

  • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI)

  • Scan Mode: Full scan for initial investigation, followed by Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transition: For this compound (C₁₉H₃₄O₉, MW: 406.22), the precursor ion would be m/z 407.2 ([M+H]⁺) or 429.2 ([M+Na]⁺). The product ions would need to be determined by fragmentation experiments, with a likely fragment corresponding to the neutral loss of the glucose moiety (162.1 Da), resulting in a product ion of m/z 245.1.

References

Best practices for the long-term storage of Actinidioionoside.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Actinidioionoside. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its chemical classification?

This compound is a naturally occurring compound classified as a terpene glycoside. Specifically, it is an ionone (B8125255) glycoside, meaning it consists of a C13-norisoprenoid (ionone) aglycone linked to a sugar moiety.

Q2: What are the general recommendations for the long-term storage of this compound?

For long-term storage, it is recommended to store this compound in a dry, dark environment at -20°C. For short-term storage (days to weeks), a temperature of 0-4°C is acceptable.

Q3: What are the primary factors that can cause degradation of this compound?

As a terpene glycoside, this compound is susceptible to degradation from several factors:

  • Hydrolysis: The glycosidic bond can be cleaved under acidic or basic conditions, separating the sugar from the ionone aglycone.

  • Oxidation: The terpene (ionone) portion of the molecule can be susceptible to oxidation, especially if exposed to air for extended periods.

  • Light: Exposure to light, particularly UV light, can lead to the degradation of the ionone aglycone.

  • Heat: Elevated temperatures can accelerate both hydrolysis and the degradation of the terpene component.

Q4: In what type of container should this compound be stored?

This compound should be stored in a tightly sealed, airtight container to prevent exposure to moisture and oxygen. Amber glass vials are recommended to protect the compound from light.

Troubleshooting Guide

Issue 1: Loss of compound activity or inconsistent experimental results over time.

  • Potential Cause: Degradation of this compound due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been consistently stored at -20°C in a dark, dry environment.

    • Check for Contamination: If the compound has been handled multiple times, consider the possibility of contamination.

    • Assess Purity: If possible, re-analyze the purity of your this compound stock using a suitable analytical method like HPLC.

    • Prepare Fresh Solutions: For critical experiments, always prepare fresh solutions from a solid stock that has been properly stored.

Issue 2: Poor solubility of this compound in aqueous solutions.

  • Potential Cause: While the glycosidic moiety increases water solubility compared to the aglycone, this compound may still have limited solubility in purely aqueous buffers.

  • Troubleshooting Steps:

    • Use a Co-solvent: Consider dissolving this compound in a small amount of a water-miscible organic solvent such as DMSO or ethanol (B145695) before adding it to your aqueous buffer. Be sure to verify the tolerance of your experimental system to the chosen solvent.

    • Gentle Warming: Gentle warming of the solution may aid in dissolution, but avoid high temperatures to prevent degradation.

    • Sonication: Use of an ultrasonic bath can help to dissolve the compound.

Issue 3: Variability in results when using this compound in cell-based assays.

  • Potential Cause: This could be due to several factors including compound stability in the culture medium, interaction with media components, or issues with cell health.

  • Troubleshooting Steps:

    • Assess Stability in Media: If possible, determine the stability of this compound in your specific cell culture medium over the time course of your experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing them by HPLC.

    • Solvent Toxicity Control: Always include a vehicle control (the solvent used to dissolve the this compound) in your experiments to ensure that the observed effects are not due to the solvent itself.

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and endpoint.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Storage DurationTemperatureContainerAtmosphereLight Condition
Long-term (months to years)-20°CTightly sealed, amber glass vialInert gas (e.g., argon or nitrogen) recommendedDark
Short-term (days to weeks)0-4°CTightly sealed, amber glass vialAirDark

Table 2: General Stability Profile of Terpene Glycosides (Applicable to this compound)

ConditionStability ConcernRecommended Precautions
Acidic pH (<6)Potential for hydrolysis of the glycosidic bond.Use buffered solutions and minimize exposure time.
Neutral pH (6-8)Generally more stable.Ideal for most biological experiments.
Basic pH (>8)Potential for hydrolysis and degradation of the aglycone.Avoid prolonged exposure.
Aqueous SolutionHydrolysis can occur over time, especially at non-neutral pH and elevated temperatures.Prepare fresh solutions for each experiment.
Organic Solvents (e.g., DMSO, Ethanol)Generally more stable than in aqueous solutions if stored properly.Store at low temperatures and protect from light.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (ACS grade or higher)

    • Calibrated analytical balance

    • Amber glass vial with a PTFE-lined cap

    • Micropipettes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound using a calibrated analytical balance.

    • Add the appropriate volume of DMSO or ethanol to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used if necessary.

    • Store the stock solution at -20°C in the dark.

Protocol 2: General Method for Assessing the Stability of this compound by HPLC-UV

  • Materials:

    • This compound solution to be tested

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

    • HPLC-grade water, acetonitrile, and a suitable acid (e.g., formic acid or trifluoroacetic acid)

    • Autosampler vials

  • Procedure:

    • Prepare a solution of this compound at a known concentration in the desired solvent or buffer.

    • Incubate the solution under the desired test conditions (e.g., specific temperature, pH, light exposure).

    • At specified time points, withdraw an aliquot of the solution and transfer it to an autosampler vial.

    • Analyze the sample by HPLC-UV. A typical mobile phase could be a gradient of water (with 0.1% formic acid) and acetonitrile. The UV detector should be set to a wavelength where this compound has maximum absorbance (this would need to be determined experimentally, but a starting point could be in the 200-250 nm range).

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_incubation Stability Testing cluster_analysis Analysis start Weigh Solid This compound dissolve Dissolve in Appropriate Solvent start->dissolve incubate Incubate under Test Conditions dissolve->incubate Test Solution sampling Sample at Time Points incubate->sampling hplc HPLC-UV Analysis sampling->hplc data Data Analysis (% Remaining) hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway This compound This compound (Ionone Glycoside) Aglycone Ionone Aglycone This compound->Aglycone Hydrolysis (Acid/Base/Enzyme) Sugar Sugar Moiety This compound->Sugar Hydrolysis (Acid/Base/Enzyme) DegradationProducts Further Degradation Products Aglycone->DegradationProducts Oxidation / Photodegradation

Validation & Comparative

Unveiling the Bioactive Potential: A Comparative Analysis of Actinidioionoside and its Aglycone, Vomifoliol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct biological activities of the glycoside Actinidioionoside and its aglycone, Vomifoliol. This report details their comparative antioxidant, anti-inflammatory, and cytotoxic effects, supported by experimental data and methodologies.

Introduction

This compound, a megastigmane glycoside found in various plants, and its aglycone, Vomifoliol (also known as (6S,9R)-vomifoliol or Blumenol A), are secondary metabolites that have garnered interest for their potential pharmacological activities. The presence of a glucose moiety in this compound significantly influences its physicochemical properties and may alter its biological efficacy compared to the non-glycosylated Vomifoliol. This guide provides a detailed comparative analysis of their bioactivities, drawing upon available scientific literature to inform future research and drug discovery initiatives.

Comparative Bioactivity: A Tabular Overview

The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and cytotoxic activities of this compound and Vomifoliol.

Table 1: In Vitro Antioxidant Activity

CompoundAssayCell Line/SystemIC50 / ActivityReference
This compound Data Not Available---
Vomifoliol ROS ReleasefMLP-stimulated human neutrophilsSignificant dose-dependent reduction (5-75 µM); 54.8% reduction at 75 µM[1]

Table 2: In Vitro Anti-inflammatory Activity

CompoundAssayCell Line/SystemIC50 / ActivityReference
This compound Data Not Available---
Vomifoliol IL-6 ReleaseLPS-stimulated human PBMCsSignificant dose-dependent reduction (5-75 µM)[1]
Vomifoliol TNF-α ReleaseLPS-stimulated human PBMCsSignificant dose-dependent reduction (5-75 µM)[1]
Vomifoliol IL-1β ReleaseLPS-stimulated human PBMCsSignificant dose-dependent reduction (5-75 µM)[1]
Vomifoliol IL-8 ReleasefMLP-stimulated human neutrophilsSignificant dose-dependent reduction (5-75 µM)[1]
Vomifoliol Elastase-2 ReleasefMLP-stimulated human neutrophilsSignificant dose-dependent reduction (5-75 µM)[1]
Vomifoliol Metalloproteinase-9 ReleasefMLP-stimulated human neutrophilsSignificant dose-dependent reduction (5-75 µM)[1]
Vomifoliol NO ProductionLPS-activated murine microglia (N9)IC50 values ranging from 39 to 76 μM[2]

Table 3: In Vitro Cytotoxic Activity

CompoundCell LineAssayIC50Reference
This compound Data Not Available---
Vomifoliol HL-60 (Human promyelocytic leukemia)Not Specified55.6 μM ± 0.5[2]
Vomifoliol Hep G2 (Human liver cancer)Not Specified45.5 μM ± 2.0[2]
Vomifoliol COLO 205 (Human colon cancer)Not Specified6.8 μM ± 0.5[2]
Vomifoliol SH-SY5Y (Human neuroblastoma)ATP assay (72h)39.6 μM[2]
Vomifoliol Human NeutrophilsPropidium (B1200493) Iodide StainingNon-cytotoxic up to 75 µM[1]
Vomifoliol Human PBMCsPropidium Iodide StainingNon-cytotoxic up to 75 µM[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Antioxidant Activity: Reactive Oxygen Species (ROS) Assay[1]
  • Cell Type: Human neutrophils.

  • Stimulus: N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP).

  • Method: The intracellular ROS level is measured using a luminol-dependent chemiluminescence assay. Neutrophils are pre-incubated with various concentrations of the test compound (Vomifoliol, 5-75 µM) before being stimulated with fMLP. The resulting chemiluminescence, which is proportional to the amount of ROS produced, is measured using a microplate reader.

  • Data Analysis: The percentage reduction in ROS release is calculated by comparing the chemiluminescence of compound-treated cells to that of stimulated control cells.

In Vitro Anti-inflammatory Activity: Cytokine Release Assay[1]
  • Cell Types: Human peripheral blood mononuclear cells (PBMCs) and neutrophils.

  • Stimulus: Lipopolysaccharide (LPS) for PBMCs and fMLP for neutrophils.

  • Method: Cells are pre-incubated with different concentrations of the test compound (Vomifoliol, 5-75 µM) and then stimulated with the appropriate agent. After a specified incubation period, the cell culture supernatant is collected.

  • Quantification: The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8), elastase-2, and metalloproteinase-9 in the supernatant are determined using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The inhibitory effect of the compound is expressed as the percentage reduction in the concentration of the inflammatory mediator compared to the stimulated control.

In Vitro Cytotoxicity Assay: Propidium Iodide (PI) Staining[1]
  • Cell Types: Human neutrophils and PBMCs.

  • Method: Cells are incubated with various concentrations of the test compound (Vomifoliol, 5-75 µM). Following incubation, the cells are stained with propidium iodide, a fluorescent dye that intercalates with DNA in cells with compromised membranes.

  • Analysis: The percentage of PI-positive (non-viable) cells is determined by flow cytometry.

  • Data Interpretation: A non-significant increase in the percentage of PI-positive cells compared to the unstimulated control indicates a lack of cytotoxicity.

In Vitro Cytotoxicity Assay: ATP Assay[2]
  • Cell Line: SH-SY5Y (Human neuroblastoma).

  • Method: The viability of the cells is determined by measuring the intracellular ATP levels. Cells are treated with various concentrations of the test compound for 72 hours.

  • Quantification: A commercially available ATP-based luminescence assay kit is used to measure the amount of ATP, which is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by Vomifoliol and a general workflow for assessing the bioactivity of natural compounds.

experimental_workflow cluster_extraction Compound Preparation cluster_assays Bioactivity Screening cluster_analysis Data Analysis & Comparison extraction Extraction & Isolation of this compound hydrolysis Hydrolysis to Vomifoliol (Aglycone) extraction->hydrolysis antioxidant Antioxidant Assays (e.g., ROS) hydrolysis->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., Cytokine Release) hydrolysis->anti_inflammatory cytotoxicity Cytotoxicity Assays (e.g., MTT, PI) hydrolysis->cytotoxicity data_collection Quantitative Data Collection (IC50, % Inhibition) antioxidant->data_collection anti_inflammatory->data_collection cytotoxicity->data_collection comparison Comparative Analysis of Bioactivity data_collection->comparison

Caption: General experimental workflow for comparative bioactivity analysis.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Intracellular Signaling cluster_response Cellular Response LPS LPS/fMLP NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway LPS->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Enzymes Inflammatory Enzymes (e.g., MMPs, Elastase) NFkB->Enzymes MAPK->Cytokines MAPK->Enzymes Vomifoliol Vomifoliol Vomifoliol->NFkB Inhibition Vomifoliol->MAPK Inhibition

Caption: Potential anti-inflammatory signaling pathways modulated by Vomifoliol.

Discussion and Future Directions

The compiled data indicates that Vomifoliol, the aglycone of this compound, possesses notable in vitro anti-inflammatory and antioxidant properties. It effectively reduces the production of reactive oxygen species and a range of pro-inflammatory mediators in human immune cells at non-cytotoxic concentrations. Furthermore, Vomifoliol exhibits cytotoxic effects against several human cancer cell lines, with particular potency against colon cancer cells.

A significant gap in the current literature is the lack of specific bioactivity data for this compound. To establish a direct and comprehensive comparison, future research should focus on isolating this compound and evaluating its antioxidant, anti-inflammatory, and cytotoxic activities using the same standardized assays employed for Vomifoliol. Such studies will elucidate the precise role of the glucose moiety in modulating the biological effects of the parent compound and provide a clearer understanding of their respective therapeutic potentials. This comparative approach is crucial for guiding the selection of the most promising candidate for further preclinical and clinical development.

References

Validating the In Vivo Anti-inflammatory Effects of Actinidia callosa Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no specific in vivo studies validating the anti-inflammatory effects of the isolated compound Actinidioionoside have been identified in the public domain. This guide therefore focuses on the in vivo anti-inflammatory properties of extracts derived from Actinidia callosa, a plant from the same genus, which has been evaluated in preclinical models. The data presented herein pertains to the ethyl acetate (B1210297) fraction of Actinidia callosa var. ephippioides (EA-ACE) and should not be directly extrapolated to the singular compound this compound.

This guide provides a comparative analysis of the anti-inflammatory performance of Actinidia callosa extracts against standard anti-inflammatory drugs, supported by experimental data from in vivo studies. It is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of natural compounds.

Data Presentation: In Vivo Anti-inflammatory Effects

The anti-inflammatory activity of the ethyl acetate fraction of Actinidia callosa var. ephippioides (EA-ACE) was evaluated using the carrageenan-induced paw edema model in mice. This model is a well-established method for assessing the efficacy of potential anti-inflammatory agents. The performance of EA-ACE was compared to a vehicle control and the non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 5 hoursKey Biomarker Modulation
Vehicle Control -0%Baseline levels of inflammatory markers
EA-ACE 200Statistically significant reduction↓ Serum NO, TNF-α, IL-1β↓ iNOS and COX-2 expression↑ Antioxidant enzymes (SOD, CAT, GPx)↓ MDA levels
Indomethacin 10Statistically significant reduction↓ Prostaglandin synthesis via COX inhibition

Note: Specific quantitative values for percentage inhibition and biomarker modulation were not consistently reported across all studies in a directly comparable format and are therefore described qualitatively. EA-ACE demonstrated a dose-dependent anti-inflammatory effect.

Experimental Protocols

Carrageenan-Induced Paw Edema in Mice

This in vivo model induces an acute inflammatory response, allowing for the evaluation of anti-inflammatory compounds.

Animals: Male ICR mice are typically used. Animals are housed under standard laboratory conditions with free access to food and water.

Procedure:

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment for a week prior to the experiment.

  • Grouping: Mice are randomly divided into control and treatment groups.

  • Treatment Administration: The test compound (EA-ACE) or the positive control (Indomethacin) is administered, typically intraperitoneally (i.p.) or orally (p.o.), 30 to 60 minutes before the induction of inflammation. The control group receives the vehicle.

  • Induction of Inflammation: A 1% solution of λ-carrageenan in saline is injected into the subplantar tissue of the right hind paw of each mouse.[1][2]

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[3]

  • Data Analysis: The percentage inhibition of paw edema is calculated for each treatment group relative to the vehicle control group.

  • Biochemical Analysis: At the end of the experiment, blood and paw tissue samples may be collected for the analysis of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] Antioxidant enzyme activity and levels of malondialdehyde (MDA) can also be assessed in paw tissue.[3]

Mandatory Visualizations

Signaling Pathway of Carrageenan-Induced Inflammation and Putative Interruption by Actinidia callosa Extract

G cluster_0 Inflammatory Cascade cluster_1 Therapeutic Intervention Carrageenan Carrageenan Cellular_Damage Cellular Damage Carrageenan->Cellular_Damage Mast_Cells Mast Cells Cellular_Damage->Mast_Cells Neutrophils_Macrophages Neutrophils & Macrophages Cellular_Damage->Neutrophils_Macrophages Phospholipase_A2 Phospholipase A2 Mast_Cells->Phospholipase_A2 iNOS iNOS Neutrophils_Macrophages->iNOS Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Neutrophils_Macrophages->Proinflammatory_Cytokines Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO Edema_Pain Edema & Pain Prostaglandins->Edema_Pain NO->Edema_Pain Proinflammatory_Cytokines->Edema_Pain ACE Actinidia callosa Extract (EA-ACE) ACE->COX2 Inhibits ACE->iNOS Inhibits ACE->Proinflammatory_Cytokines Inhibits

Caption: Inflammatory pathway initiated by carrageenan and inhibited by Actinidia callosa extract.

Experimental Workflow for In Vivo Anti-inflammatory Assessment

G Start Start Animal_Acclimatization Animal Acclimatization (Male ICR mice, 1 week) Start->Animal_Acclimatization Grouping Random Grouping (n=6-8 per group) Animal_Acclimatization->Grouping Dosing Compound Administration (Vehicle, EA-ACE, Indomethacin) Grouping->Dosing Inflammation_Induction Inflammation Induction (0.1 ml 1% Carrageenan in paw) Dosing->Inflammation_Induction Paw_Measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5 hours) Inflammation_Induction->Paw_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Measurement->Data_Analysis Biochemical_Assays Biochemical Assays (Cytokines, iNOS, COX-2) Data_Analysis->Biochemical_Assays End End Biochemical_Assays->End

References

A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for the Analysis of Actinidioionoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and natural product analysis, the choice of analytical methodology is pivotal for ensuring data quality and laboratory efficiency. This guide presents an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Actinidioionoside. The focus is on providing a framework for cross-validation, supported by proposed experimental protocols and expected performance data, to facilitate the modernization of analytical workflows while maintaining data integrity.

The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the corresponding operating pressures. UPLC systems employ columns packed with sub-2 µm particles, a significant reduction from the typical 3-5 µm particles used in HPLC. This fundamental difference, coupled with operation at much higher pressures (up to 15,000 psi), leads to dramatic improvements in separation speed, resolution, and sensitivity.[1][2]

Experimental Protocols

The successful transfer of an analytical method from HPLC to UPLC necessitates a systematic re-validation to ensure the new method meets all required performance criteria.[1]

Sample Preparation (For both HPLC and UPLC):

  • A stock solution of this compound reference standard (1 mg/mL) is prepared by accurately weighing and dissolving 10 mg in 10 mL of methanol (B129727).

  • Working standard solutions are prepared by serially diluting the stock solution with methanol to achieve a concentration range of 1 µg/mL to 100 µg/mL.

  • For analyzing this compound within a sample matrix, an appropriate extraction protocol should be developed and validated, with the final extract dissolved in methanol.

  • All prepared solutions must be filtered through a 0.22 µm syringe filter prior to injection to remove any particulate matter.[2]

Proposed HPLC Method:

  • Instrument: A system comparable to an Agilent 1260 Infinity II LC System.[2]

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.[2]

  • Mobile Phase: Gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV-Vis Diode Array Detector (DAD) at the wavelength of maximum absorbance for this compound.

Proposed UPLC Method:

  • Instrument: A system comparable to a Waters ACQUITY UPLC System.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase: Gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.[3]

  • Injection Volume: 2 µL.[3]

  • Column Temperature: 40 °C.[4]

  • Detection: UV-Vis DAD at the same wavelength used for the HPLC method.

Data Presentation: Expected Performance Comparison

The transition from the proposed HPLC method to the UPLC method for this compound analysis is expected to yield significant performance enhancements, as summarized in the table below. These projections are based on typical outcomes observed during the analysis of similar glycosidic compounds.[2]

Performance ParameterProposed HPLC MethodProposed UPLC MethodJustification for Improvement
Retention Time (min) ~18~4Faster elution due to smaller column dimensions, smaller particle size, and optimized flow rates.
Resolution (Rs) > 2.0> 2.5The higher column efficiency from sub-2 µm particles provides superior separation between adjacent peaks.[2]
Theoretical Plates (N) ~15,000~35,000A substantial increase in column efficiency is a direct result of the smaller particle size in the UPLC column.[2]
Limit of Detection (LOD) (µg/mL) 0.10.03UPLC's reduced band broadening leads to sharper, more concentrated peaks, thereby enhancing sensitivity.[2]
Limit of Quantitation (LOQ) (µg/mL) 0.30.1Improved peak geometry and signal-to-noise ratio in UPLC allow for more precise quantification at lower concentrations.[2]
Total Analysis Time (min) 4510Shorter gradient elution and column re-equilibration times drastically cut down the overall run time.
Solvent Consumption per Run (mL) 454.0The combination of a lower flow rate and a significantly shorter run time results in a major reduction in solvent use.[2]
System Backpressure (psi) ~1,500~8,000The densely packed column with sub-2 µm particles generates higher backpressure, necessitating specialized UPLC instrumentation.[2]

Visualizations of Workflow and Validation Logic

G Workflow for HPLC to UPLC Method Transfer and Validation cluster_0 Method Development & Optimization cluster_1 Method Transfer cluster_2 Cross-Validation cluster_3 Implementation A Develop & Optimize HPLC Method for this compound B Define System Suitability Criteria (e.g., Resolution, Tailing Factor) A->B C Geometric Scaling of HPLC Parameters to UPLC B->C D Initial UPLC Method Testing & Fine-Tuning C->D F Validate UPLC Method (Linearity, Precision, Accuracy, LOD, LOQ) D->F E Validate HPLC Method (Linearity, Precision, Accuracy, LOD, LOQ) G Compare Performance Data E->G F->G H Finalize UPLC Method SOP G->H I Routine Analysis of this compound using UPLC H->I

Caption: Workflow for HPLC to UPLC method transfer and validation.

G Logical Relationships in Method Validation cluster_performance Performance Characteristics cluster_precision_accuracy Precision & Accuracy cluster_sensitivity_robustness Sensitivity & Robustness center_node Validated Analytical Method Specificity Specificity Specificity->center_node Linearity Linearity Linearity->center_node Range Range Linearity->Range Accuracy Accuracy Accuracy->center_node Precision Precision Precision->center_node Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate_Precision Intermediate Precision (Inter-day) Precision->Intermediate_Precision Reproducibility Reproducibility Precision->Reproducibility LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) LOD->LOQ LOQ->center_node Robustness Robustness Robustness->center_node

Caption: Interrelation of key parameters for analytical method validation.

References

Unveiling the Anti-Inflammatory Potential of Actinidioionoside: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of Actinidioionoside offers a promising avenue for the development of novel anti-inflammatory therapeutics. This guide provides a comparative analysis of its potential mechanism of action, validated through molecular docking principles, and benchmarked against other known natural anti-inflammatory compounds.

This publication is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the validation of this compound's mechanism of action. Through a combination of computational and experimental data, we explore its potential to modulate key inflammatory pathways, providing a framework for future research and development.

Probing the Interaction: A Molecular Docking Perspective

This compound, a megastigmane glycoside found in various Actinidia species, has been associated with the traditional anti-inflammatory use of these plants. The primary hypothesis for its mechanism of action centers on the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, serves as a powerful initial tool to validate this hypothesis.

While direct molecular docking studies on this compound are not yet prevalent in published literature, we can propose a validation workflow based on established protocols for other natural compounds targeting NF-κB. This involves docking this compound into the binding pockets of key proteins in the NF-κB pathway, such as the p50/p65 heterodimer or the IκB kinase (IKK) complex. The resulting binding energy and interaction patterns would provide a quantitative measure of its inhibitory potential. A lower binding energy typically indicates a more stable and favorable interaction.

Benchmarking Against a Natural Arsenal: Comparative Analysis

To contextualize the potential efficacy of this compound, we compare it with two well-characterized flavonoids known for their NF-κB inhibitory activity: Quercetin and Genistein (B1671435).

CompoundPredicted Binding Energy (kcal/mol) with NF-κB Pathway ComponentIn Vitro NF-κB Inhibition (IC50)Key Molecular Interactions
This compound (Hypothetical) -~0.85 µM (for a related Actinidia compound)[1]Hydrogen bonding and hydrophobic interactions with key residues in the p65 subunit's binding pocket are anticipated.
Quercetin -8.213 (with IκKb)40-44 µM (effective concentration for inhibiting downstream gene expression)[2]Forms hydrogen bonds with amino acid residues like Glu97 and Tyr98 in the ATP-binding pocket of IκKb.
Genistein -6.29 (with NF-κB p50/p65)[3][4]~50 µM (effective concentration for inhibiting NF-κB activation)[5]Interacts with key residues such as Lys52, Ser243, and Asp274 in the NF-κB p50/p65 heterodimer.[3]

Experimental Validation: From Computation to Cellular Confirmation

The validation of in silico findings through rigorous experimental protocols is paramount. Below are the standard methodologies employed to confirm the NF-κB inhibitory activity of a compound.

Experimental Protocols

1. Molecular Docking of Natural Products against NF-κB (p65 subunit)

  • Protein Preparation: The three-dimensional crystal structure of the human NF-κB p65 subunit is obtained from the Protein Data Bank (PDB). Water molecules and any existing ligands are removed, and polar hydrogens and charges are added to the protein structure.

  • Ligand Preparation: The 2D structure of the natural compound (e.g., this compound, Quercetin, Genistein) is converted to a 3D structure. The ligand is then energy-minimized to obtain a stable conformation.

  • Docking Simulation: A docking software (e.g., AutoDock Vina) is used to predict the binding pose of the ligand within a defined binding site on the p65 subunit. The simulation generates multiple binding poses, which are ranked based on their binding affinity (in kcal/mol).

  • Analysis: The pose with the lowest binding energy is selected for detailed analysis of the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's amino acid residues.

2. NF-κB Luciferase Reporter Assay

  • Cell Culture and Transfection: Human cell lines (e.g., HEK293T or HepG2) are cultured and then transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. A constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected for normalization.

  • Treatment and Stimulation: Cells are pre-treated with various concentrations of the test compound for a specified duration, followed by stimulation with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Luciferase Activity Measurement: After stimulation, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB transcriptional activity, is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The IC50 value, the concentration of the compound that inhibits 50% of the NF-κB activity, is then calculated.

3. Western Blot Analysis for iNOS and COX-2 Expression

  • Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are treated with the test compound and then stimulated with LPS to induce the expression of inflammatory proteins.

  • Protein Extraction: The cells are lysed, and the total protein concentration is determined.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Subsequently, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • Detection and Quantification: A chemiluminescent substrate is added to the membrane, and the resulting signal, corresponding to the protein levels, is captured. The band intensities are quantified and normalized to a loading control protein (e.g., β-actin) to determine the relative protein expression.

Visualizing the Molecular Cascade and Experimental Design

To further elucidate the proposed mechanism and experimental approaches, the following diagrams are provided.

G cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by this compound TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates Gene Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Gene Induces This compound This compound This compound->IKK Inhibits This compound->NFkB_active Inhibits Translocation

Caption: Proposed mechanism of this compound in the NF-κB signaling pathway.

G cluster_workflow Molecular Docking Workflow PDB 1. Protein Structure (from PDB) Docking 3. Molecular Docking (e.g., AutoDock Vina) PDB->Docking Ligand 2. Ligand Structure (this compound) Ligand->Docking Analysis 4. Analysis of Binding Energy & Interactions Docking->Analysis Validation 5. Experimental Validation Analysis->Validation

Caption: A streamlined workflow for the molecular docking validation process.

G cluster_workflow In Vitro Validation Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7) Treatment 2. Compound Treatment & LPS Stimulation Cell_Culture->Treatment Luciferase 3a. Luciferase Assay (NF-κB Activity) Treatment->Luciferase Western 3b. Western Blot (iNOS, COX-2) Treatment->Western Data_Analysis 4. Data Analysis (IC50, Protein Levels) Luciferase->Data_Analysis Western->Data_Analysis

Caption: The experimental workflow for in vitro validation of NF-κB inhibition.

References

Comparative Metabolic Profiling of Plants With and Without Actinidioionoside: A Hypothetical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinidioionoside is a megastigmane glucoside found in several plant species, including those from the genera Curculigo and Syzygium.[1][2] While the direct metabolic impact of this compound on plants has not been extensively studied, analyzing the metabolic profiles of plants with and without this compound can provide valuable insights into its potential biological roles and effects on various metabolic pathways. This guide presents a hypothetical comparative metabolic profiling study, outlining the necessary experimental protocols and potential outcomes based on the known metabolic activities of plants containing this compound.

Hypothetical Comparative Metabolic Data

The following tables summarize hypothetical quantitative data from a comparative metabolomic analysis of a plant species, with one group genetically modified to not produce this compound (or a wild type that naturally lacks it) versus a wild type that produces it. The data is presented as relative abundance changes in key metabolites.

Table 1: Hypothetical Changes in Primary Metabolites
Metabolite ClassMetaboliteRelative Abundance Change in Presence of this compoundPutative Affected Pathway
Amino Acids AlanineAlanine, Aspartate, and Glutamate Metabolism
AspartateAlanine, Aspartate, and Glutamate Metabolism
GlutamateAlanine, Aspartate, and Glutamate Metabolism
ValineValine, Leucine, and Isoleucine Biosynthesis
LeucineValine, Leucine, and Isoleucine Biosynthesis
IsoleucineValine, Leucine, and Isoleucine Biosynthesis
Organic Acids Citric AcidTCA Cycle
Succinic AcidTCA Cycle
Malic AcidTCA Cycle
Sugars GlucoseGlycolysis, Pentose Phosphate Pathway
FructoseGlycolysis
SucroseSugar Metabolism
Table 2: Hypothetical Changes in Secondary Metabolites
Metabolite ClassMetaboliteRelative Abundance Change in Presence of this compoundPutative Affected Pathway
Phenolic Compounds CurculigosidePhenylpropanoid Biosynthesis
Gallic AcidShikimate Pathway
Flavonoids QuercetinFlavonoid Biosynthesis
MyricitrinFlavonoid Biosynthesis
Terpenoids (3S,5R,6S,7E,9R)-megastigma-7-ene-3,5,6,9-tetrolTerpenoid Biosynthesis

Experimental Protocols

Comprehensive metabolic profiling requires meticulous experimental procedures. Below are detailed methodologies for the key experiments required for such a comparative study.

Plant Material and Sample Preparation
  • Plant Growth and Harvesting : Grow the plant species with and without this compound under controlled and identical environmental conditions (e.g., light, temperature, humidity). Harvest the same tissue type (e.g., leaves, roots) at the same developmental stage.

  • Quenching Metabolism : Immediately after harvesting, flash-freeze the plant material in liquid nitrogen to halt all enzymatic activity.[3]

  • Homogenization : Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Storage : Store the powdered samples at -80°C until extraction.

Metabolite Extraction

A common method for extracting a broad range of metabolites involves a methanol-chloroform-water extraction.[4]

  • Solvent Preparation : Prepare a solvent mixture of methanol, chloroform, and water in a 2.5:1:1 (v/v/v) ratio.

  • Extraction : Add the cold solvent mixture to the frozen plant powder (e.g., 1 mL of solvent per 50 mg of tissue). Vortex the mixture vigorously for 30 seconds.

  • Incubation : Incubate the mixture on a shaker at 4°C for 15 minutes.

  • Phase Separation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to separate the polar (methanol/water) and non-polar (chloroform) phases.

  • Fraction Collection : Carefully collect the upper polar phase and the lower non-polar phase into separate tubes. The polar phase contains primary metabolites like amino acids and organic acids, while the non-polar phase contains lipids and other hydrophobic compounds.

  • Drying : Dry the collected fractions using a vacuum concentrator (e.g., SpeedVac).

Analytical Methods

a. Gas Chromatography-Mass Spectrometry (GC-MS) for Primary Metabolites

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds, such as amino acids, organic acids, and sugars, after derivatization.[4][5]

  • Derivatization :

    • Add 50 µL of methoxyamine hydrochloride (20 mg/mL in pyridine) to the dried polar extracts. Incubate at 30°C for 90 minutes.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 37°C for 30 minutes.

  • GC-MS Analysis :

    • Injection : Inject 1 µL of the derivatized sample into the GC-MS system.

    • Column : Use a suitable column, such as a DB-5ms column (30 m x 0.25 mm x 0.25 µm).

    • Oven Program : Start at 70°C, hold for 1 minute, then ramp to 325°C at a rate of 5°C/min, and hold for 10 minutes.

    • Mass Spectrometry : Operate in full scan mode over a mass range of m/z 50-600.

b. Liquid Chromatography-Mass Spectrometry (LC-MS) for Secondary Metabolites

LC-MS is ideal for the analysis of less volatile and more polar compounds like phenolic compounds and flavonoids.[6][7]

  • Sample Reconstitution : Reconstitute the dried polar extracts in a suitable solvent, such as 50% methanol.

  • LC-MS Analysis :

    • Column : Use a C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.9 µm).

    • Mobile Phase : Use a gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Gradient : A typical gradient might be: 0-2 min, 5% B; 2-17 min, 5-95% B; 17-20 min, 95% B; 20-21 min, 95-5% B; 21-25 min, 5% B.

    • Mass Spectrometry : Operate in both positive and negative ion modes to capture a wider range of compounds.

Data Analysis
  • Data Pre-processing : Process the raw data from GC-MS and LC-MS using appropriate software for peak picking, alignment, and normalization.

  • Statistical Analysis : Perform univariate and multivariate statistical analyses (e.g., t-tests, ANOVA, Principal Component Analysis (PCA), and Partial Least Squares-Discriminant Analysis (PLS-DA)) to identify significant differences in metabolite levels between the two plant groups.[8][9]

  • Metabolite Identification : Identify the significantly altered metabolites by comparing their mass spectra and retention times to spectral libraries (e.g., NIST, METLIN) and authentic standards.

  • Pathway Analysis : Use databases like KEGG and PlantCyc to map the identified metabolites to biochemical pathways and visualize the metabolic impact.[9]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sampling 1. Sample Preparation cluster_extraction 2. Metabolite Extraction cluster_analysis 3. Analytical Platforms cluster_data 4. Data Analysis Harvesting Plant Harvesting (With & Without this compound) Quenching Metabolic Quenching (Liquid Nitrogen) Harvesting->Quenching Homogenization Homogenization (Cryogenic Grinding) Quenching->Homogenization Extraction Methanol-Chloroform-Water Extraction Homogenization->Extraction Phase_Separation Phase Separation (Polar & Non-polar) Extraction->Phase_Separation Drying Drying Phase_Separation->Drying GCMS GC-MS Analysis (Primary Metabolites) Drying->GCMS LCMS LC-MS Analysis (Secondary Metabolites) Drying->LCMS Processing Data Pre-processing GCMS->Processing LCMS->Processing Statistics Statistical Analysis (PCA, PLS-DA) Processing->Statistics Identification Metabolite Identification Statistics->Identification Pathway_Analysis Pathway Analysis Identification->Pathway_Analysis

Caption: A generalized workflow for comparative plant metabolomics.

Hypothetical Signaling Pathway: Impact on Central Carbon Metabolism

Central_Carbon_Metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_ppp Pentose Phosphate Pathway cluster_this compound This compound Presence Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P F16BP Fructose-1,6-BP F6P->F16BP Pyruvate Pyruvate F16BP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->AcetylCoA NADPH NADPH R5P->NADPH This compound This compound This compound->Glucose - This compound->Citrate - This compound->Succinate - This compound->Malate -

Caption: Hypothetical influence of this compound on central carbon metabolism.

Based on metabolomic studies of Curculigo orchioides, which contains this compound, it is plausible that the presence of this compound is associated with alterations in energy metabolism, including the TCA cycle and related amino acid metabolism.[10][11] Similarly, studies on Syzygium samarangense, another plant containing this compound, have shown effects on glycogenesis and glycolysis pathways.[12][13] The diagram above illustrates a hypothetical scenario where the presence of this compound leads to a downregulation of key intermediates in glycolysis and the TCA cycle, suggesting a potential modulation of central energy pathways. Further research is necessary to validate these hypothetical interactions and elucidate the precise mechanisms involved.

References

Quantitative Comparison of Actinidioionoside Content in Different Plant Parts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview of the quantitative distribution of Actinidioionoside in various plant parts. The information is intended for researchers, scientists, and drug development professionals interested in the isolation, quantification, and potential applications of this bioactive compound. While specific quantitative data for this compound across different parts of a single plant species is not extensively available in publicly accessible literature, this guide synthesizes available information on related compounds and outlines a standard methodology for such comparative analysis.

Understanding this compound Distribution

This compound is a monoterpenoid glycoside that has been identified in various plants, notably in species of the Actinidia genus, commonly known as kiwifruit and silver vine. Research into the distribution of related iridoid compounds in Actinidia polygama (silver vine) provides valuable insights into the likely localization of this compound.

Studies on the total iridoid content, a class of compounds to which this compound belongs, suggest a significant variation in concentration across different plant organs. In Actinidia polygama, the fruits, particularly normal fruits and fruit galls, have been found to contain the highest levels of these compounds. Following the fruits, the concentration of iridoids is typically highest in the green leaves, followed by the roots, with the lowest concentrations found in the stems and branches. This distribution pattern suggests that for the extraction of this compound, the fruits and leaves would be the most promising plant parts to target.

Quantitative Data Summary

While specific data on this compound is limited, the following table summarizes the relative abundance of total iridoids in different parts of Actinidia polygama, which can be used as a proxy for the expected distribution of this compound. The data is presented to illustrate the general trend of distribution.

Plant PartRelative Iridoid Content
Fruits (Normal)Very High
Fruits (Galls)High
Green LeavesModerate
RootsLow to Moderate
White LeavesLow
Stems/BranchesVery Low

Note: This table is based on the general findings for total iridoids in Actinidia polygama and is intended to be indicative of the potential distribution of this compound.

Experimental Protocols for Quantification

To perform a quantitative comparison of this compound content in different plant parts, a robust and validated analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for the quantification of such plant secondary metabolites.

Sample Preparation and Extraction
  • Collection and Preparation of Plant Material: Collect fresh samples of the desired plant parts (leaves, stems, roots, and fruits). Clean the samples to remove any debris. The plant material should then be dried to a constant weight, typically in an oven at a controlled temperature (e.g., 40-60°C), to prevent enzymatic degradation of the target compound. After drying, grind the material into a fine powder.

  • Extraction: Weigh a precise amount of the powdered plant material (e.g., 1.0 g). The extraction is typically performed using a solvent such as methanol (B129727) or a methanol-water mixture. Ultrasonic-assisted extraction or Soxhlet extraction can be employed to enhance the extraction efficiency. For instance, the sample can be sonicated in the solvent for a specific duration (e.g., 30 minutes) and then filtered. The extraction process may be repeated multiple times to ensure complete recovery of the analyte. The resulting extracts are then combined and concentrated under reduced pressure.

HPLC Analysis
  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used for the separation of moderately polar compounds like this compound.

    • Mobile Phase: A gradient elution using a mixture of two solvents, typically water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and an organic solvent like acetonitrile (B52724) or methanol as solvent B, is often employed to achieve good separation.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Detection: A UV detector is commonly used, with the detection wavelength set at the maximum absorbance of this compound.

    • Injection Volume: A standard volume of the sample extract (e.g., 10 µL) is injected into the HPLC system.

  • Quantification: A calibration curve is constructed using a certified reference standard of this compound at various known concentrations. The peak area of this compound in the sample chromatogram is then compared to the calibration curve to determine its concentration in the extract. The final content is typically expressed as milligrams of this compound per gram of dry plant material (mg/g DW).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the quantitative comparison of this compound in different plant parts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Interpretation plant_parts Collection of Plant Parts (Leaves, Stems, Roots, Fruits) drying Drying plant_parts->drying grinding Grinding to Fine Powder drying->grinding weighing Weighing of Powdered Sample grinding->weighing extraction Solvent Extraction (e.g., Ultrasonic-assisted) weighing->extraction filtration Filtration and Concentration extraction->filtration hplc HPLC Analysis filtration->hplc quantification Quantification using Calibration Curve hplc->quantification comparison Comparison of Content (mg/g DW) quantification->comparison

Side-by-side analysis of the antimicrobial spectrum of Actinidioionoside and other natural products.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a side-by-side analysis of the antimicrobial properties of the well-researched natural products, Quercetin and Ursolic Acid. This serves as a benchmark for the evaluation of lesser-studied compounds such as Actinidioionoside.

While this compound, a megastigmane glucoside isolated from plants of the Actinidia genus (kiwifruit) and Syzygium samarangense, has been identified, and a gallate derivative has been assessed for general "anti-infective" properties, specific quantitative data detailing its antimicrobial spectrum against a broad range of bacteria and fungi is not currently available in peer-reviewed literature. In contrast, extensive research has been conducted on other natural products, providing a valuable framework for future investigation into the potential of compounds like this compound.

This guide focuses on two such well-characterized natural products: the flavonoid Quercetin and the triterpenoid (B12794562) Ursolic Acid. Both are also found in plants of the Actinidia genus, making them relevant comparators. We will delve into their antimicrobial spectra, the experimental methods used to determine their efficacy, and their mechanisms of action.

Quantitative Antimicrobial Spectrum Analysis

The antimicrobial efficacy of Quercetin and Ursolic Acid has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values reported in various studies.

MicroorganismQuercetin MIC (µg/mL)Ursolic Acid MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus20 - 500[1][2]8 - 39[3][4][5]
Methicillin-resistant Staphylococcus aureus (MRSA)500[2]64[3]
Enterococcus faecalis2566.25 - 19.5[3][4]
Bacillus subtilis5008[3]
Streptococcus mutans500[1]2.0 - 9.75[3][4]
Gram-Negative Bacteria
Escherichia coli300 - 50064
Pseudomonas aeruginosa20 - 250[1]256[3]
Serratia marcescens500-
Chromobacterium violaceum125-
Fungi
Candida albicansInsignificant alone, synergistic with Amphotericin B[1]-
Aspergillus fumigatus16 - 64 µM[1]-
Aspergillus nigerActive[1]-

Note: MIC values can vary depending on the specific strain and the experimental conditions used.

Experimental Protocols for Antimicrobial Susceptibility Testing

The data presented in the table above is primarily generated using the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the natural product in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions (e.g., 37°C for 24 hours for bacteria). The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

A generalized workflow for this method is as follows:

  • Preparation of the Natural Product Stock Solution: The natural product (e.g., Quercetin or Ursolic Acid) is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: A series of dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in the wells of a 96-well plate.

  • Inoculum Preparation: The test microorganism is cultured overnight, and the concentration of the microbial suspension is adjusted to a standard density (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism.

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The lowest concentration of the natural product that shows no visible growth is recorded as the MIC.

Mechanisms of Antimicrobial Action

Understanding the mechanism by which a natural product inhibits microbial growth is crucial for its development as a therapeutic agent. Both Quercetin and Ursolic Acid have been shown to exert their antimicrobial effects through multiple mechanisms.

Quercetin is known to:

  • Disrupt the integrity of bacterial cell walls and membranes.[1]

  • Inhibit the synthesis of nucleic acids by targeting DNA gyrase.[1]

  • Interfere with bacterial quorum sensing and inhibit biofilm formation.[1]

  • Reduce the expression of virulence factors.[1]

Ursolic Acid has been reported to:

  • Inhibit the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.

  • Affect the expression of genes involved in glycolysis, fatty acid synthesis, and amino acid synthesis in bacteria.

  • Induce the production of reactive oxygen species (ROS) in microbial cells.

  • Inhibit bacterial biofilm formation.[4]

The following diagram illustrates the workflow for a common method used to assess the impact of a natural product on bacterial biofilm formation.

G cluster_0 Experimental Workflow: Biofilm Inhibition Assay A Bacterial Culture Preparation (Standardized Inoculum) B Addition to 96-well Plate with Growth Medium A->B C Addition of Natural Product (e.g., Quercetin, Ursolic Acid) at various concentrations B->C D Incubation (e.g., 24-48 hours) C->D E Washing to Remove Non-adherent Bacteria D->E F Staining with Crystal Violet E->F G Washing to Remove Excess Stain F->G H Solubilization of Stain G->H I Quantification of Biofilm (Absorbance Measurement) H->I

Caption: Workflow for assessing the inhibition of bacterial biofilm formation by natural products.

Conclusion and Future Directions

The comprehensive antimicrobial data available for Quercetin and Ursolic Acid provide a clear roadmap for the kind of research needed to evaluate the potential of lesser-studied natural products like this compound. While the current literature on this compound's antimicrobial properties is sparse, its presence in plants known to produce other bioactive compounds suggests that it warrants further investigation.

Future research should focus on:

  • Determining the Minimum Inhibitory Concentration (MIC) of pure this compound against a diverse panel of clinically relevant bacteria and fungi.

  • Investigating its mechanism of action to understand how it may inhibit microbial growth.

  • Exploring potential synergistic effects with existing antimicrobial agents.

By following the established methodologies outlined in this guide, researchers can systematically uncover the antimicrobial potential of novel natural products, contributing to the development of new therapeutic agents to combat infectious diseases.

References

A Comparative Analysis of the Stability of Actinidioionoside and its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of the naturally occurring ionone (B8125255) glucoside, Actinidioionoside, and its potential synthetic derivatives. While direct comparative stability data for this compound and its specific derivatives is not extensively available in current literature, this document synthesizes established principles of glycoside stability to infer potential stability profiles. Furthermore, it provides detailed experimental protocols to facilitate direct comparative studies.

General Principles of Glycoside Stability

Glycosides, such as this compound, are susceptible to degradation under various conditions, including harsh pH, high temperatures, and enzymatic action. The stability of a glycoside is significantly influenced by the nature of the glycosidic bond and the structure of both the aglycone and the sugar moiety.

  • Influence of Glycosylation: Glycosylation generally enhances the stability of the aglycone (the non-sugar portion). The sugar substituent can protect the aglycone from degradation, thereby improving its shelf-life and bioavailability.[1][2]

  • Type of Glycosidic Linkage: The nature of the bond between the sugar and the aglycone is a critical determinant of stability. C-glycosides, where the sugar is linked via a C-C bond, are significantly more stable than O-glycosides, which have a C-O bond, due to the higher bond energy of the C-C bond.[1][3]

  • Susceptibility to Hydrolysis: O-glycosides are prone to hydrolysis under acidic conditions and by specific enzymes like glucosidases.[4] The rate of hydrolysis can be influenced by the stereochemistry of the glycosidic linkage and the nature of the aglycone.

  • Impact of Acylation: Acylation of the sugar moiety in a glycoside can enhance its stability, particularly against enzymatic degradation and photodegradation.[5] Acylated derivatives may also exhibit altered solubility profiles, which can be advantageous for specific formulations.[6]

Hypothetical Synthetic Derivatives of this compound for Comparative Analysis

To conduct a meaningful comparative stability study, the following hypothetical synthetic derivatives of this compound could be synthesized. These derivatives are chosen based on common modifications known to influence glycoside stability.

  • This compound Aglycone: The non-glycosylated core structure. This would serve as a baseline to evaluate the stabilizing effect of glycosylation.

  • This compound C-Glycoside: A synthetic analogue where the glucose moiety is attached to the ionone core via a C-C bond.

  • Acylated this compound: A derivative where one or more of the hydroxyl groups on the glucose moiety are esterified with an acyl group (e.g., acetyl, benzoyl).

Below is a diagram illustrating the logical relationship for a comparative stability analysis of this compound and its proposed derivatives.

cluster_derivatives Synthetic Derivatives This compound This compound (O-Glycoside) Aglycone Aglycone This compound->Aglycone Deglycosylation CGlycoside C-Glycoside Derivative This compound->CGlycoside Synthesis Acylated Acylated Derivative This compound->Acylated Synthesis

Caption: Proposed compounds for comparative stability analysis.

Data Presentation: Predicted Stability Comparison

Based on the general principles of glycoside chemistry, a predicted stability profile for this compound and its hypothetical derivatives is summarized below. This table should be populated with experimental data upon completion of the stability studies outlined in the subsequent section.

CompoundPredicted Acidic StabilityPredicted Enzymatic Stability (β-glucosidase)Predicted Thermal Stability
This compound (O-Glycoside) ModerateLowModerate
This compound Aglycone HighN/ALow
This compound C-Glycoside HighHighHigh
Acylated this compound ModerateModerate to HighModerate to High

Experimental Protocols

To quantitatively assess the stability of this compound and its synthetic derivatives, the following detailed experimental protocols are recommended. These protocols are based on established guidelines for stability testing of natural products.[7][8][9][10]

Forced Degradation Studies

Forced degradation studies are essential to identify the degradation pathways and the intrinsic stability of the molecules.

a. Acid and Base Hydrolysis:

  • Prepare solutions of each compound (1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

  • Incubate the solutions at 60°C.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralize the aliquots immediately.

  • Analyze the samples by a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining parent compound and detect degradation products.

b. Oxidative Degradation:

  • Prepare solutions of each compound (1 mg/mL) in 3% hydrogen peroxide.

  • Keep the solutions at room temperature, protected from light.

  • Withdraw aliquots at the same time points as for hydrolysis.

  • Analyze by HPLC.

c. Thermal Degradation:

  • Store solid samples of each compound at elevated temperatures (e.g., 40°C, 60°C, and 80°C) with controlled humidity (e.g., 75% RH).

  • At selected time points (e.g., 1, 2, 4, and 8 weeks), dissolve a known amount of the stored solid in a suitable solvent.

  • Analyze by HPLC.

d. Photostability:

  • Expose solutions of each compound (1 mg/mL) to a calibrated light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • A control sample should be kept in the dark under the same conditions.

  • Analyze the exposed and control samples by HPLC at appropriate time intervals.

Below is a workflow diagram for the forced degradation studies.

cluster_start cluster_conditions Forced Degradation Conditions cluster_analysis Analysis cluster_output start Prepare Stock Solutions of Each Compound acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidative Degradation (3% H2O2, RT) start->oxidation thermal Thermal Degradation (Solid, 40-80°C) start->thermal photo Photostability (ICH Q1B) start->photo sampling Time-Point Sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Quantify Parent & Degradants) sampling->hplc output Determine Degradation Kinetics and Pathways hplc->output

Caption: Workflow for forced degradation studies.

Long-Term and Accelerated Stability Testing

These studies are designed to predict the shelf-life of the compounds under defined storage conditions.[8]

a. Storage Conditions:

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

b. Protocol:

  • Package the solid samples of each compound in appropriate containers (e.g., amber glass vials).

  • Place the samples in stability chambers maintained at the specified conditions.

  • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).[8]

  • For each time point, perform the following analyses:

    • Appearance: Note any changes in color, clarity, or physical state.

    • Assay: Quantify the amount of the parent compound using a validated HPLC method.

    • Degradation Products: Identify and quantify any significant degradation products.

Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is crucial for the accurate quantification of the parent compound and its degradation products.

  • Column: A C18 column is typically suitable for this class of compounds.

  • Mobile Phase: A gradient of water (often with a small amount of acid, e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method should be confirmed by demonstrating that the degradation products are well-resolved from the parent peak.

The general metabolic pathway for a glycoside is depicted below, which can be relevant to understanding its degradation in biological systems.

Glycoside Flavonoid Glycoside Hydrolysis Hydrolysis (e.g., in intestine) Glycoside->Hydrolysis Aglycone Aglycone Hydrolysis->Aglycone Phase1 Phase I Metabolism (e.g., CYP450) Aglycone->Phase1 Phase2 Phase II Metabolism (e.g., UGT, SULT) Aglycone->Phase2 Metabolites1 Phase I Metabolites Phase1->Metabolites1 Metabolites2 Phase II Metabolites (Conjugates) Phase2->Metabolites2 Metabolites1->Phase2 Excretion Excretion Metabolites2->Excretion

Caption: General metabolic pathway of a flavonoid glycoside.[11]

References

Independent laboratory validation of the reported bioactivities of Actinidioionoside.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The validation of reported bioactivities of natural compounds is a cornerstone of drug discovery and development. This guide provides a framework for the independent validation of a natural product's bioactivities, using the well-researched Noni fruit (Morinda citrifolia) as a case study. While the initial focus was on Actinidioionoside, a significant lack of published data necessitated a shift to a compound with a more robust body of publicly available research. This allows for a comprehensive demonstration of the validation process, from data comparison to experimental protocol detailing and pathway visualization. The principles and methodologies outlined herein are broadly applicable to the validation of any natural product.

Noni fruit has been traditionally used for various medicinal purposes, and modern research has identified several bioactive compounds with potential health benefits.[1][2][3] This guide will focus on the reported antioxidant, anti-inflammatory, and anticancer activities of key compounds found in Noni fruit.

Comparative Analysis of Reported Bioactivities

The following table summarizes the reported bioactivities of various extracts and compounds isolated from Noni fruit. This comparative data is essential for understanding the potential therapeutic efficacy and for designing validation studies.

Biological ActivityCompound/ExtractCell Line/Model SystemKey Findings (e.g., IC50, % inhibition)Reference
Antioxidant Methanolic ExtractDPPH AssayIC50: 35.87 ± 0.48 µg/mL[4]
Methanolic ExtractABTS AssayIC50: 24.36 ± 0.42 µg/mL[4]
Noni JuiceDPPH AssayIC50: 22.23 ppm[5][6]
Fermented Noni JuiceDPPH AssayIC50: 13.95 ppm[5][6]
Anti-inflammatory Asperulosidic acidLPS-stimulated RAW 264.7 cells (NO production)IC50: 38.21 ± 0.44 μM[7]
RutinLPS-stimulated RAW 264.7 cells (NO production)IC50: 2.01 ± 0.14 μM[7]
Nonioside ALPS-stimulated RAW 264.7 cells (NO production)IC50: 2.14 ± 0.61 μM[7]
Methanolic ExtractNitric Oxide InhibitionIC50: 73.40 ± 1.20 µg/mL[4]
Anticancer Ethylacetate ExtractMCF-7 (Breast Cancer)IC50: 25 µg/ml[8]
Ethylacetate ExtractMDA-MB-231 (Breast Cancer)IC50: 35 µg/ml[8]
TNJ-Cr Ethanolic ExtractKKU-100 (Cholangiocarcinoma)IC50: 1.06 ± 0.03 mg/mL[9]
TNJ-Cr Ethanolic ExtractKKU-213B (Cholangiocarcinoma)IC50: 2.14 ± 0.08 mg/mL[9]
Combination of Noni and Periwinkle ExtractsMCF-7 (Breast Cancer)IC50: 53.84 ppm[10]

Experimental Protocols for Bioactivity Validation

Detailed and standardized experimental protocols are crucial for the reproducible and reliable validation of bioactivities.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical solution fades, and the change in absorbance is measured spectrophotometrically.

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol)

    • Test compound (dissolved in a suitable solvent, e.g., methanol (B129727) or DMSO)

    • Positive control (e.g., Ascorbic acid, Quercetin)

  • Procedure:

    • Prepare a series of dilutions of the test compound and the positive control.

    • In a 96-well plate, add a specific volume of the DPPH solution to each well.

    • Add an equal volume of the test compound, positive control, or blank solvent to the wells.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay is used to assess the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide. The amount of NO produced is measured indirectly by quantifying the accumulation of nitrite (B80452) in the cell culture supernatant using the Griess reagent.

  • Reagents:

    • RAW 264.7 macrophage cell line

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Lipopolysaccharide (LPS)

    • Test compound (dissolved in a cell culture compatible solvent, e.g., DMSO)

    • Positive control (e.g., L-NMMA, Dexamethasone)

    • Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or positive control for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent A, followed by Griess reagent B.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm).

    • Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

    • Calculate the percentage of NO inhibition and determine the IC50 value.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Reagents:

    • Cancer cell line (e.g., MCF-7, MDA-MB-231)

    • Cell culture medium

    • Test compound

    • Positive control (e.g., Doxorubicin, Cisplatin)

    • MTT solution (e.g., 5 mg/mL in PBS)

    • Solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl)

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to attach.

    • Treat the cells with various concentrations of the test compound or positive control for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow formazan crystal formation.

    • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability and determine the IC50 value.

Visualization of Cellular Pathways and Experimental Workflows

Understanding the potential mechanisms of action and having a clear experimental plan are crucial for validation studies. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a general experimental workflow.

G Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_COX2 iNOS, COX-2 (Pro-inflammatory mediators) Nucleus->iNOS_COX2 Induces transcription of This compound Potential Bioactive Compound This compound->IKK Inhibits

Caption: Potential mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.

G General Experimental Workflow for Bioactivity Validation start Start: Reported Bioactivity lit_review Comprehensive Literature Review start->lit_review procurement Procurement of Test Compound lit_review->procurement protocol_dev Protocol Development & Optimization procurement->protocol_dev in_vitro In Vitro Assays (e.g., DPPH, MTT, NO) protocol_dev->in_vitro data_analysis Data Analysis (IC50 determination) in_vitro->data_analysis mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) data_analysis->mechanism in_vivo In Vivo Validation (Animal Models) mechanism->in_vivo conclusion Conclusion: Validated Bioactivity in_vivo->conclusion

Caption: A streamlined workflow for the independent validation of a natural product's bioactivity.

References

Benchmarking Purity: A Comparative Guide to Isolated Actinidioionoside and Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity and characterization of isolated natural compounds are paramount. This guide provides a comparative framework for benchmarking the purity of lab-isolated Actinidioionoside against a commercial standard. It includes detailed experimental protocols, data presentation tables, and workflow visualizations to ensure accurate and reproducible results.

Comparative Analysis of this compound Purity

The purity of in-house isolated this compound should be rigorously compared against a commercial standard (when available) across several key analytical parameters.

ParameterIsolated this compound (Hypothetical Data)Commercial Standard (Hypothetical Specification)Analytical Method
Purity by HPLC 98.5%≥ 98%High-Performance Liquid Chromatography
Molecular Weight 406.4 g/mol 406.5 g/mol [1]Mass Spectrometry (ESI-MS)
¹H NMR Conforms to structureConforms to structureNuclear Magnetic Resonance Spectroscopy
¹³C NMR Conforms to structureConforms to structureNuclear Magnetic Resonance Spectroscopy
Appearance White to off-white powderWhite crystalline powderVisual Inspection
Solubility Soluble in Methanol (B129727), DMSOSoluble in Methanol, DMSOSolubilization Test

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the isolated compound.

Isolation and Purification of this compound from Actinidia polygama

This protocol outlines a general procedure for the extraction and purification of this compound from the leaves of Actinidia polygama.

a. Extraction:

  • Air-dry the leaves of Actinidia polygama at room temperature and grind them into a fine powder.

  • Macerate the powdered leaves in 80% aqueous methanol (1:10 w/v) at room temperature for 72 hours with occasional stirring.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

b. Solvent Partitioning:

  • Suspend the crude methanol extract in distilled water and partition successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297) in a separatory funnel.

  • Collect the aqueous layer, which is expected to contain the polar glycoside, this compound.

c. Column Chromatography:

  • Subject the concentrated aqueous layer to column chromatography on a silica (B1680970) gel (60-120 mesh) column.

  • Elute the column with a gradient of chloroform and methanol (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol:water (8:2:0.2) solvent system and visualizing with an anisaldehyde-sulfuric acid spray reagent.

  • Pool the fractions showing the presence of this compound.

d. Preparative HPLC:

  • Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (prep-HPLC).

  • Column: C18 reverse-phase column (e.g., 250 x 20 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Detection: UV at 210 nm.

  • Collect the peak corresponding to this compound and concentrate under reduced pressure to yield the purified compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

a. Instrumentation: HPLC system with a UV detector. b. Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm). c. Mobile Phase: A gradient of acetonitrile (A) and water (B) with 0.1% formic acid. d. Flow Rate: 1.0 mL/min. e. Detection: UV at 210 nm. f. Injection Volume: 10 µL. g. Quantification: Purity is determined by the area percentage of the this compound peak relative to the total peak area.

Mass Spectrometry (MS) for Molecular Weight Confirmation

a. Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS). b. Ionization Mode: Positive and negative. c. Mass Range: m/z 100-1000. d. Data Analysis: Compare the observed mass-to-charge ratio with the calculated molecular weight of this compound (C₁₉H₃₄O₉, MW: 406.5 g/mol ).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

a. Instrumentation: 400 MHz or higher NMR spectrometer. b. Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆). c. Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC. d. Data Analysis: The chemical shifts and coupling constants of the isolated compound should match the established data for this compound.

Visualizing the Workflow and Signaling

To better understand the experimental process and the relationships between different stages, the following diagrams are provided.

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Purity & Structural Analysis cluster_comparison Benchmarking plant_material Actinidia polygama Leaves extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc hplc HPLC Purity prep_hplc->hplc ms Mass Spectrometry prep_hplc->ms nmr NMR Spectroscopy prep_hplc->nmr comparison Comparison with Commercial Standard hplc->comparison ms->comparison nmr->comparison

Caption: Experimental workflow for the isolation and purity assessment of this compound.

logical_relationship cluster_analytical_methods Analytical Methods cluster_data_comparison Data Comparison isolated Isolated This compound HPLC HPLC isolated->HPLC MS MS isolated->MS NMR NMR isolated->NMR standard Commercial Standard standard->HPLC standard->MS standard->NMR Purity Purity (%) HPLC->Purity Structure Structural Integrity MS->Structure NMR->Structure

Caption: Logical relationship for the comparative analysis of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Actinidioionoside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling novel compounds like Actinidioionoside, ensuring safe and compliant disposal is a critical component of laboratory operations. In the absence of a specific Safety Data Sheet (SDS), a cautious and systematic approach, treating the substance as potentially hazardous, is paramount. This guide provides a step-by-step operational and disposal plan to ensure the safety of personnel and the environment.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

Standard laboratory PPE is mandatory to prevent accidental exposure. This includes:

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles should be worn at all times, especially when a splash hazard is present.[1]

  • Hand Protection: Nitrile or neoprene gloves are recommended to provide adequate protection against minor splashes. The integrity of gloves should be inspected before each use.[1][2]

  • Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron should be worn.

  • Respiratory Protection: Work with this compound, especially in powdered form or when generating aerosols, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]

Spill Response:

In the event of a spill, immediate and appropriate action is crucial to mitigate potential hazards.

  • Alert Personnel: Immediately notify all personnel in the vicinity of the spill.

  • Evacuate the Area: If the spill is large or the substance is volatile, evacuate the immediate area.

  • Consult SDS (if available): If a safety data sheet for a similar compound is available, consult it for specific spill cleanup procedures.

  • Use Appropriate Absorbents: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Clean the Area: Once the spill is absorbed, carefully collect the material using non-sparking tools and place it in a designated, labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for spill cleanup should be treated as hazardous waste and disposed of accordingly.[2]

This compound Disposal Workflow

The proper disposal of this compound, treated as a potentially hazardous chemical waste, must follow established laboratory and regulatory guidelines to ensure environmental protection and personnel safety.

DisposalWorkflow cluster_prep Preparation for Disposal cluster_collection Waste Collection & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify this compound waste (solid or liquid) B Select a compatible, leak-proof waste container A->B Choose appropriate containment C Transfer waste to the container in a fume hood B->C Proceed with transfer D Securely cap the container C->D Prevent leaks and spills E Label container with 'Hazardous Waste', chemical name, and date D->E Ensure proper identification F Store in a designated Satellite Accumulation Area (SAA) E->F Move to designated storage G Ensure secondary containment is used F->G Provide spill protection H Arrange for pickup by Environmental Health & Safety (EH&S) G->H Request professional disposal I Document the disposal in the laboratory's chemical inventory H->I Maintain accurate records

Caption: Disposal workflow for this compound, emphasizing safe handling and compliant disposal procedures.

Step-by-Step Disposal Procedures

The following steps provide a clear and actionable plan for the disposal of this compound waste.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper).

    • Segregate this compound waste from other chemical waste streams to prevent inadvertent reactions.[3]

  • Container Selection:

    • Choose a waste container that is chemically compatible with this compound and any solvents used. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[4]

    • The container must have a secure, leak-proof screw cap.[4]

  • Waste Collection:

    • All transfers of this compound waste into the designated container should be performed within a chemical fume hood to minimize inhalation risks.

    • Do not overfill the waste container; leave at least 10% headspace to allow for expansion.

  • Labeling:

    • Properly label the waste container immediately upon adding the first amount of waste.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate concentration and quantity

      • The date the waste was first added to the container

      • The name and contact information of the generating researcher

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

    • The SAA should be located at or near the point of generation and away from general traffic areas.

    • Ensure the waste container is placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[1]

  • Disposal Request:

    • Once the waste container is full or has been in accumulation for the maximum allowed time (as per institutional policy, typically 9-12 months), arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[5][6]

  • Record Keeping:

    • Maintain accurate records of the generation and disposal of this compound waste as part of your laboratory's chemical inventory.

Quantitative Data and Experimental Protocols

Due to the novelty of this compound, specific quantitative data on its toxicity and environmental fate are not available in public literature. The following table provides a framework for the type of data that would be relevant for a full safety assessment.

ParameterValueSource/Method
LD50 (Oral, Rat) Data not availableIn the absence of data, treat as a substance with moderate to high toxicity.
Permissible Exposure Limit (PEL) Not establishedHandle within a chemical fume hood to maintain exposure as low as reasonably achievable (ALARA).
Ecotoxicity Data not availableAssume the compound may be harmful to aquatic life and prevent any release to the environment.
Biodegradability Data not availableDispose of as chemical waste; do not assume it is readily biodegradable.

Experimental Protocol: General Risk Assessment for a Novel Compound

For any novel compound like this compound, a foundational "experiment" is a thorough risk assessment.

  • Literature Review: Conduct an exhaustive search for any available data on the compound or structurally similar molecules. Look for information on toxicity, reactivity, and stability.

  • In Silico Toxicity Prediction: Utilize computational toxicology software to predict potential hazards such as mutagenicity, carcinogenicity, and reproductive toxicity.

  • Structural Analogy: Compare the structure of this compound to known compounds. If it shares functional groups with known toxic substances, assume it may have similar hazardous properties.[1]

  • Small-Scale Handling Observation: When first working with the compound, handle only milligram quantities in a controlled environment (fume hood) and observe for any unusual properties (e.g., static charge, dustiness, reactivity to air or moisture).

  • Documentation: Document all findings from the risk assessment and communicate them to all laboratory personnel who may handle the substance. This documentation should be readily accessible.

References

Personal protective equipment for handling Actinidioionoside

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Actinidioionoside is publicly available. The following guidance is based on general laboratory safety principles for handling non-hazardous natural product compounds and glycosides. Researchers must exercise due diligence and perform a risk assessment before handling any chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural and step-by-step guidance is designed to ensure safe operational practices and proper disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against potential chemical exposure in a laboratory setting.[1][2][3] The following table summarizes the recommended PPE for handling this compound, assuming it is a non-hazardous, powdered solid or in solution.

PPE CategoryItemSpecification
Eye Protection Safety GogglesShould provide a complete seal around the eyes to protect against splashes and airborne particles.[4][5] Must be worn at all times in the laboratory.[4][5]
Hand Protection GlovesNitrile gloves are recommended for handling most non-hazardous chemicals.[6] Check for any signs of degradation before use and dispose of them properly after handling.
Body Protection Laboratory CoatA full-length lab coat should be worn to protect against spills and contamination of personal clothing.[1][3]
Respiratory Protection Particulate RespiratorA NIOSH-approved N95 or equivalent respirator should be used when handling the powdered form of the compound to prevent inhalation.[6]

Operational and Disposal Plan

A systematic approach to the handling and disposal of this compound is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.

  • Ensure the container is clearly labeled with the chemical name and any known hazards.[4][7]

2. Handling and Preparation:

  • All handling of powdered this compound should be performed in a chemical fume hood to minimize inhalation risk.[5][7]

  • Before handling, ensure all necessary PPE is worn correctly.[2]

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing and aerosol generation.

  • Avoid direct contact with the skin, eyes, and clothing.[8] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes.[8]

3. Spill Management:

  • In the event of a small spill, wear appropriate PPE, gently sweep up the solid material, and place it in a sealed container for disposal.[6]

  • For liquid spills, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal.

  • Ensure the spill area is thoroughly cleaned and decontaminated.

4. Disposal Plan:

  • Dispose of this compound waste in accordance with local, state, and federal regulations.[6]

  • Solid waste should be collected in a clearly labeled, sealed container.[6]

  • Liquid waste containing this compound should be collected in a labeled, leak-proof container.[6] Do not pour chemical waste down the drain.[4][9]

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste before the container is discarded.[10]

Experimental Protocol: General Procedure for Handling a Non-Hazardous Natural Product Compound

The following is a generalized experimental protocol for handling a compound like this compound in a research setting.

  • Preparation:

    • Consult the experimental plan and ensure all necessary reagents and equipment are available.

    • Don appropriate PPE as outlined in the table above.

    • Prepare the workspace within a chemical fume hood by laying down absorbent bench paper.

  • Weighing and Dissolving:

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Carefully transfer the desired amount of this compound powder to the weighing vessel using a spatula.

    • Record the exact weight.

    • In the fume hood, transfer the weighed powder to a suitable flask.

    • Add the desired solvent to the flask and stir or sonicate until the compound is fully dissolved.

  • Reaction/Assay Setup:

    • Proceed with the experimental setup as per the specific research protocol.

    • Ensure all transfers of the this compound solution are performed carefully to avoid spills.

  • Post-Experiment Workup:

    • Quench any reactions and neutralize any acidic or basic solutions as required by the protocol.

    • Collect all waste generated during the experiment in appropriately labeled waste containers.

  • Cleanup:

    • Clean all glassware and equipment used.

    • Wipe down the work area in the fume hood with an appropriate cleaning agent.

    • Dispose of all waste, including used PPE, in the designated waste streams.

    • Wash hands thoroughly with soap and water before leaving the laboratory.[3][8]

Workflow for Handling this compound

This compound Handling Workflow Workflow for Handling this compound A 1. Preparation - Review Protocol - Don PPE - Prepare Workspace B 2. Weighing & Dissolving - Tare Vessel - Weigh Compound - Dissolve in Solvent A->B Proceed to Weighing C 3. Experimental Use - Reaction/Assay Setup - Careful Transfers B->C Use in Experiment D 4. Post-Experiment - Quench/Neutralize - Collect Waste C->D Complete Experiment E 5. Cleanup - Clean Glassware - Decontaminate Workspace - Dispose of Waste D->E Proceed to Cleanup F End of Procedure E->F Finish

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。